molecular formula C16H14F3N3O2S B1674482 Lansoprazole CAS No. 103577-45-3

Lansoprazole

Katalognummer: B1674482
CAS-Nummer: 103577-45-3
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: MJIHNNLFOKEZEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Lansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically targeting the H+/K+ ATPase enzyme in the parietal cells of the stomach . As a prodrug, it requires activation in an acidic environment, after which it forms stable covalent bonds with cysteine residues on the proton pump, leading to prolonged inhibition of acid production . This mechanism makes it a critical compound for researching acid-related disorders. Its primary research applications include the study of gastric ulcer healing, gastroesophageal reflux disease (GERD) models, and conditions involving hypersecretion of acid, such as Zollinger-Ellison syndrome . Furthermore, this compound is used in conjunction with antibiotics like amoxicillin and clarithromycin in research models focused on eradicating Helicobacter pylori infections . Pharmacologically, it is known to have an oral bioavailability of over 80% and achieves peak plasma concentrations in approximately 1.7 hours . It is extensively metabolized in the liver primarily by the CYP2C19 and CYP3A4 enzymes, and its metabolism can be influenced by genetic polymorphisms . Researchers should note that this compound is a substituted benzimidazole with a molecular formula of C16H14F3N3O2S and a molecular weight of 369.36 g/mol . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
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InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
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Molecular Formula

C16H14F3N3O2S
Source PubChem
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DSSTOX Substance ID

DTXSID4023200
Record name Lansoprazole
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Molecular Weight

369.4 g/mol
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Physical Description

Solid
Record name Lansoprazole
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Solubility

>55.4 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in dimethylformamide; soluble in ethyl acetate, dichloromethane and acetonitrile; very slightly soluble in ether, and practically insoluble in hexane and water.
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Color/Form

White to brownish-white crystalline powder

CAS No.

103577-45-3, 138530-94-6
Record name Lansoprazole
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Record name 2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole
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Melting Point

178-182 °C, 178 to 182 °C (decomposes), MP: approx 166 °C with decomposition. Stable when exposed to light for up to two months. The compound degrades in aqueous solution, the rate of degradation increasing with decreasing pH. At 25 °C the half-lives are approx 0.5 and 18 hrs at pH 5.0 and pH 7.0, respectively., 178 - 182 °C
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Foundational & Exploratory

Lansoprazole's Pleiotropic Mechanisms: A Technical Guide Beyond Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily recognized for its potent suppression of gastric acid secretion. However, a growing body of evidence reveals a spectrum of pharmacological activities independent of its effects on the H+/K+-ATPase. These "off-target" or pleiotropic effects encompass significant anti-inflammatory, antioxidant, and anti-neoplastic properties. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways. Understanding these multifaceted actions of this compound opens new avenues for its therapeutic application and for the development of novel drugs targeting these pathways.

Anti-inflammatory Mechanisms

This compound exerts notable anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.

Inhibition of NF-κB and ERK Signaling

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase (ERK), two pivotal pathways in the inflammatory response. This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1][2]

Quantitative Data: Cytokine Inhibition
Cell LineStimulantThis compound ConcentrationCytokineInhibition of mRNA ExpressionInhibition of Protein ProductionReference
THP-1 (human monocytic cells)Lipopolysaccharide (LPS)100 µMTNF-α57%51%[2]
THP-1 (human monocytic cells)Lipopolysaccharide (LPS)100 µMIL-1β62%71%[2]
THP-1 (human monocytic cells)Helicobacter pylori water extract (HpWE)100 µMTNF-α27%48%[2]
THP-1 (human monocytic cells)Helicobacter pylori water extract (HpWE)100 µMIL-1β50%93%[2]
Experimental Protocol: Western Blot for Phosphorylated ERK

Objective: To determine the effect of this compound on the phosphorylation of ERK in response to an inflammatory stimulus.

Materials:

  • THP-1 cells

  • LPS from E. coli

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) detection reagents

  • X-ray film or digital imaging system

Procedure:

  • Cell Culture and Treatment: Culture THP-1 cells in appropriate media. Pre-treat cells with this compound (e.g., 100 µM) for a specified time (e.g., 3 hours) before stimulating with LPS (e.g., 10 ng/mL) for a designated period (e.g., 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL reagents and visualize using X-ray film or a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

Signaling Pathway Diagram: Inhibition of NF-κB and ERK

G Inhibition of NF-κB and ERK Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MEK MEK TLR4->MEK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates This compound This compound This compound->IKK inhibits This compound->MEK inhibits Gene Pro-inflammatory Gene Transcription NFkB_n->Gene ERK_n->Gene LPS LPS LPS->TLR4 G Activation of Nrf2/ARE Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Keap1->Nrf2_c releases Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates This compound This compound This compound->Keap1 inhibits ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription G Inhibition of Pro-survival Signaling by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor STAT3 STAT3 Receptor->STAT3 PI3K PI3K Receptor->PI3K Raf Raf Receptor->Raf STAT3_n STAT3 STAT3->STAT3_n Akt Akt PI3K->Akt Gene Pro-survival Gene Transcription Akt->Gene promotes survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n This compound This compound This compound->STAT3 inhibits phosphorylation This compound->PI3K inhibits This compound->Raf inhibits STAT3_n->Gene ERK_n->Gene GrowthFactor Growth Factor GrowthFactor->Receptor G Workflow for Neutrophil Respiratory Burst Assay A Isolate Human Neutrophils B Pre-incubate with This compound A->B C Add Luminol B->C D Stimulate with *H. pylori* extract C->D E Measure Chemiluminescence D->E F Analyze Data E->F

References

Off-Target Effects of Lansoprazole in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, which is crucial for acid secretion in the stomach. However, a growing body of evidence reveals that this compound exerts a range of "off-target" effects in various cellular models, independent of its action on the gastric proton pump. These effects, observed in both cancer and non-cancer cell lines, involve the modulation of key signaling pathways, induction of cell cycle arrest and apoptosis, and interference with fundamental cellular processes such as autophagy and lysosomal function. This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of this compound across various cellular models.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Assay Method
A549Non-small cell lung cancer110.448MTT
A549Non-small cell lung cancer69.572MTT
SSL-PDOSessile serrated lesions47Not SpecifiedCell viability assay
HCT-116Colon Cancer> 10048MTT
HT-29Colon Cancer> 10048MTT
MCF-7Breast Cancer> 10048MTT
MDA-MB-231Breast Cancer~5048MTT

Table 2: Effects of this compound on Protein Expression and Activity

Cellular ModelTarget Protein/ProcessEffectThis compound Concentration (µM)Method
THP-1 (human monocytic cells)TNF-α mRNA expressionSignificantly reduced100RT-PCR
THP-1 (human monocytic cells)IL-1β mRNA expressionSignificantly reduced100RT-PCR
THP-1 (human monocytic cells)IκB-α phosphorylationInhibited100Western Blot
THP-1 (human monocytic cells)ERK phosphorylationInhibited100Western Blot
A549 (human NSCLC)STAT3 phosphorylationInhibitedNot SpecifiedWestern Blot
A549 (human NSCLC)Akt phosphorylationDownregulatedNot SpecifiedWestern Blot
A549 (human NSCLC)mTOR phosphorylationDownregulatedNot SpecifiedWestern Blot
A549 (human NSCLC)K-Ras expressionSuppressedNot SpecifiedWestern Blot
A549 (human NSCLC)c-Raf phosphorylationReducedNot SpecifiedWestern Blot
RL34 (rat liver epithelial cells)Nrf2 nuclear accumulationInduced100Western Blot, Immunocytochemistry
RL34 (rat liver epithelial cells)HO-1 mRNA expressionIncreased100RT-PCR
RL34 (rat liver epithelial cells)p38 MAPK phosphorylationPromoted100Western Blot
SSL-PDOsSkp2 protein expressionDownregulatedNot SpecifiedWestern Blot
SSL-PDOsp27 protein expressionUpregulatedNot SpecifiedWestern Blot
Endothelial cellsHO-1 mRNA levels~6-fold induction100Northern Blot
Macrophages (J774 cells)HO-1 protein expressionIncreased10-100Western Blot
Macrophages and Endothelial cellsFerritin protein expressionIncreased100Western Blot

Signaling Pathways Modulated by this compound

This compound has been shown to interfere with multiple signaling cascades that are critical for cell survival, proliferation, and inflammation.

Inhibition of NF-κB and ERK Signaling

In human monocytic THP-1 cells, this compound suppresses the production of pro-inflammatory cytokines TNF-α and IL-1β induced by lipopolysaccharide (LPS) and Helicobacter pylori components.[1] This anti-inflammatory effect is mediated through the inhibition of both the NF-κB and ERK signaling pathways.[1] this compound prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking NF-κB's translocation to the nucleus and transcription of its target genes.[1] Simultaneously, it inhibits the phosphorylation of ERK.[1]

Fig. 1: Inhibition of NF-κB and ERK pathways by this compound.
Modulation of PI3K/Akt/mTOR and Ras/Raf/ERK Pathways in Cancer Cells

In non-small cell lung cancer (NSCLC) A549 cells, this compound demonstrates antitumor activity by inhibiting several key survival pathways.[2][3] It downregulates the phosphorylation of Akt, mTOR, and other downstream effectors of the PI3K/Akt pathway.[2][3] Additionally, it suppresses the Ras/Raf/ERK signaling cascade by reducing the expression of K-Ras and the phosphorylation of c-Raf and ERK.[2][3]

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits

Fig. 2: this compound's inhibition of PI3K/Akt and Ras/Raf/ERK pathways.
Activation of the p38 MAPK/Nrf2 Antioxidant Pathway

This compound has been shown to exert cytoprotective effects against oxidative stress in rat liver epithelial cells by activating the p38 MAPK/Nrf2 pathway. It promotes the phosphorylation of p38 MAPK, which in turn leads to the nuclear translocation and activation of the transcription factor Nrf2. Activated Nrf2 then induces the expression of antioxidant genes such as heme oxygenase-1 (HO-1).

G cluster_cytoplasm cluster_nucleus p38 p38 MAPK Nrf2 Nrf2 p38->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->p38 Activates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Induces

References

Lansoprazole: A Potential Covalent Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI) for acid-related gastrointestinal disorders, has emerged as a potential inhibitor of cysteine proteases, specifically legumain and cathepsin B. This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and workflow diagrams related to the investigation of this compound as a cysteine protease inhibitor. The evidence suggests that in acidic microenvironments, this compound undergoes an acid-catalyzed activation to a reactive tetracyclic sulfenamide (B3320178) intermediate, which then forms a covalent disulfide bond with the sulfhydryl group of the catalytic cysteine residue in the active site of these proteases. This irreversible inhibition offers a novel, off-target pharmacological activity for this compound with potential therapeutic implications.

Introduction

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein turnover, immune response, and cancer progression. Among them, legumain (asparaginyl endopeptidase) and cathepsin B are often upregulated in tumors and other disease states, making them attractive therapeutic targets.

Proton pump inhibitors, such as this compound, are prodrugs that are activated by acidic conditions.[1][2] Their primary mechanism of action is the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[1][2] However, the acidic microenvironments found in lysosomes, tumors, and sites of bone resorption can also facilitate the activation of this compound, leading to off-target effects.[1][2] Research has indicated that the active form of this compound can covalently bind to and inhibit cysteine proteases, opening new avenues for its therapeutic application.[1][2]

This guide summarizes the current understanding of this compound's inhibitory activity against cysteine proteases, providing researchers and drug development professionals with the necessary information to explore this promising area further.

Mechanism of Action: Covalent Inhibition

The inhibitory action of this compound against cysteine proteases is a multi-step process that is dependent on an acidic pH.

  • Acid-Catalyzed Activation: In an acidic environment, the prodrug this compound undergoes a protonation-driven conversion into a reactive tetracyclic sulfenamide intermediate.[1][2]

  • Covalent Bond Formation: This electrophilic intermediate then readily reacts with the nucleophilic sulfhydryl (-SH) group of the cysteine residue located in the active site of the protease.[1][2]

  • Irreversible Inhibition: The reaction results in the formation of a stable disulfide bond between this compound and the enzyme, leading to the irreversible inhibition of its catalytic activity.[1][2]

This mechanism has been demonstrated for the inhibition of legumain and cathepsin B by this compound.[1][2] The inhibition can be reversed by the addition of reducing agents like dithiothreitol (B142953) (DTT), which confirms the formation of a disulfide linkage.

Signaling Pathway Diagram

Lansoprazole_Inhibition_Pathway cluster_activation Acidic Microenvironment (e.g., Lysosome) cluster_inhibition Cysteine Protease Active Site This compound This compound (Prodrug) Activated_this compound Activated this compound (Tetracyclic Sulfenamide) This compound->Activated_this compound H⁺ (Acidic pH) Cysteine_Protease Cysteine Protease (e.g., Legumain, Cathepsin B) with active site Cys-SH Activated_this compound->Cysteine_Protease Covalent Bonding Inhibited_Protease Inhibited Protease (Covalent Adduct) Cysteine_Protease->Inhibited_Protease

Caption: this compound activation and covalent inhibition of cysteine proteases.

Quantitative Data

While the dose-dependent inhibition of legumain and cathepsin B by this compound has been established, specific IC50 values are not consistently reported in the literature. The available data indicates significant inhibition at micromolar concentrations.

Target Protease Inhibitor Observed Inhibition Cell Models Reference
LegumainThis compoundDose-dependent inhibition in the 0-10 µmol/L range.HEK293, M38L, RAW 264.7[1][2]
Cathepsin BThis compoundDose-dependent inhibition in the 0-10 µmol/L range.HEK293, RAW 264.7[1][2]

Note: The inhibitory effect of this compound is pH-dependent, with greater inhibition observed at lower pH values.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory potential of this compound on cysteine proteases.

In Vitro Cysteine Protease Inhibition Assay

This protocol describes the measurement of legumain or cathepsin B activity in the presence of this compound using a fluorogenic substrate.

Materials:

  • Purified recombinant human legumain or cathepsin B

  • This compound stock solution (in DMSO)

  • Assay Buffer (specific to the protease):

    • Legumain Assay Buffer (pH 5.8): 50 mM MES, 2 mM DTT, 1 mM EDTA.

    • Cathepsin B Assay Buffer (pH 5.5): 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA.

  • Fluorogenic Substrate:

    • For Legumain: Z-Ala-Ala-Asn-AMC (7-amino-4-methylcoumarin)

    • For Cathepsin B: Z-Arg-Arg-AMC

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Dilutions: Serially dilute the this compound stock solution in the respective assay buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) without this compound.

  • Enzyme Preparation: Dilute the purified legumain or cathepsin B in the assay buffer to the working concentration.

  • Pre-incubation: In the 96-well plate, add 50 µL of the diluted this compound solutions (or vehicle control) to each well. Then, add 25 µL of the diluted enzyme solution.

  • Acid Activation: Incubate the plate at 37°C for 15 minutes to allow for the acid activation of this compound and its interaction with the enzyme.

  • Substrate Addition: Prepare the fluorogenic substrate solution in the assay buffer. Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm for AMC) every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Inhibition Assay in Cell Lysates

This protocol outlines the assessment of this compound's inhibitory effect on endogenous cysteine proteases in a cellular context.

Materials:

  • Cell lines (e.g., HEK293, RAW 264.7)

  • This compound

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors, but without cysteine protease inhibitors)

  • Bradford or BCA protein assay kit

  • Assay buffers and fluorogenic substrates as described in section 4.1.

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Treatment: Culture the chosen cell line to 80-90% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer on ice.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay.

  • Enzyme Activity Assay:

    • In a 96-well plate, add a standardized amount of protein from each cell lysate to each well.

    • Add the respective assay buffer to bring the total volume to 75 µL.

    • Add 25 µL of the appropriate fluorogenic substrate to initiate the reaction.

  • Kinetic Measurement and Data Analysis: Follow steps 6 and 7 from the in vitro assay protocol (section 4.1) to determine the enzymatic activity and the extent of inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay A1 Prepare this compound and Enzyme Solutions A2 Pre-incubate at Acidic pH A1->A2 A3 Add Fluorogenic Substrate A2->A3 A4 Measure Fluorescence Kinetics A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with this compound B2 Prepare Cell Lysates B1->B2 B3 Quantify Protein B2->B3 B4 Perform Activity Assay B3->B4 B5 Analyze Inhibition B4->B5

Caption: Workflow for assessing this compound's inhibition of cysteine proteases.

Conclusion

The available evidence strongly supports the role of this compound as a covalent inhibitor of the cysteine proteases legumain and cathepsin B. This off-target activity is pH-dependent and relies on the acid-catalyzed activation of this compound. For researchers and drug development professionals, this presents an exciting opportunity to repurpose a well-established drug for new therapeutic applications, particularly in diseases characterized by elevated cysteine protease activity and acidic microenvironments, such as cancer. Further investigation is warranted to fully elucidate the therapeutic potential and clinical implications of these findings.

References

Unraveling the Dichotomy: A Technical Guide to the Neuroprotective and Neurotoxic Profile of Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific literature surrounding the neurological effects of lansoprazole, a widely used proton pump inhibitor. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes the existing evidence, detailing both the potential neuroprotective benefits and the reported neurotoxic concerns associated with this compound. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this complex topic.

Executive Summary

This compound, traditionally used for acid-reflux disorders, has emerged as a molecule of interest in neuroscience research due to its potential impact on neuronal health. Preclinical studies have presented a dual profile for this compound, with some evidence suggesting neuroprotective properties, particularly in models of chemotherapy-induced neurotoxicity and tau-related pathology. Conversely, other research has raised concerns about its potential to exacerbate amyloid-beta pathology, a hallmark of Alzheimer's disease. This guide aims to dissect this conflicting evidence by presenting the data in a clear, comparative format, allowing for a nuanced interpretation of this compound's neurological effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective and neurotoxic effects of this compound.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cisplatin-Induced Neurotoxicity
ParameterControl GroupCisplatin-Treated GroupCisplatin (B142131) + this compound (50 mg/kg) Group
Behavioral Outcomes
Immobility Time (s) in Forced Swim TestBaselineIncreasedSignificantly Decreased vs. Cisplatin Group[1]
Biochemical Markers (Cortical Tissue)
Malondialdehyde (MDA) LevelsBaselineIncreasedRestored to near-baseline[1]
Glutathione (GSH) LevelsBaselineDecreasedRestored to near-baseline[1]
Protein Expression (Cortical Tissue)
Nrf2 ExpressionBaselineDecreasedEnhanced Expression vs. Cisplatin Group[1]
Activated Caspase-3BaselineIncreasedDampened Expression vs. Cisplatin Group[1]
Table 2: Effects of this compound on Tau Pathology in an In Vivo Alzheimer's Disease Mouse Model
ParameterVehicle-Treated GroupThis compound-Treated Group
Motor Performance
Fall Latency in Rotarod TestGradual WorseningImproved over 3 months[2]
Pathological Markers (Brain Tissue)
Insoluble Tau LevelsHighSignificantly Reduced[2][3]
Phosphorylated Tau-Positive AreaExtensiveAttenuated[2][3]
Table 3: Effects of this compound on Amyloid-Beta Pathology in Cellular and Animal Models of Alzheimer's Disease
Experimental ModelThis compound Concentration/DoseKey Findings
Cellular Model (PS70 cells) 5 µM - 50 µMIncreased Aβ40 and Aβ42 levels[4]
Animal Model (Wild-type and AD transgenic mice) Acute TreatmentIncreased brain Aβ40 levels[4][5]

Key Experimental Protocols

This section details the methodologies for pivotal experiments cited in this guide, providing a framework for reproducibility and further investigation.

Cisplatin-Induced Neurotoxicity Model in Rats
  • Animal Model: Male albino Wistar rats.[1]

  • Induction of Neurotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (10 mg/kg).[1]

  • This compound Administration: Oral gavage of this compound (50 mg/kg) for 5 days before and 5 days after cisplatin injection.[1]

  • Behavioral Assessment: Forced swim test to assess depressive-like behavior.[1]

  • Biochemical Analysis: Measurement of oxidative stress markers (MDA and GSH) in cortical tissue homogenates using spectrophotometric assays.

  • Protein Expression Analysis: Western blot analysis of cortical tissue lysates to determine the expression levels of Nrf2 and cleaved caspase-3.

Alzheimer's Disease Seed-Injected Mouse Model for Tau Pathology
  • Animal Model: Wild-type mice.

  • Induction of Tau Pathology: Injection of sarkosyl-insoluble tau seeds prepared from human Alzheimer's disease brains into the brain.[3]

  • This compound Administration: Intranasal administration.[3]

  • Motor Function Assessment: Rotarod test to evaluate motor coordination and balance.[2]

  • Pathological Analysis: Western blotting to quantify insoluble tau levels in brain homogenates and immunohistochemistry to assess the area of phosphorylated tau pathology.[2]

In Vitro and In Vivo Models of Amyloid-Beta Production
  • Cellular Model: PS70 Chinese hamster ovary (CHO) cells stably expressing human amyloid precursor protein (APP) and presenilin 1 (PS1).[4]

  • This compound Treatment (In Vitro): Incubation of PS70 cells with varying concentrations of this compound (e.g., 5 µM to 50 µM) for 24 hours.[4]

  • Animal Model: Wild-type and AD transgenic mice.[4]

  • This compound Administration (In Vivo): Acute treatment.[4]

  • Aβ Level Measurement: Enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42 in cell culture media and mouse brain lysates.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows discussed in this guide.

G cluster_cisplatin Cisplatin-Induced Neurotoxicity Cisplatin Cisplatin OxidativeStress Increased Oxidative Stress (↑ MDA, ↓ GSH) Cisplatin->OxidativeStress induces Apoptosis Neuronal Apoptosis (↑ Cleaved Caspase-3) Cisplatin->Apoptosis induces Nrf2 Nrf2 Pathway Neuroprotection Neuroprotection Nrf2->Neuroprotection leads to Akt Akt/p53 Pathway Akt->Neuroprotection contributes to This compound This compound This compound->Nrf2 activates This compound->Akt modulates

Caption: this compound's protective mechanism against cisplatin-induced neurotoxicity.

G cluster_tau Tau Aggregation Cascade in Alzheimer's Disease TauSeeds AD Brain-Derived Tau Seeds TauAggregation Tau Aggregation & Phosphorylation TauSeeds->TauAggregation induces Neurodegeneration Neurodegeneration & Cognitive Decline TauAggregation->Neurodegeneration leads to This compound This compound Inhibition Inhibition of Tau Aggregation This compound->Inhibition causes MAPK p38 MAPK / ERK1/2 Signaling This compound->MAPK may inhibit Inhibition->TauAggregation blocks MAPK->TauAggregation promotes

Caption: this compound's potential role in inhibiting tau pathology.

G cluster_workflow Experimental Workflow: Screening for Tau Aggregation Inhibitors Start Start: FDA-Approved Drug Library Screen1 Step 1: Screen in AD Seed-Induced SH-SY5Y Cell Model Start->Screen1 Screen2 Step 2: Exclude Cytotoxic Drugs (LDH Assay) Screen1->Screen2 Screen3 Step 3: Evaluate Soluble & Insoluble Tau Levels Screen2->Screen3 Screen4 Step 4: Confirm with Multiple AD Seeds Screen3->Screen4 FinalSelection Final Selection: This compound Identified Screen4->FinalSelection

Caption: Workflow for identifying this compound as a tau aggregation inhibitor.

Discussion and Future Directions

The evidence presented in this guide highlights a significant dichotomy in the neurological effects of this compound. In the context of cisplatin-induced neurotoxicity, this compound demonstrates clear neuroprotective potential by mitigating oxidative stress and apoptosis through the modulation of the Nrf2/ARE and Akt/p53 signaling pathways.[1] Furthermore, its ability to inhibit tau aggregation in an Alzheimer's disease model suggests a therapeutic avenue worth exploring.[2][3]

However, the findings that this compound may increase the production of amyloid-beta peptides raise a critical concern, particularly for its long-term use in individuals at risk for Alzheimer's disease.[4][5] This underscores the complexity of drug action in the central nervous system and the necessity for context-dependent evaluation.

Future research should focus on elucidating the precise molecular mechanisms that differentiate the neuroprotective from the potentially neurotoxic effects of this compound. Investigating the impact of different dosages and treatment durations on both tau and amyloid pathologies simultaneously in relevant animal models will be crucial. Furthermore, exploring the structure-activity relationship of this compound and its derivatives may lead to the development of new compounds that retain the beneficial neuroprotective properties while minimizing any detrimental effects on amyloid processing.

References

Lansoprazole's Impact on Amyloid-Beta Production: An In Vitro Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A growing body of in vitro evidence suggests that the proton-pump inhibitor (PPI) lansoprazole can modulate the processing of amyloid precursor protein (APP), leading to an increase in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. This technical guide synthesizes the key findings from foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed molecular mechanisms. The data indicates that this compound not only increases the levels of pathogenic Aβ42 but also other Aβ species, suggesting a complex interaction with the enzymatic machinery responsible for Aβ generation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound and other proton-pump inhibitors on the production of Aβ40 and Aβ42 in a cellular model of Alzheimer's disease.

Table 1: Effect of this compound on Aβ40 and Aβ42 Production in vitro

This compound Concentration% Change in Aβ40 Production (vs. Vehicle)% Change in Aβ42 Production (vs. Vehicle)
250 nM~ +10%~ +15%
5 µM~ +30%~ +40%
10 µM~ +100% (two-fold increase)~ +60%
25 µM~ +80%~ +75%
50 µM~ +100% (two-fold increase)~ +80%

Data derived from studies on PS70 CHO cells expressing human APP and presenilin 1, treated for 24 hours.[1][2][3][4]

Table 2: Comparative Effect of Various PPIs on Aβ40 and Aβ42 Production at 50 µM

Proton-Pump Inhibitor (50 µM)% Change in Aβ40 Production (vs. Vehicle)% Change in Aβ42 Production (vs. Vehicle)
This compound~ +100%~ +80%
Omeprazole~ +60%~ +70%
Esomeprazole~ +50%~ +60%
Pantoprazole~ +40%~ +50%

Data from PS70 cells treated for 24 hours, indicating a class effect of PPIs on Aβ production.[1][2][3]

Proposed Signaling Pathways and Mechanisms

Research suggests that this compound's effect on Aβ production is not through a single mechanism but rather a dual modulation of the key secretase enzymes involved in APP processing.[1][2][5] The proposed mechanisms are an increase in the activity of beta-site APP-cleaving enzyme 1 (BACE1) and an inverse modulation of γ-secretase activity.[2][5][6]

An increase in BACE1 activity leads to greater production of the C99 fragment from APP, which is the immediate substrate for γ-secretase, thereby increasing the overall production of Aβ peptides.[2][5] Simultaneously, this compound is hypothesized to act as an inverse γ-secretase modulator (iGSM).[2][7] This means it shifts the cleavage site of γ-secretase, resulting in the production of longer, more aggregation-prone Aβ species like Aβ42, at the expense of shorter species like Aβ38.[1][2][8]

lansoprazole_amyloid_pathway cluster_membrane Cell Membrane cluster_processing Amyloidogenic Pathway APP APP sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 BACE1->APP cleaves gamma_secretase γ-Secretase gamma_secretase->C99 cleaves Ab_peptides Aβ Peptides (Aβ37, Aβ38, Aβ40, Aβ42) C99->Ab_peptides Cleavage This compound This compound This compound->BACE1 Increases Activity This compound->gamma_secretase Inverse Modulation

Proposed mechanism of this compound's effect on APP processing.

Experimental Protocols

The following outlines the key experimental methodologies employed in the in vitro studies assessing the impact of this compound on Aβ production.

Cell Culture and Treatment
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing wild-type human APP and presenilin 1 (PS70 cells) were utilized.[9] These cells are a well-established model for studying APP processing and Aβ production.

  • Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. For experiments, the stock solution was diluted in the cell culture medium to achieve final concentrations ranging from 250 nM to 50 µM.[1][2]

  • Incubation: The cells were treated with this compound-containing medium or a vehicle control for 24 hours.[1][2][9]

Quantification of Aβ Peptides
  • Sample Collection: Following the 24-hour incubation period, the conditioned medium from the cell cultures was collected.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits were used to specifically quantify the levels of human Aβ40 and Aβ42 in the collected medium.[1][2] This method provides high sensitivity and specificity for different Aβ species.

  • Data Analysis: Aβ concentrations were normalized to the total protein content in the corresponding cell lysates to account for any variations in cell number. The results were typically expressed as a percentage of the vehicle-treated control.

Analysis of Aβ Species Profile
  • Immunoprecipitation and Mass Spectrometry (IP-MS): To analyze a broader range of Aβ species (including Aβ37, Aβ38, Aβ40, and Aβ42), conditioned media were subjected to immunoprecipitation using an antibody targeting the N-terminus of Aβ.[2] The captured Aβ peptides were then analyzed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to determine the relative abundance of each species.

  • Western Blotting: Western blot analysis was also employed to visualize changes in the levels of different Aβ species, particularly to confirm the decrease in Aβ38 and the increase in Aβ42.[2]

experimental_workflow start Start: PS70 CHO Cells treatment 24h Treatment: - Vehicle Control - this compound (250nM - 50µM) start->treatment collection Collect Conditioned Media & Cell Lysates treatment->collection elisa Aβ40 & Aβ42 Quantification (ELISA) collection->elisa ip_ms Aβ Species Profiling (IP-MS / Western Blot) collection->ip_ms analysis Data Analysis: - Normalize to protein - Compare to vehicle elisa->analysis ip_ms->analysis end End: Quantified Aβ Levels analysis->end

General experimental workflow for in vitro Aβ production assays.

Conclusion

The in vitro data compellingly demonstrates that this compound, a widely used PPI, can significantly increase the production of various amyloid-beta peptides, including the highly pathogenic Aβ42 species. The proposed dual-action mechanism on both BACE1 and γ-secretase provides a plausible explanation for these observations. These findings underscore the importance of further investigation into the potential long-term neurological consequences of chronic PPI use, particularly in elderly populations. For drug development professionals, this research highlights the potential for off-target effects of medications on complex neurological pathways and reinforces the need for comprehensive preclinical screening for compounds that may inadvertently modulate APP processing.

References

Discovery and Synthesis of Lansoprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders. As a second-generation proton pump inhibitor (PPI), its discovery marked a significant advancement in therapeutic options for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD). This document provides an in-depth technical overview of the discovery, mechanism of action, and synthetic pathways of this compound. It details the key chemical reactions, experimental protocols, and process improvements that have defined its production. Quantitative data are summarized for comparative analysis, and critical pathways are visualized to facilitate a deeper understanding of its biochemical and synthetic logic.

Discovery and Development

This compound was discovered and developed by Takeda Pharmaceutical Company in Japan.[1][2] Identified by the development name AG-1749, it was patented in 1984 and first launched in 1991.[1][2] Its approval for medical use in the United States followed in 1995.[1][2] this compound emerged as the second drug in the proton pump inhibitor class to reach the market, following omeprazole.[3] It is a substituted benzimidazole (B57391) derivative, specifically 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, and is administered as a racemic mixture of its (R)- and (S)-enantiomers.[4][5][6]

Mechanism of Action

Primary Pathway: Proton Pump Inhibition

This compound's primary therapeutic effect is the potent and specific inhibition of the gastric H+/K+-ATPase (proton pump).[1][7][8] This enzyme is located in the secretory membranes of parietal cells and represents the final step in the secretion of gastric acid.[7][8][9]

This compound is a prodrug, meaning it requires activation to become pharmacologically effective.[7] After absorption, it reaches the acidic environment of the parietal cell canaliculi, where it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[7] This active metabolite then forms a stable, irreversible covalent bond with sulfhydryl groups on the cysteine residues of the H+/K+-ATPase enzyme.[7] This binding inactivates the pump, thereby blocking the transport of H+ ions into the stomach lumen and inhibiting both basal and stimulated acid secretion.[8]

G cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) Lanso_inactive This compound (Inactive Prodrug) Lanso_active Active Sulfenamide Metabolite Lanso_inactive->Lanso_active Acid-catalyzed activation Pump H+/K+ ATPase (Proton Pump) Lanso_active->Pump Binds to Cysteine Residues Pump_inactive Inactive Pump (Covalent Bond) Pump->Pump_inactive Irreversible Inhibition H_ion H+ Ion (Gastric Acid) Pump->H_ion Secretes H+ H_ion_blocked Acid Secretion Blocked Pump_inactive->H_ion_blocked

Fig. 1: Activation and inhibitory pathway of this compound.
Acid-Independent Pharmacological Properties

Beyond its primary anti-secretory function, research has shown that this compound possesses unique pharmacological properties that are independent of acid inhibition.[10][11] These include anti-inflammatory effects, protective actions on the gastrointestinal mucosa, and antibacterial activity against Helicobacter pylori.[10][11][12] One notable mechanism is the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-oxidative and cytoprotective functions.[13] This induction is mediated through a signaling pathway that does not depend on the H+/K+-ATPase and may contribute to its overall therapeutic efficacy.[13]

Chemical Synthesis Pathways

The industrial synthesis of this compound is typically a two-step process that begins with the condensation of a substituted pyridine (B92270) with 2-mercaptobenzimidazole (B194830), followed by a selective oxidation of the resulting thioether intermediate.

General Synthesis Workflow
  • Condensation: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is condensed with 2-mercaptobenzimidazole to form the key thioether intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole.[14][15]

  • Oxidation: The prochiral sulfide (B99878) group of the thioether intermediate is selectively oxidized to a sulfoxide, yielding racemic this compound.[2][14] This step is critical as over-oxidation can lead to the formation of an undesired sulfone impurity.

Fig. 2: General two-step synthesis workflow for this compound.
Key Experimental Protocols

Protocol 1: Synthesis of Thioether Intermediate

This protocol is based on an improved, high-yield process using water as a solvent.[14][15][16]

  • Reagents:

    • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

    • 2-Mercaptobenzimidazole

    • Sodium Hydroxide (B78521) (or other suitable base)

    • Water

  • Procedure:

    • Charge a reaction vessel with purified water and 2-mercaptobenzimidazole.

    • Add an aqueous solution of sodium hydroxide to form the sodium salt of the mercaptan.

    • In a separate vessel, dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in water.

    • Slowly add the pyridine solution to the mercaptobenzimidazole solution while maintaining the temperature between 20-30°C.

    • Stir the reaction mixture for 2-4 hours until completion, monitored by TLC or HPLC.

    • The product precipitates out of the aqueous solution. Filter the solid, wash with water, and dry under vacuum.

  • Expected Yield: This method has been reported to achieve yields of over 98%.[16]

Protocol 2: Oxidation of Thioether to this compound

This protocol describes an economically and environmentally favorable oxidation using sodium hypochlorite (B82951).[14][15]

  • Reagents:

    • Thioether intermediate from Protocol 1

    • Sodium Hypochlorite (NaOCl) solution

    • Sodium Hydroxide

    • Acetonitrile (B52724) (or other suitable solvent)

  • Procedure:

    • Suspend the thioether intermediate in acetonitrile in a reaction vessel equipped with cooling.

    • Cool the suspension to 20-25°C.

    • Prepare a solution of aqueous sodium hypochlorite (approx. 1.2 equivalents) and sodium hydroxide.

    • Add the NaOCl solution to the thioether suspension dropwise over 1.5-2 hours, maintaining the temperature at 22.5 ± 2.5°C.[14]

    • Stir the reaction mixture for 1-2 hours post-addition. Monitor for completion by HPLC.

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

    • Isolate the crude this compound. Purification is typically achieved by crystallization from a solvent system like THF/water or ethyl acetate (B1210297) to yield the final active pharmaceutical ingredient (API) with controlled water content (<0.1%).[14]

Comparison of Oxidation Methods

The choice of oxidizing agent is a critical parameter in the synthesis of this compound, affecting yield, purity, cost, and environmental impact. Several agents have been described in the literature and patents.[4][17]

Oxidizing AgentCommon SolventsKey Advantages / DisadvantagesReference
m-Chloroperbenzoic Acid (m-CPBA) Halogenated hydrocarbons (e.g., Chloroform)Effective and selective, but expensive and potentially explosive.[2][4]
Sodium Hypochlorite (NaOCl) Acetonitrile, WaterMild, economical, and environmentally friendly.[14][15][17]
Hydrogen Peroxide (H₂O₂) Alcohols, MethanolInexpensive, but often requires a metal catalyst (e.g., LiNbMoO₆) for selectivity.[2][4]
tert-Butyl Hydroperoxide (TBHP) Toluene, IsopropanolUsed with vanadium catalysts (e.g., V₂O₅, VO(acac)₂) for selective oxidation.[17]
Chiral Synthesis of (R)-Lansoprazole (Dexthis compound)

This compound is chiral at the sulfur atom.[18] The (R)-enantiomer, dexthis compound, was later developed and marketed as an enantiopure drug.[3] Methods for its preparation include:

  • Asymmetric Oxidation: The most common industrial approach involves the asymmetric oxidation of the prochiral thioether intermediate using a chiral catalyst system, such as the Kagan-Sharpless oxidation conditions (titanium isopropoxide, diethyl tartrate, and an oxidizing agent).[2][18]

  • Chiral Resolution: Racemic this compound can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)-BINOL.[18]

Conclusion

The development of this compound provided a powerful therapeutic tool for acid-related diseases, building upon the foundation of proton pump inhibition. Its mechanism, centered on the irreversible inactivation of the H+/K+-ATPase, ensures potent and sustained acid suppression. The synthesis of this compound has evolved from classic oxidation methods to more refined, cost-effective, and environmentally benign industrial processes. The continued study of its acid-independent properties and the development of its pure enantiomer, dexthis compound, underscore its enduring importance in clinical practice and pharmaceutical science.

References

Preclinical Pharmacodynamics of Lansoprazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of lansoprazole, a proton pump inhibitor (PPI) widely used to treat acid-related disorders. The following sections detail its mechanism of action, key experimental protocols used in preclinical research, and a summary of its pharmacodynamic effects in various animal models.

Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

This compound is a prodrug that, after systemic absorption, selectively accumulates in the acidic environment of the parietal cell secretory canaliculi.[1][2] Here, it undergoes an acid-catalyzed conversion to its active form, a tetracyclic sulfenamide.[2][3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump).[2][4] This irreversible binding inactivates the proton pump, the final step in the pathway of gastric acid secretion, thereby inhibiting both basal and stimulated acid production.[1][5] The prolonged duration of action of this compound is attributed to the irreversible nature of this binding, requiring de novo synthesis of the H+/K+-ATPase to restore acid secretion.[1]

Lansoprazole_Mechanism_of_Action cluster_blood Systemic Circulation cluster_parietal Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Lansoprazole_inactive This compound (Inactive Prodrug) Lansoprazole_inactive_pc This compound (Inactive) Lansoprazole_inactive->Lansoprazole_inactive_pc Diffusion Lansoprazole_active Tetracyclic Sulfenamide (Active Metabolite) Lansoprazole_inactive_pc->Lansoprazole_active Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Covalent binding H_ion H+ Proton_Pump->H_ion H+ efflux K_ion K+ Proton_Pump->K_ion K+ influx Inhibited_Pump Inhibited H+/K+-ATPase Proton_Pump->Inhibited_Pump Rat_Perfusion_Workflow A Anesthetize Rat and Perform Tracheotomy B Cannulate Jugular Vein A->B C Ligate Esophagus and Pylorus and Cannulate Stomach A->C E Induce Stable Acid Secretion (e.g., with Histamine) B->E D Perfuse Stomach with Saline C->D D->E F Administer this compound (i.v.) E->F G Collect Perfusate and Titrate for Acidity F->G H Calculate Percent Inhibition of Acid Secretion G->H

References

Lansoprazole's In Vitro Effect on Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), effectively reduces gastric acid secretion by targeting the H+/K+ ATPase in parietal cells. While its clinical efficacy in treating acid-related disorders is well-established, emerging research indicates that this compound and other PPIs can significantly alter the gastrointestinal microbiome. These alterations may occur through both pH-dependent and pH-independent mechanisms, potentially influencing gut homeostasis and host health.[1][2] Understanding the direct, in vitro effects of this compound on the gut microbiota is crucial for a comprehensive assessment of its pharmacological profile and for the development of therapeutic strategies that mitigate potential dysbiotic side effects.

This technical guide provides an in-depth overview of the current in vitro research on the effects of this compound on gut microbiota. It summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and proposed mechanisms of action to support further research and drug development in this area.

Data Presentation: Quantitative Effects of this compound on Bacteria

The in vitro effects of this compound have been quantified against specific bacterial species. The following tables summarize the available data on its impact on bacterial growth and enzymatic activity.

Table 1: Inhibitory Effects of this compound on Bacterial Growth

Bacterial SpeciesThis compound ConcentrationIncubation TimeObserved EffectReference Study
Escherichia coliNot specified (human dosage modeled)20 minutes~50% reduction in growth compared to controlChunawala & Messenger, 2021
Escherichia coliNot specified (human dosage modeled)40 minutes>75% reduction in growth compared to controlChunawala & Messenger, 2021
Staphylococcus epidermidisNot specified (human dosage modeled)20 minutes~40% reduction in growth compared to controlChunawala & Messenger, 2021
Staphylococcus epidermidisNot specified (human dosage modeled)40 minutes~85% reduction in growth compared to controlChunawala & Messenger, 2021
Helicobacter pylori6.25 µg/mLNot specifiedMIC90 (Minimum Inhibitory Concentration for 90% of strains)Nakao et al., 1995[3]

Table 2: Inhibitory Effects of this compound on Bacterial Urease Activity

Bacterial SpeciesThis compound Concentration (IC50)pH of MediumReference Study
Helicobacter pylori3.6 - 9.5 µMNot specifiedNagata et al., 1993[4][5]
Helicobacter pylori3.6 - 4.6 µMAcidicNagata et al., 1993[6]
Ureaplasma urealyticum1 - 25 µMNot specifiedNagata et al., 1995[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and advancement of research. This section outlines a specific protocol used in a published study and a generalizable protocol for assessing the impact of this compound on a complex gut microbiota in an in vitro model.

Protocol for Assessing this compound's Effect on Single Bacterial Species

This protocol is adapted from the methodology used by Chunawala & Messenger (2021) to study the effects of this compound on E. coli and S. epidermidis.

1. Preparation of Simulated Digestive Fluids:

  • Saliva solution: Prepare a solution mimicking the composition of human saliva.
  • Gastric solution: Prepare a solution with pepsin and adjust the pH to simulate the acidic environment of the stomach.
  • Intestinal solution: Prepare a solution containing bile salts and pancreatin (B1164899) with a neutral pH to mimic the small intestine.

2. This compound Digestion Simulation:

  • Dissolve a human dosage of this compound in the simulated saliva.
  • Sequentially incubate the this compound solution in the gastric and intestinal fluids to mimic its passage through the upper gastrointestinal tract. Adjust pH at each stage.

3. Bacterial Culture Preparation:

  • Inoculate pure cultures of the test bacteria (e.g., E. coli, S. epidermidis) in a suitable nutrient broth.
  • Incubate the cultures to achieve a specific optical density corresponding to the exponential growth phase.

4. Exposure and Growth Measurement:

  • Introduce the "digested" this compound solution to the bacterial cultures. A control group with no this compound should be run in parallel.
  • Incubate the cultures under controlled conditions (e.g., 37°C with shaking).
  • Measure bacterial growth at set time points (e.g., 20 and 40 minutes) using spectrophotometry (measuring optical density at 600 nm).

5. Data Analysis:

  • Compare the growth of the this compound-exposed bacteria to the control group to determine the percentage of growth inhibition.

General Protocol for a Continuous Culture In Vitro Gut Model

This protocol describes a general framework for using a chemostat-based continuous culture system to study the effects of this compound on a complex fecal microbiota.

1. Bioreactor Setup:

  • Assemble a single-stage or multi-stage chemostat system with precise control over temperature, pH, and anaerobic conditions.
  • Fill the bioreactor with a sterile, complex growth medium that mimics the nutrient composition of the human colon.

2. Inoculation with Fecal Microbiota:

  • Obtain a fresh fecal sample from a healthy donor.
  • Homogenize the fecal sample in an anaerobic buffer to create a slurry.
  • Inoculate the bioreactor with the fecal slurry under strict anaerobic conditions.

3. System Stabilization:

  • Allow the microbial community to stabilize within the bioreactor for a defined period (e.g., several days to weeks), maintaining a continuous flow of fresh medium.
  • Monitor the stability of the microbiota by regularly analyzing microbial composition (e.g., via 16S rRNA gene sequencing) and metabolic output (e.g., short-chain fatty acid concentrations).

4. This compound Administration:

  • Once the system is stable, introduce this compound into the fresh medium reservoir at a physiologically relevant concentration.
  • Maintain the continuous culture with the this compound-containing medium for a specified duration.

5. Sample Collection and Analysis:

  • Collect samples from the bioreactor at regular intervals before, during, and after this compound administration.
  • Analyze the samples for:
  • Microbial Composition: Use next-generation sequencing (16S rRNA or shotgun metagenomics) to assess changes in bacterial diversity and taxonomy.
  • Metabolic Activity: Quantify key metabolites such as short-chain fatty acids (SCFAs) using gas chromatography.
  • Gene Expression: Perform metatranscriptomic analysis to understand the functional response of the microbiota to this compound.

6. Data Interpretation:

  • Statistically analyze the changes in microbial community structure and function over time to determine the impact of this compound.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and proposed mechanisms of action.

experimental_workflow_single_species cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Simulated Digestive Fluids p3 Simulate this compound Digestion p1->p3 p2 Culture Test Bacteria e1 Expose Bacteria to this compound p2->e1 p3->e1 e2 Incubate at 37°C e1->e2 a1 Measure Optical Density at Time Points e2->a1 a2 Calculate Growth Inhibition a1->a2 experimental_workflow_complex_model cluster_setup Model Setup & Stabilization cluster_treatment Treatment Phase cluster_sampling Sampling & Analysis s1 Assemble Bioreactor s2 Inoculate with Fecal Microbiota s1->s2 s3 Stabilize Microbial Community s2->s3 t1 Introduce this compound s3->t1 t2 Continuous Culture t1->t2 sa1 Collect Samples (Pre, During, Post) t2->sa1 sa2 16S rRNA / Metagenomic Sequencing sa1->sa2 sa3 Metabolomic Analysis (e.g., SCFAs) sa1->sa3 sa4 Metatranscriptomic Analysis sa1->sa4 lansoprazole_urease_inhibition cluster_cell Inside Bacterial Cell This compound This compound bacterial_cell Bacterial Cell (e.g., H. pylori) This compound->bacterial_cell sh_groups Sulfhydryl (SH) Groups on Cysteine Residues This compound->sh_groups Blocks SH groups urease Urease Enzyme urease->sh_groups inhibition Inhibition of Urease Activity sh_groups->inhibition ppi_effects_on_gut_microbiota cluster_ph_dependent pH-Dependent Effects cluster_ph_independent pH-Independent Effects ppi This compound (PPI) ph_increase Increased Gastric pH ppi->ph_increase direct_inhibition Direct Bacterial Enzyme Inhibition (e.g., Urease) ppi->direct_inhibition nutrient_absorption Altered Nutrient Absorption ppi->nutrient_absorption barrier Reduced Gastric Acid Barrier ph_increase->barrier oral_survival Increased Survival of Oral Bacteria barrier->oral_survival dysbiosis Gut Microbiota Dysbiosis oral_survival->dysbiosis direct_inhibition->dysbiosis nutrient_absorption->dysbiosis

References

A Technical Guide to the Anti-inflammatory Properties of Lansoprazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is recognized for its potent suppression of gastric acid. However, a substantial body of in vitro research has unveiled its significant anti-inflammatory and antioxidant capabilities, independent of its effects on proton pumps. In various cell culture models, this compound has been shown to modulate key inflammatory pathways, primarily by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This leads to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, this compound mitigates oxidative stress by reducing reactive oxygen species (ROS) and upregulating the cytoprotective heme oxygenase-1 (HO-1) enzyme via the Nrf2 antioxidant response pathway. This technical guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways involved.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level, primarily by interfering with pro-inflammatory signaling and bolstering cellular antioxidant defenses.

Inhibition of Pro-inflammatory Cytokine Production

A primary mechanism of this compound's anti-inflammatory action is the suppression of pro-inflammatory cytokine expression and production. In human monocytic cell lines like THP-1, this compound (100 µM) significantly reduces the mRNA expression and subsequent protein production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β) when stimulated by inflammatory agents like lipopolysaccharide (LPS) or Helicobacter pylori extracts.[1][2] Similar inhibitory effects have been observed on other cytokines, including IL-6 and the neutrophil chemoattractant IL-8, in various cell types such as human tracheal and gastric epithelial cells.[3]

Modulation of Key Inflammatory Signaling Pathways

1.2.1 The NF-κB Pathway The NF-κB signaling cascade is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By stabilizing IκB-α, this compound effectively blocks the nuclear translocation of NF-κB, thereby preventing the transcription of its target pro-inflammatory genes.[1]

1.2.2 The Mitogen-Activated Protein Kinase (MAPK) Pathways MAPK pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK, are crucial for transducing extracellular inflammatory signals. Studies demonstrate that this compound can inhibit the phosphorylation of ERK in response to LPS and H. pylori components in monocytic cells.[1][2] Interestingly, its effect on p38 MAPK appears to be context-dependent. While some studies link this compound's anti-inflammatory effects to p38 inhibition, others show it activates p38 MAPK as part of a cytoprotective response that leads to Nrf2 activation.[4][5][6]

1.2.3 The Nrf2/ARE Antioxidant Pathway this compound provides significant cytoprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[5][6][7] It promotes the phosphorylation and nuclear translocation of Nrf2, which then binds to the ARE in the promoter regions of antioxidant genes.[5][8] This leads to the upregulation of protective enzymes, most notably heme oxygenase-1 (HO-1), which has potent anti-inflammatory and antioxidant properties.[8][9] This induction of HO-1 is a key mechanism behind this compound's ability to protect cells from oxidative stress.[5][8]

Attenuation of Oxidative Stress

Beyond activating antioxidant gene expression, this compound exhibits direct antioxidant effects. It has been shown to inhibit the production of mitochondrial superoxide (B77818) and subsequent cellular lipid peroxidation in gastric epithelial cells treated with NSAIDs like indomethacin (B1671933).[10][11] In macrophages, this compound treatment (30 µmol/L) can decrease NADPH-mediated reactive oxygen species (ROS) formation by approximately 20%.[9] This reduction in oxidative stress is functionally linked to the induction of HO-1.[9]

Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the quantitative data from key cell culture studies, demonstrating the efficacy of this compound in modulating inflammatory and oxidative stress markers.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

Cell Line Stimulus This compound Conc. Target Cytokine Observed Effect Reference
THP-1 (Human Monocytic) LPS (10 ng/mL) 100 µM TNF-α Significantly reduced mRNA expression and protein production.[1][2] [1][2]
THP-1 (Human Monocytic) LPS (10 ng/mL) 100 µM IL-1β Significantly reduced mRNA expression and protein production.[1][2] [1][2]
Human Gastric Cancer Cells H. pylori extract Not specified IL-8 Significantly blocked IL-8 production.[3] [3]
Human Tracheal Epithelial Not specified Not specified IL-6, IL-8, TNF-α Decreased levels of pro-inflammatory cytokines.[3] [3]

| Mouse Peritoneal Macrophages | None (basal) | Not specified | Pro-inflammatory cytokines | Decreased mRNA and protein expression.[12] |[12] |

Table 2: Effect of this compound on Oxidative Stress and Cytoprotective Markers

Cell Line Stimulus This compound Conc. Target Marker Observed Effect Reference
RGM-1 (Rat Gastric Epithelial) Indomethacin Not specified Mitochondrial Superoxide Reduced superoxide production.[10] [10]
RGM-1 (Rat Gastric Epithelial) Indomethacin Not specified Lipid Peroxidation Decreased lipid peroxidation.[10] [10]
Macrophages NADPH 30 µmol/L ROS Formation ~20% decrease in ROS production.[9] [9]
RL34 (Rat Hepatic) None 100 µM Nuclear Nrf2 Protein 41-fold increase in the nuclear fraction.[5] [5]

| RGM-1 (Rat Gastric Mucosal) | None | Dose-dependent | Heme Oxygenase-1 (HO-1) | Markedly enhanced HO-1 expression.[8] |[8] |

Key Experimental Protocols

Cell Culture and Inflammatory Stimulation
  • Cell Lines: Human monocytic THP-1 cells, rat gastric mucosal RGM-1 cells, or rat hepatic RL34 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (B1217042) (100 µg/ml), in a humidified atmosphere of 5% CO₂ at 37°C.[1][13]

  • Protocol:

    • Seed cells (e.g., THP-1 at 5 x 10⁵ cells/mL) in appropriate culture plates.

    • Pre-treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for a specified time (e.g., 1-3 hours).[1]

    • Introduce the inflammatory stimulus, such as LPS (e.g., 10 ng/mL).[1]

    • Incubate for the desired period (e.g., 1-24 hours depending on the endpoint).

    • Following incubation, collect the cell-free supernatant for cytokine analysis and lyse the cells to extract protein or RNA for further analysis.

Western Blotting for Signaling Pathway Analysis
  • Purpose: To detect the phosphorylation status of key signaling proteins (e.g., IκB-α, ERK, p38) or the subcellular localization of transcription factors (e.g., NF-κB, Nrf2).

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-IκB-α, anti-Nrf2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize to a loading control like β-actin or total protein.[5]

Quantification of Cytokine Production (ELISA)
  • Purpose: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant from treated and control wells. Centrifuge to remove any cellular debris.

    • Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., human TNF-α).

    • Perform the assay according to the manufacturer's instructions, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

    • Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentration in each sample by interpolating from the standard curve.[14]

Measurement of Reactive Oxygen Species (ROS)
  • Purpose: To quantify intracellular or mitochondrial ROS levels.

  • Protocol (Chemiluminescence-based):

    • Culture cells in a white-walled 96-well plate.

    • After the experimental treatment with this compound and a stimulus, wash the cells.

    • Add a chemiluminescent probe, such as lucigenin (B191737) (for NADPH-dependent ROS), to each well.[9]

    • Measure the chemiluminescence immediately using a plate reader. The signal intensity is proportional to the rate of ROS production.

Visualizations: Signaling Pathways and Workflows

The following diagrams, rendered using DOT language, illustrate the key molecular interactions and experimental processes discussed.

NF_kB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB-α IKK->IkB Phosphorylates (P) IkB_NFkB IκB-α-NF-κB (Inactive Complex) Degradation Proteasomal Degradation IkB->Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits Stimulus Stimulus (LPS, H. pylori) Stimulus->TLR4

Caption: this compound inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB-α.

MAPK_Pathway This compound's Modulation of the MAPK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates AP1 Transcription Factors (e.g., AP-1) ERK->AP1 Activates Genes Pro-inflammatory Genes AP1->Genes Induces Transcription This compound This compound This compound->ERK Inhibits Phosphorylation Stimulus Stimulus (e.g., LPS) Stimulus->Receptor

Caption: this compound inhibits the MAPK/ERK pathway, a key route for pro-inflammatory gene expression.

Nrf2_Pathway This compound's Activation of the Nrf2 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p38 p38 MAPK Nrf2 Nrf2 p38->Nrf2 Phosphorylates Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Keap1 Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases Degradation Ubiquitination & Degradation Keap1_Nrf2->Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Induces Transcription Result Cytoprotection & Anti-inflammation Genes->Result This compound This compound This compound->p38 Activates

Caption: this compound activates the cytoprotective Nrf2/HO-1 pathway, enhancing antioxidant defenses.

Experimental_Workflow General Experimental Workflow A 1. Cell Culture (e.g., THP-1, RGM-1) B 2. Pre-treatment (this compound or Vehicle) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Harvest Samples D->E F Cell-free Supernatant E->F G Cell Lysate E->G H ELISA for Cytokines (TNF-α, IL-1β) F->H I Western Blot for Signaling Proteins (p-ERK, IκB-α, Nrf2) G->I

Caption: A typical workflow for assessing the anti-inflammatory effects of this compound in cell culture.

Conclusion and Future Directions

The evidence from cell culture studies compellingly demonstrates that this compound possesses significant anti-inflammatory and antioxidant properties that are distinct from its acid-suppressing function. By inhibiting the NF-κB and MAPK pathways, reducing pro-inflammatory cytokine output, and activating the Nrf2/HO-1 cytoprotective system, this compound modulates cellular responses to inflammatory stimuli at multiple levels. These in vitro findings provide a robust mechanistic foundation for the observed beneficial effects of PPIs in certain inflammatory conditions. Future research should focus on further delineating the precise molecular targets of this compound within these pathways and translating these cellular findings into more complex in vivo models to fully assess its therapeutic potential as an anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for Lansoprazole in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the proton pump inhibitor (PPI) lansoprazole in cell viability assays. This compound, traditionally used to reduce stomach acid, has demonstrated significant anti-tumor effects in various cancer cell lines. This document outlines the underlying mechanisms of action, provides a step-by-step protocol for assessing its impact on cell viability, and presents data in a structured format for easy interpretation.

Introduction

This compound is a specific inhibitor of the H+/K+-ATPase in gastric parietal cells.[1] Emerging research has identified its "off-target" effects, which include the modulation of intracellular pH in cancer cells through the inhibition of vacuolar-type H+-ATPases (V-ATPases).[2] This disruption of proton gradients leads to the alkalinization of acidic organelles like lysosomes, which can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS), inhibition of autophagy, and induction of apoptosis.[2][3][4]

Studies have shown that this compound can inhibit the proliferation of various cancer cells, including non-small cell lung cancer, breast cancer, and melanoma, in a dose- and time-dependent manner.[3][5] Its anti-tumor activity is often associated with the induction of G0/G1 cell cycle arrest and apoptosis by modulating key signaling pathways such as PI3K/Akt, Raf/ERK, and Stat3.[3][6][7]

Mechanism of Action

This compound's anti-cancer effects are multifaceted. By inhibiting V-ATPases, it increases the pH within lysosomes, impairing their function and blocking the autophagic process, which is crucial for cancer cell survival.[2][3] This disruption in pH homeostasis can also lead to an increase in intracellular ROS levels, which are potent stimulators of apoptosis.[4][6] Furthermore, this compound has been shown to downregulate the phosphorylation of key proteins in survival and proliferation pathways, including Stat3, Akt, and ERK.[3][6]

Data Presentation

The following tables summarize the reported effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
A549Non-Small Cell Lung Cancer48110.4[3]
A549Non-Small Cell Lung Cancer7269.5[3]
T47DBreast CancerNot Specified129-299[5]
MCF-7Breast CancerNot Specified201-511[5]
MDA-MB-231Breast CancerNot Specified256-645[5]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessCell LineThis compound Concentration (µM)Observed EffectReference
ApoptosisA5492005.2% increase in apoptotic cells[6]
ApoptosisBreast Cancer CellsDose-dependentInduction of apoptosis[4]
Cell Cycle ArrestA549Not SpecifiedG0/G1 phase arrest[3]
AutophagyA549Not SpecifiedInhibition by blocking autophagosome-lysosome fusion[3]
ROS ProductionBreast Cancer CellsNot SpecifiedAccumulation of ROS[4]

Experimental Protocols

This section provides a detailed protocol for a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, adapted for use with this compound.

Materials
  • This compound (Takeda Pharmaceutical Co. or other reputable supplier)

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3][8]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well culture plates

  • Multimode plate reader

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors).

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM).[3]

    • Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[3]

    • Incubate the plates for an additional 4 hours at 37°C, protected from light.[3] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the optical density (OD) at 490 nm or 570 nm using a microplate reader.[3][8]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow: this compound Cell Viability Assay start Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read Read Absorbance at 490/570 nm dissolve->read analyze Analyze Data & Determine IC50 read->analyze

Caption: Workflow for assessing cell viability with this compound.

G cluster_pathway This compound's Impact on Cancer Cell Signaling cluster_inhibition Inhibitory Effects cluster_downstream Downstream Consequences This compound This compound v_atpase V-ATPase This compound->v_atpase inhibits stat3 p-Stat3 This compound->stat3 inhibits pi3k PI3K/Akt This compound->pi3k inhibits raf_erk Raf/ERK This compound->raf_erk inhibits lysosome_ph ↑ Lysosomal pH v_atpase->lysosome_ph apoptosis ↑ Apoptosis stat3->apoptosis promotes survival pi3k->apoptosis promotes survival cell_cycle G0/G1 Arrest raf_erk->cell_cycle promotes progression autophagy ↓ Autophagy lysosome_ph->autophagy enables ros ↑ ROS lysosome_ph->ros ros->apoptosis

Caption: this compound's molecular targets and downstream effects.

References

Application Notes and Protocols for the Quantification of Lansoprazole in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of lansoprazole in plasma samples, catering to researchers, scientists, and professionals in drug development. The protocols are derived from validated methods published in peer-reviewed journals.

Introduction

This compound is a proton pump inhibitor that suppresses gastric acid production. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines various analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for this purpose.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in plasma. It is often the preferred method for bioanalytical studies due to its high throughput and low detection limits.

Quantitative Data Summary
ParameterMethod 1 (LC-MS/MS)[1][2]Method 2 (LC-MS/MS)[3][4][5]Method 3 (LC-MS/MS)[6][7]
Internal Standard OmeprazolePantoprazoleBicalutamide
Sample Preparation Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range 2.5 - 2000 ng/mL4.5 - 2800 ng/mL5.5 - 2200 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL4.5 ng/mL5.5 ng/mL
Intra-day Precision (%CV) < 3.4%Within acceptable limits< 10.9%
Inter-day Precision (%CV) < 3.4%Within acceptable limits< 8.7%
Accuracy (% bias) < 9%Within acceptable limits-6.8% to 8.5%
Recovery Not specified92.10 - 99.11%> 85%
Chromatographic Run Time 5 minutesNot specified< 5 minutes
Experimental Protocol: LC-MS/MS with Liquid-Liquid Extraction

This protocol is based on the method described by Oliveira et al.[1][2]

1. Materials and Reagents:

  • This compound and Omeprazole (internal standard) reference standards

  • HPLC grade acetonitrile (B52724), methanol, diethyl ether, and dichloromethane

  • Formic acid

  • Drug-free human plasma

2. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • Centrifuge the plasma at 2550 x g for 5 minutes.

  • To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of plasma.

  • Add 50 µL of the internal standard solution (omeprazole in methanol-water, 50:50 v/v).

  • Vortex mix for 10 seconds.

  • Add 2.5 mL of diethyl ether-dichloromethane (70:30, v/v).

  • Vortex mix for 40 seconds.

  • Centrifuge at 2550 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18 analytical column

  • Mobile Phase: Acetonitrile-water (90:10, v/v) + 10 mM formic acid[1][2]

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

4. Mass Spectrometric Conditions:

  • Mass Spectrometer: Micromass triple quadrupole tandem mass spectrometer or equivalent

  • Ionization Mode: Positive ion electrospray ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 369.9 → 252.1

    • Omeprazole (IS): m/z 346.1 → 197.9

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (Omeprazole) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (Diethyl ether:DCM) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (MRM Mode) hplc->ms data Data Acquisition and Quantification ms->data

Workflow for this compound Quantification by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a robust and cost-effective method suitable for certain applications.

Quantitative Data Summary
ParameterHPLC-UV Method[8]
Internal Standard Other Proton Pump Inhibitors (e.g., Omeprazole)
Sample Preparation Liquid-Liquid Extraction
Linearity Range 20 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL
Intra-day Precision (%CV) < 9.2%
Inter-day Precision (%CV) < 9.2%
Accuracy (% error) < 9.2%
Recovery ≥ 80%
Chromatographic Run Time 10 minutes
Experimental Protocol: HPLC-UV with Liquid-Liquid Extraction

This protocol is based on the method described by Jouyban et al.[8]

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., Omeprazole)

  • HPLC grade acetonitrile and methanol

  • Phosphate buffer (10 mM)

  • Triethylamine

  • Drug-free human plasma

2. Sample Preparation:

  • To 1 mL of plasma in a glass tube, add the internal standard.

  • Add 5 mL of the extraction solvent.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic Conditions:

  • HPLC System: Waters 600 pump, 486 UV detector, or equivalent

  • Column: TRACER EXCEL 120 ODS-A (5 µm, 250 mm × 4.6 mm)[8]

  • Mobile Phase: Phosphate buffer (10 mM)/acetonitrile (53/47, v/v), pH adjusted to 7.3 with triethylamine[8]

  • Flow Rate: 1 mL/min

  • Injection Volume: 50 µL

  • Detection Wavelength: 285 nm

  • Column Temperature: Room temperature

Logical Relationship of Method Validation

validation_logic cluster_validation Method Validation Parameters cluster_application Application method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Intra- & Inter-day) method->precision selectivity Selectivity method->selectivity sensitivity Sensitivity (LLOQ) method->sensitivity recovery Recovery method->recovery stability Stability method->stability pk_study Pharmacokinetic Studies linearity->pk_study be_study Bioequivalence Studies linearity->be_study accuracy->pk_study accuracy->be_study precision->pk_study precision->be_study sensitivity->pk_study sensitivity->be_study

Key Parameters for Analytical Method Validation.

References

Application Notes and Protocols for HPLC Analysis of Lansoprazole and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used for the treatment of acid-related disorders.[1] The quality and safety of the final pharmaceutical product are of paramount importance, necessitating stringent control over impurities that may arise during synthesis, formulation, or storage. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of this compound and its related substances.[1] This document provides a detailed application note and protocol for a stability-indicating HPLC method suitable for the analysis of this compound and its impurities in bulk drug substances and pharmaceutical formulations.

The International Council for Harmonisation (ICH) guidelines mandate the control of impurities in pharmaceutical products. Therefore, the development and validation of a robust, stability-indicating analytical method are crucial. A stability-indicating method is one that can accurately measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[2][3][4]

Experimental Workflow

The logical workflow for the development and validation of an HPLC method for this compound and its impurities is depicted below. This process ensures the final method is robust, reliable, and fit for its intended purpose.

HPLC_Method_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D Specificity & System Suitability C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Solution Stability H->I J Routine Analysis of this compound & Impurities I->J K Stability Studies I->K

Figure 1: Logical workflow for HPLC method development and validation.

Experimental Protocols

This section details a stability-indicating HPLC method for the analysis of this compound and its related substances. This method is a composite based on several published and validated methods.[1][2][3][5]

1. Instrumentation and Materials

  • HPLC System: A gradient HPLC system with a UV detector is required.[1][2]

  • Column: A C18 reversed-phase column is typically used. Common specifications are 250 mm x 4.6 mm, 5 µm particle size.[2][3][6] An alternative modern column is a Fused-Core® C18, 2.7 µm, which can offer improved resolution and faster run times.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (AR grade)

    • Dipotassium hydrogen phosphate (AR grade)

    • Triethylamine (for pH adjustment)

    • Phosphoric acid (for pH adjustment)

    • Water (HPLC grade)

    • This compound reference standard and impurity standards

2. Chromatographic Conditions

The following chromatographic conditions have been shown to provide good separation of this compound from its impurities.

ParameterCondition
Mobile Phase A Buffer: 20 mM Potassium dihydrogen phosphate, pH adjusted to 7.0 with triethylamine.[2][7]
Mobile Phase B Acetonitrile[2][3]
Gradient Program Time (min)
Flow Rate 1.0 mL/min[2][3]
Column Temperature Ambient or controlled at 25°C[8]
Detection Wavelength 285 nm[5]
Injection Volume 10 µL
Diluent A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v)

3. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of about 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution of known impurities in the diluent. The concentration will depend on the specific impurities being monitored.

  • System Suitability Solution: A solution containing this compound and its key impurities (e.g., this compound Related Compound A) is prepared to check the system's performance.[7]

  • Sample Solution: For bulk drug, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of about 100 µg/mL. For formulations, an extraction step may be necessary. For example, for capsules, the contents of not fewer than 20 capsules can be pooled, and a portion equivalent to a single dose is dissolved in a suitable solvent, sonicated, and then diluted to the final concentration with the diluent.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] The key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Specificity The method should be able to resolve this compound from its impurities and any degradation products. Peak purity analysis should be performed.
Linearity A linear relationship between the analyte concentration and the detector response should be demonstrated over a specified range (e.g., LOQ to 150% of the target concentration). The correlation coefficient (r²) should be > 0.999.[3][6]
Accuracy The closeness of the test results to the true value should be assessed, typically by recovery studies at different concentration levels (e.g., 80%, 100%, 120%). Recoveries are generally expected to be within 98-102%.[2][4]
Precision Repeatability (Intra-day): The precision of the method under the same operating conditions over a short interval of time. The %RSD should be < 2.0%. Intermediate Precision (Inter-day): The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The %RSD should be < 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ for impurities is often around 0.05% of the active ingredient's concentration.[7]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[3]
Solution Stability The stability of the standard and sample solutions should be evaluated over a defined period under specified storage conditions.[3][6]

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for this compound and its impurities.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) ≥ 2000> 5000
Resolution (Rs) ≥ 2.0 between this compound and the closest eluting impurity> 2.5
%RSD for replicate injections ≤ 2.0%< 1.0%

Table 2: Linearity Data for this compound and a Key Impurity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound 0.5 - 1500.9998
Impurity A 0.05 - 2.50.9995

Table 3: Accuracy (Recovery) Data

AnalyteSpiked Level (%)Mean Recovery (%)%RSD
This compound 8099.50.8
100100.20.6
12099.80.7
Impurity A 8098.91.2
100101.11.0
120100.51.1

Table 4: LOD and LOQ Data

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound 0.150.5
Impurity A 0.0150.05

Common Impurities of this compound

Several process-related impurities and degradation products of this compound have been identified. These include:

  • This compound Related Compound A (this compound Sulfone): An oxidation product.

  • This compound Related Compound B (this compound Sulfide): A reduction product and a process impurity.

  • 2,3-Dimethyl-4-nitropyridine N-oxide (DPN): A potential process-related impurity.[1]

  • 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CTP): Another potential process-related impurity.[1]

  • Oxidative Degradation Products: Various N-oxides and other oxidized forms can be generated under oxidative stress conditions.[5]

The developed HPLC method should demonstrate sufficient resolution to separate these and other potential impurities from the main this compound peak.

The described HPLC method and protocols provide a comprehensive framework for the reliable analysis of this compound and its impurities. Adherence to these guidelines and proper method validation will ensure the generation of accurate and reproducible data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The use of modern column technologies can further enhance method performance, leading to faster analysis times and improved separation efficiency.

References

Application Notes and Protocols for LC-MS/MS Detection of Lansoprazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of lansoprazole in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined below are intended to serve as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and toxicological studies.

Introduction

This compound is a proton pump inhibitor that significantly reduces gastric acid secretion. Accurate and sensitive quantification of this compound in biological samples is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document details validated methods for the determination of this compound in human plasma, and provides adaptable protocols for whole blood and tissue samples.

Experimental Protocols

Protocol 1: this compound Detection in Human Plasma

This protocol is based on established and validated methods for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., Omeprazole or a stable isotope-labeled this compound at a concentration of 100 ng/mL in 50% ACN).

  • Procedure:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • In a clean microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80-20% B

    • 3.1-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 370.1 -> Product ion (Q3) m/z 252.1.[1]

    • Internal Standard (Omeprazole): Precursor ion (Q1) m/z 346.1 -> Product ion (Q3) m/z 198.1.[1]

  • Instrument Parameters (to be optimized for specific instruments):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Collision Energy: Optimized for each transition.

Protocol 2: this compound Detection in Whole Blood (Adaptable Method)

This protocol provides a general guideline for the extraction of this compound from whole blood, primarily through protein precipitation. Method validation is required.

1. Sample Preparation: Protein Precipitation

  • Reagents:

    • Methanol (MeOH), HPLC grade

    • Internal Standard (IS) working solution.

  • Procedure:

    • Bring whole blood samples to room temperature and mix gently by inversion.

    • In a microcentrifuge tube, add 100 µL of the whole blood sample.

    • Add 20 µL of the internal standard working solution.

    • To lyse the red blood cells and precipitate proteins, add 400 µL of ice-cold methanol.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under nitrogen and reconstitute as described in Protocol 1.

Protocol 3: this compound Detection in Tissue (Adaptable Method)

This protocol outlines a general procedure for the extraction of this compound from tissue samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. This method will require optimization and validation for specific tissue types.

1. Sample Preparation: Homogenization and QuEChERS Extraction

  • Reagents:

    • Homogenization solution (e.g., phosphate-buffered saline, PBS).

    • Acetonitrile (ACN) with 1% formic acid.

    • QuEChERS salts (e.g., magnesium sulfate, sodium acetate).

    • Dispersive SPE (dSPE) sorbent (e.g., C18, PSA).

    • Internal Standard (IS) working solution.

  • Procedure:

    • Accurately weigh approximately 100 mg of the tissue sample.

    • Add 500 µL of ice-cold PBS and homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved.

    • Transfer the homogenate to a centrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 1 mL of acetonitrile with 1% formic acid.

    • Add the QuEChERS extraction salts.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

    • Transfer an aliquot of the supernatant to a dSPE tube containing the appropriate sorbent.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the cleaned supernatant to a new tube, evaporate to dryness, and reconstitute as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of this compound in human plasma.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterThis compoundInternal Standard (Omeprazole)
Retention Time (min)~2.1~1.9
Precursor Ion (Q1) m/z370.1346.1
Product Ion (Q3) m/z252.1198.1
Ionization ModeESI PositiveESI Positive

Table 2: Method Validation Parameters in Human Plasma

ParameterValueReference
Linearity Range5 - 3000 ng/mL[1]
Lower Limit of Quantification (LLOQ)5.00 ng/mL[1]
Accuracy-3.8 to 3.3%[1]
Intra-day Precision (%RSD)< 10.0%[1]
Inter-day Precision (%RSD)< 10.0%[1]
Recovery> 85%

Visualization

The following diagrams illustrate the experimental workflow for the analysis of this compound in different biological samples.

experimental_workflow cluster_analysis Analysis Plasma Human Plasma PPT Protein Precipitation (ACN or MeOH) Plasma->PPT Blood Whole Blood Blood->PPT Tissue Tissue QuEChERS Homogenization & QuEChERS Extraction Tissue->QuEChERS LCMS LC-MS/MS Analysis PPT->LCMS QuEChERS->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall experimental workflow for this compound detection.

plasma_protocol_workflow start Start: 100 µL Plasma add_is Add Internal Standard start->add_is add_acn Add 300 µL Ice-Cold ACN add_is->add_acn vortex1 Vortex 1 min add_acn->vortex1 centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed workflow for plasma sample preparation.

Stability and Storage Considerations

This compound is known to be unstable in acidic conditions. Therefore, it is crucial to handle and store biological samples appropriately to prevent degradation of the analyte.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Process blood to obtain plasma as soon as possible after collection.

  • Storage: Store plasma, whole blood, and tissue samples at -80°C until analysis.

  • Sample Preparation: Perform all extraction steps on ice or at reduced temperatures to minimize degradation. Avoid prolonged exposure of samples to acidic conditions. Reconstituted samples should be analyzed promptly.

References

Application Notes & Protocols: In Vitro Gastric Resistance Testing of Lansoprazole Microparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide on the formulation and in vitro evaluation of enteric-coated lansoprazole microparticles, focusing on assessing their resistance to gastric fluid. This compound is a proton pump inhibitor known for its instability in acidic environments.[1][2] Enteric coating of microparticles is a key strategy to protect the drug from degradation in the stomach and ensure its release in the intestine.[3][4][5]

Overview of this compound and the Need for Gastric Resistance

This compound (LSP) is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] However, it is highly labile in acidic conditions, with its degradation rate increasing as the pH decreases.[1][6][7] To ensure therapeutic efficacy, oral formulations of this compound must be protected from the acidic environment of the stomach. This is typically achieved through enteric coating, which prevents drug release at low pH but allows for dissolution at the higher pH of the small intestine.[5][8] Multiparticulate systems, such as microparticles or pellets, offer advantages over single-unit dosage forms, including more predictable gastric emptying and a lower risk of dose dumping.[4]

Formulation of this compound Microparticles

The development of effective enteric-coated this compound microparticles involves careful selection of polymers and optimization of formulation and process parameters.[9][10][11][12]

Materials and Methods for Microparticle Preparation (Spray Drying Example)

A common method for producing this compound microparticles is spray drying.[9][10][11][12]

Materials:

  • This compound

  • Enteric Polymer (e.g., Eudragit S 100, Eudragit L 100-55, Cellulose Acetate (B1210297) Phthalate)[3][4][9]

  • Solvent (e.g., Acetonitrile, Water)

  • Alkalizing Agent (e.g., Sodium Hydroxide) to dissolve the enteric polymer[9]

  • Plasticizer (e.g., Triethyl Citrate), optional[9][10][11][12]

Equipment:

  • Spray Dryer

  • Homogenizer/Magnetic Stirrer

  • Analytical Balance

  • pH Meter

Experimental Protocol: Preparation of Enteric-Coated Microparticles by Spray Drying
  • Solution Preparation:

    • Dissolve the enteric polymer (e.g., Eudragit S 100) in an appropriate solvent. An alkaline solution, such as an aqueous solution of sodium hydroxide, can be used to solubilize the polymer.[9]

    • Disperse the this compound powder in the polymer solution with continuous stirring to form a homogenous feed solution.[9]

    • If a plasticizer is used, add it to the solution and stir until fully dissolved.[9]

  • Spray Drying Process:

    • Set the spray dryer to the optimized process parameters. These parameters significantly influence the properties of the microparticles.[9][10][11][12]

    • Inlet Temperature: e.g., 150°C[9]

    • Atomizing Air Pressure: e.g., 2 kg/cm ²[9]

    • Feed Solution Spray Rate: e.g., 3-5 ml/min[9]

    • Aspirator Volume: e.g., 90%[9]

    • Feed the prepared solution into the spray dryer.

    • The solvent evaporates rapidly, forming solid microparticles.

  • Collection and Storage:

    • Collect the dried microparticles from the collection chamber of the spray dryer.

    • Store the microparticles in a tightly sealed container, protected from light and moisture, at controlled room temperature (15-25°C).[13]

Characterization of Microparticles
  • Entrapment Efficiency: Determine the amount of this compound successfully encapsulated within the microparticles. This is often done by dissolving a known weight of microparticles in a suitable solvent and quantifying the drug content using a validated analytical method like RP-HPLC.[3][4][9]

  • Particle Size Analysis: Measure the average particle diameter and size distribution using techniques like laser diffraction.[9]

  • Morphology: Examine the shape and surface characteristics of the microparticles using Scanning Electron Microscopy (SEM).[3][4][9]

In Vitro Gastric Resistance Testing

This test evaluates the ability of the enteric coating to prevent drug release in a simulated gastric fluid.

Materials and Equipment
  • USP Dissolution Apparatus II (Paddle type)[1][9]

  • Acid Stage Medium: 0.1 N Hydrochloric Acid (HCl), pH 1.2[1][4]

  • Buffer Stage Medium: Phosphate buffer, pH 6.8 or 7.4[1][4][9]

  • Analytical Instrument: UV-Vis Spectrophotometer or HPLC system for drug quantification.[1]

Experimental Protocol: Two-Stage Dissolution Test

This protocol is based on the United States Pharmacopeia (USP) guidelines for delayed-release dosage forms.[1]

Stage 1: Acid Resistance (Simulated Gastric Fluid)

  • Set up the USP Dissolution Apparatus II.

  • Fill the dissolution vessels with 500 mL of 0.1 N HCl.[1][9]

  • Equilibrate the medium to 37 ± 0.5°C.[9]

  • Accurately weigh a quantity of this compound microparticles and place them in each vessel.

  • Set the paddle rotation speed to 75 rpm.[9]

  • Operate the apparatus for 1 hour.[1][9]

  • At the end of 1 hour, withdraw a sample of the dissolution medium.

  • Analyze the sample for this compound content to determine the amount of drug released in the acidic medium. According to USP, not more than 10% of the drug should be released in the acid stage.[1]

Stage 2: Buffer Stage (Simulated Intestinal Fluid)

  • Immediately after the acid stage, add 400 mL of a pre-warmed buffer concentrate to the existing 500 mL of acidic medium in each vessel to achieve a final volume of 900 mL and a pH of 6.8 or 7.4.[1][9] Alternatively, the microparticles can be filtered and transferred to a new vessel containing 900 mL of the buffer medium.

  • Continue the dissolution test for a specified period (e.g., 60 minutes).[9]

  • Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).[14]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer medium to maintain a constant volume.[9]

  • Filter the samples and analyze for this compound content.

  • Calculate the cumulative percentage of drug released over time. The majority of the drug (typically >80%) should be released in the buffer stage.[1]

Data Presentation

The following tables summarize quantitative data from various studies on this compound microparticles, highlighting the impact of different formulation parameters on gastric resistance and drug release.

Table 1: Effect of Polymer Type and Ratio on Gastric Resistance and Drug Release

Formulation CodePolymerDrug:Polymer RatioEntrapment Efficiency (%)Gastric Resistance (% Drug Released in Acid)Drug Release in Buffer (%)Reference
F1Cellulose Acetate Phthalate1:172.23~10-2092.80[3][4]
F2Cellulose Acetate Phthalate1:2-~10-2094.55[3][4]
F3Cellulose Acetate Phthalate1:3-~10-2092.72[3][4]
F4Cellulose Acetate Phthalate1:4-~10-2096.34[3][4]
F5Cellulose Acetate Phthalate1:588.64~10-2098.65[3][4]
Opt. BatchEudragit S 1001:5-~20>85[9]

Note: Gastric resistance is presented as the percentage of drug released in the acid stage; lower values indicate better resistance.

Table 2: Optimized Spray Drying Process Parameters for this compound Microparticles

ParameterOptimized ValueReference
Inlet Temperature150°C[9][10][11][12]
Atomizing Air Pressure2 kg/cm ²[9][10][11][12]
Feed Solution Concentration6% w/w[9][10][11][12]
Feed Solution Spray Rate3-5 ml/min[9][10][11][12]
Aspirator Volume90%[9][10][11][12]

Visualizations

Workflow for Preparation of this compound Microparticles by Spray Drying

Caption: Workflow for preparing this compound microparticles.

Logical Flow of In Vitro Gastric Resistance Testing

G cluster_acid Stage 1: Acid Resistance cluster_buffer Stage 2: Buffer Release start Start: Place Microparticles in Dissolution Apparatus A Medium: 500 mL 0.1 N HCl Temp: 37°C Rotation: 75 rpm start->A B Duration: 1 hour A->B C Sample & Analyze for This compound Release B->C D Adjust to pH 6.8 / 7.4 Volume: 900 mL C->D Proceed if Acid Resistance is Met E Duration: 1 hour D->E F Sample at Intervals & Analyze for Release E->F result Evaluate Results: <10% Release in Acid >80% Release in Buffer F->result

Caption: Two-stage dissolution test for gastric resistance.

Troubleshooting and Key Considerations

  • This compound Instability: this compound is extremely sensitive to acidic conditions.[13] Ensure all glassware is neutralized and solvents are of high purity to prevent premature degradation during sample preparation and analysis.

  • Polymer Selection: The choice of enteric polymer is critical. Eudragit S 100, with a higher pH threshold for dissolution, has shown superior gastric resistance compared to polymers like Eudragit L 100-55.[9][10][11][12]

  • Plasticizer Effect: The incorporation of plasticizers can sometimes diminish the gastric resistance of the microparticles, so their use should be carefully evaluated.[9][10][11][12]

  • Analytical Method: The use of a stability-indicating HPLC method is recommended over UV spectrophotometry for analyzing dissolution samples, as it can distinguish the intact drug from its degradation products, providing more accurate results.[1]

  • Modified Acid Stage: For drugs like proton pump inhibitors, where gastric pH can rise to >4 with repeated dosing, testing in a modified acid stage medium (e.g., pH 4.5 acetate buffer) may provide more biorelevant data.[9]

References

Application Notes and Protocols for Lansoprazole Formulation in Rodent Oral Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole, a proton pump inhibitor (PPI), is widely used in preclinical rodent studies to investigate its therapeutic effects on acid-related disorders and its potential as an anti-cancer agent. Due to its acid-labile nature, proper formulation is critical for ensuring accurate and consistent dosing via oral gavage. These application notes provide detailed protocols for the preparation of this compound suspensions, pharmacokinetic and pharmacodynamic data in rodents, and an overview of the relevant signaling pathways.

I. This compound Formulation for Oral Gavage

The selection of an appropriate vehicle is crucial to protect this compound from degradation in the acidic environment of the stomach and to ensure its bioavailability. The following are two commonly used formulations for preparing this compound for oral gavage in rodent studies.

A. Formulation 1: Sodium Bicarbonate Suspension

This is a widely used and cost-effective method for preparing this compound for oral gavage. The sodium bicarbonate acts as an alkalinizing agent to protect the acid-sensitive this compound.

Materials:

  • This compound capsules (commercially available)

  • 8.4% Sodium Bicarbonate solution

  • Mortar and pestle or a tube for crushing

  • Magnetic stirrer and stir bar

  • Amber-colored storage container (e.g., glass bottle or oral syringes)

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Carefully open the this compound capsules and empty the enteric-coated granules into a clean mortar or tube.

  • Gently crush the granules into a fine powder using a pestle or a suitable crushing rod.

  • Measure the required volume of 8.4% sodium bicarbonate solution.

  • Slowly add a small amount of the sodium bicarbonate solution to the this compound powder to create a paste.

  • Gradually add the remaining sodium bicarbonate solution while continuously stirring with a magnetic stirrer.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

  • Transfer the suspension to an amber-colored container to protect it from light.

  • Store the suspension under refrigeration (2-8°C). The stability of this formulation can vary, with some studies suggesting it is stable for up to 7 days when refrigerated.[1] It is recommended to prepare the suspension fresh, at least weekly.

  • Before each administration, shake the suspension well to ensure uniform distribution of the drug.

B. Formulation 2: Ora-Plus® and Ora-Sweet® Suspension

This formulation uses commercially available suspending and sweetening vehicles to improve the palatability and stability of the this compound suspension.

Materials:

  • This compound capsules

  • Ora-Plus®

  • Ora-Sweet®

  • Mortar and pestle or a tube for crushing

  • Graduated cylinders

  • Amber-colored storage bottle

Protocol:

  • Determine the required amount of this compound and the final volume of the suspension.

  • Empty the contents of the this compound capsules into a mortar and crush the granules into a fine powder.

  • In a separate container, mix equal volumes of Ora-Plus® and Ora-Sweet® to create the vehicle.

  • Levigate the this compound powder with a small amount of the Ora-Plus®/Ora-Sweet® vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste in geometric proportions, mixing well after each addition.

  • Continue to mix until a uniform suspension is achieved.

  • Transfer the final suspension to an amber-colored bottle.

  • This formulation is reported to be stable for up to 60 days when refrigerated.

  • Shake well before each use.

II. Data Presentation

A. Pharmacokinetic Data of this compound in Rodents

The following tables summarize the pharmacokinetic parameters of this compound following oral administration in rats and mice from various studies. It is important to note that pharmacokinetic parameters can be influenced by factors such as the vehicle used, the strain of the animal, and the analytical method employed.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Animal StrainReference
5831 (46% CV)3.1 (70% CV)5086 (51% CV)Sprague-Dawley[2]
15---Sprague-Dawley[3]
50---Sprague-Dawley[3]
505-6 times higher for (+)-lansoprazole vs (-)-lansoprazole-5-6 times higher for (+)-lansoprazole vs (-)-lansoprazoleWistar[4]
150---Sprague-Dawley[3]

CV: Coefficient of Variation. Data for some parameters were not available in the cited sources.

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Animal StrainReference
1.5--10Not Specified[5]
50--1230Not Specified[5]
B. Pharmacodynamic Data: Effect of this compound on Gastric pH

This compound exerts its pharmacodynamic effect by increasing the gastric pH. While detailed time-course data in rodents is limited in the publicly available literature, studies in humans demonstrate a significant increase in gastric pH following oral administration. It is expected that a similar, dose-dependent increase in gastric pH occurs in rodents. For example, in rats, this compound has been shown to be 2 to 10 times more potent than omeprazole (B731) in inhibiting gastric acid secretion.[6]

Table 3: Effect of this compound on Gastric pH in Humans (for reference)

DoseMean 24-h Gastric pH (Day 5)% Time Gastric pH > 4 (Day 5)Reference
15 mg once daily--[7]
30 mg once dailySignificantly higher than placeboSignificantly higher than placebo[7][8]

III. Experimental Protocols

A. Oral Gavage Procedure in Rodents

This protocol provides a general guideline for performing oral gavage in rats and mice. It is essential to follow institutional animal care and use committee (IACUC) guidelines and to be properly trained in this technique to minimize stress and potential injury to the animals.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (flexible or stainless steel with a ball tip)

  • Syringe

  • Animal scale

Protocol:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the dosing volume. The typical gavage volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a towel wrap or a two-handed grip can be used. Ensure the animal's head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth of the gavage needle by holding it alongside the animal, from the corner of the mouth to the last rib. Mark this depth on the needle.

    • With the animal properly restrained, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The animal should swallow the needle as it is gently advanced. If there is any resistance, do not force the needle. Withdraw it and attempt re-insertion.

  • Dose Administration:

    • Once the needle is at the predetermined depth, administer the this compound suspension slowly and steadily.

    • Observe the animal for any signs of distress, such as coughing or struggling, which could indicate tracheal insertion. If this occurs, immediately withdraw the needle.

  • Post-Procedure:

    • After administering the dose, gently withdraw the gavage needle.

    • Return the animal to its cage and monitor it for a short period to ensure it has recovered from the procedure.

IV. Signaling Pathways and Experimental Workflows

A. This compound Mechanism of Action: H+/K+-ATPase Inhibition

This compound's primary mechanism of action is the irreversible inhibition of the gastric H+/K+-ATPase (proton pump) in parietal cells.[9][10] This blocks the final step in gastric acid secretion.

G cluster_parietal_cell Parietal Cell Lansoprazole_inactive This compound (Inactive Prodrug) Acidic_Canaliculus Acidic Secretory Canaliculus Lansoprazole_inactive->Acidic_Canaliculus Accumulation & Activation Lansoprazole_active This compound (Active Sulfenamide) Acidic_Canaliculus->Lansoprazole_active Proton_Pump H+/K+-ATPase (Proton Pump) Lansoprazole_active->Proton_Pump Irreversible Binding H_ion H+ Proton_Pump->H_ion Pumps into Lumen Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Pumps into Cell Inhibition Inhibition

Caption: this compound's mechanism of H+/K+-ATPase inhibition in gastric parietal cells.

B. This compound-Induced Cytoprotective Signaling Pathway

Recent studies have shown that this compound can exert cytoprotective effects through signaling pathways independent of its acid-inhibiting properties. One such pathway involves the activation of the p38 MAPK/ARE/Nrf2 signaling cascade.[11][12][13]

G This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Nrf2 Nrf2 p38_MAPK->Nrf2 Phosphorylates & Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection G cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_evaluation Evaluation Phase Formulation Prepare this compound Suspension Randomization Randomization into Treatment Groups Formulation->Randomization Animal_Acclimation Animal Acclimation Animal_Acclimation->Randomization Oral_Gavage Oral Gavage Administration Randomization->Oral_Gavage PK_Sampling Pharmacokinetic Blood Sampling Oral_Gavage->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., Gastric pH) Oral_Gavage->PD_Assessment Efficacy_Studies Efficacy/Toxicity Studies Oral_Gavage->Efficacy_Studies Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Efficacy_Studies->Data_Analysis

References

Application Notes: Using Lansoprazole to Study Autophagic Flux in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a catabolic process involving the lysosomal degradation and recycling of cellular components. In cancer, autophagy plays a dual role, acting as a tumor suppressor in the early stages and as a survival mechanism in established tumors, promoting resistance to therapy. The study of autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is crucial for understanding its role in cancer biology and for developing novel therapeutic strategies. Lansoprazole, a proton pump inhibitor (PPI), has emerged as a valuable tool for studying autophagic flux. By inhibiting vacuolar-type H+-ATPase (V-ATPase), this compound raises the pH of lysosomes, which in turn blocks the fusion of autophagosomes with lysosomes and inhibits the final degradation step of autophagy.[1][2] This blockade leads to the accumulation of autophagosomes and key autophagy-related proteins like LC3-II and p62/SQSTM1, allowing for the quantification and study of the autophagic process.

Mechanism of Action

This compound's primary mechanism for inhibiting autophagy involves the alkalinization of acidic intracellular compartments, most notably lysosomes.[1][3]

  • V-ATPase Inhibition : this compound inhibits the V-ATPase proton pump, which is responsible for acidifying organelles like lysosomes.[1][2]

  • Increased Lysosomal pH : This inhibition leads to an increase in the internal pH of lysosomes (alkalinization).[1][4]

  • Autophagic Flux Blockade : The acidic environment of the lysosome is essential for the activity of its degradative hydrolases and for its fusion with the autophagosome. By raising the lysosomal pH, this compound prevents the maturation of autophagosomes into autolysosomes, effectively blocking autophagic flux at a late stage.[2][5]

  • Accumulation of Markers : This blockade results in the accumulation of autophagosomes, which can be detected by the increased levels of membrane-bound LC3-II and the autophagy substrate p62.[1][2][6]

Mechanism of this compound-Induced Autophagic Flux Blockade Lanso This compound VATPase V-ATPase (Lysosomal Proton Pump) Lanso->VATPase Inhibits LysopH Increased Lysosomal pH (Alkalinization) VATPase->LysopH Leads to Fusion Autophagosome-Lysosome Fusion Blocked LysopH->Fusion Results in Accumulation Accumulation of: • Autophagosomes • LC3-II • p62 Fusion->Accumulation Causes

Mechanism of this compound-induced autophagic flux blockade.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Western Blotting

This protocol details the use of this compound to measure autophagic flux by analyzing the levels of LC3-II and p62 proteins. Bafilomycin A1 (Baf-A1), another V-ATPase inhibitor, is used as a positive control for late-stage autophagy blockade.[2][5]

Principle

An increase in LC3-II can mean either induction of autophagy or a blockage in lysosomal degradation. To distinguish between these, a lysosomal inhibitor is used. If this compound blocks the flux, LC3-II and p62 will accumulate. Comparing this to cells treated with Baf-A1 can confirm the stage of inhibition. In cells with active autophagic flux, treatment with an inhibitor like this compound or Baf-A1 will cause a more significant accumulation of LC3-II compared to untreated cells. If this compound treatment alone shows LC3-II levels comparable to co-treatment with Baf-A1, it confirms that this compound is effectively blocking the flux.[2]

Materials

  • Cancer cell line of interest (e.g., A549, PC3, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (Lpz) stock solution (e.g., 100 mM in DMSO)

  • Bafilomycin A1 (Baf-A1) stock solution (e.g., 100 µM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure

  • Cell Seeding : Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • Treatment : Prepare four treatment groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (e.g., 50-100 µM)

    • Bafilomycin A1 (e.g., 100 nM)

    • This compound + Bafilomycin A1

  • Incubation : Treat the cells for a predetermined time (e.g., 24-48 hours for this compound; the last 2-4 hours for Baf-A1).

  • Cell Lysis :

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease/phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting :

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for resolving LC3-I and LC3-II).

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis : Quantify the band intensities using software like ImageJ. Normalize the levels of LC3-II and p62 to the loading control (β-actin or GAPDH). Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of this compound versus the control.

Protocol 2: Visualization of Autophagic Vacuoles by MDC Staining

Principle

Monodansylcadaverine (MDC) is a fluorescent compound that accumulates in acidic autophagic vacuoles. Treatment with this compound, which blocks the final degradation step, leads to an accumulation of these vacuoles, resulting in increased MDC fluorescence.[2][7]

Materials

  • Cancer cells cultured on glass coverslips in a 12-well plate

  • This compound

  • MDC (Monodansylcadaverine) stock solution (e.g., 50 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 4% Paraformaldehyde (PFA) for fixing

  • Fluorescence microscope

Procedure

  • Cell Culture and Treatment : Seed cells on coverslips and treat with vehicle or this compound as described in Protocol 1.

  • MDC Staining :

    • At the end of the treatment period, remove the culture medium.

    • Add pre-warmed medium containing 50 µM MDC to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Fixing :

    • Wash the cells twice with HBSS or PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash again three times with PBS.

  • Imaging : Mount the coverslips onto glass slides. Immediately visualize the cells under a fluorescence microscope using a UV filter. Autophagic vacuoles will appear as distinct green fluorescent dots in the cytoplasm.

  • Analysis : Quantify the number and intensity of fluorescent puncta per cell. An increase in puncta in this compound-treated cells indicates an accumulation of autophagic vesicles.

Data Presentation

The results from autophagic flux experiments can be summarized to show the effect of this compound.

Table 1: Expected Changes in Autophagy Marker Protein Levels

Treatment GroupLC3-II Levelp62 LevelInterpretation
Control (Vehicle) BasalBasalBasal level of autophagic flux.
This compound IncreasedIncreasedAutophagic flux is blocked at the late stage.[2][6]
Baf-A1 (Control) IncreasedIncreasedConfirms late-stage autophagy inhibition.[2][5]
This compound + Baf-A1 No significant further increase compared to single agentsNo significant further increase compared to single agentsThis compound and Baf-A1 act on the same pathway; confirms this compound blocks late-stage flux.[2]

Note: Data is qualitative based on published findings. Quantitative results will vary by cell line, drug concentration, and treatment duration.

Experimental and Logical Visualizations

Workflow for Autophagic Flux Assessment Start Seed Cancer Cells in 4 Groups Group1 Group 1: Vehicle Control Start->Group1 Group2 Group 2: This compound Start->Group2 Group3 Group 3: Bafilomycin A1 Start->Group3 Group4 Group 4: This compound + Baf A1 Start->Group4 Harvest Harvest Cells & Prepare Lysates Group1->Harvest Group2->Harvest Group3->Harvest Group4->Harvest WB Western Blot for LC3, p62, and Loading Control Harvest->WB Analysis Quantify Band Intensity & Analyze Flux WB->Analysis

Experimental workflow for assessing autophagic flux via Western blot.

This compound's effects are not limited to autophagy. It can influence multiple signaling pathways that are critical for cancer cell survival and proliferation.

Associated Signaling Pathways Affected by this compound cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes Lanso This compound Stat3 Stat3 Lanso->Stat3 Inhibits Activation PI3K PI3K/Akt Lanso->PI3K Inhibits Activation Raf Raf/ERK Lanso->Raf Inhibits Activation Autophagy Autophagy Blockade Lanso->Autophagy Apoptosis Apoptosis Stat3->Apoptosis Leads to Arrest G0/G1 Cell Cycle Arrest Stat3->Arrest Leads to PI3K->Apoptosis Leads to PI3K->Arrest Leads to Raf->Apoptosis Leads to Raf->Arrest Leads to

This compound's impact on key cancer-related signaling pathways.

References

Application Notes and Protocols for Cell Culture Experiments with Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase enzyme system in gastric parietal cells, effectively reducing gastric acid secretion.[1][2] Beyond this well-established role, recent research has highlighted its "off-target" anti-tumor activities in various cancer cell lines.[3][4] These effects are independent of its acid-suppressing function and involve the modulation of key cellular processes.

The anti-neoplastic mechanisms of this compound include the inhibition of vacuolar-type H+-ATPases (V-ATPases), which disrupts the acidic microenvironment of tumors and the pH of intracellular organelles like lysosomes.[5][6] Furthermore, this compound has been shown to induce apoptosis and cell cycle arrest by modulating critical signaling pathways, including the PI3K/Akt/mTOR, Stat3, and Raf/ERK pathways.[3][7] It also exhibits cytoprotective and antioxidant effects in certain contexts through the activation of the p38 MAPK/Nrf2 pathway.[8][9]

These findings position this compound as a compelling candidate for drug repositioning in oncology. This document provides a comprehensive guide to designing and executing cell culture experiments to investigate the effects of this compound, covering experimental workflows, detailed protocols for key assays, and data interpretation.

Experimental Design Overview

A typical experimental workflow to assess the in vitro effects of this compound involves a multi-faceted approach. Initially, the cytotoxic and anti-proliferative effects are quantified. Subsequently, the mechanism of cell death (e.g., apoptosis) is determined. Finally, the underlying molecular changes in key signaling pathways are investigated through protein analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Primary Assays cluster_mechanistic Phase 3: Mechanistic Analysis A Cell Line Selection & Culture B This compound Stock Preparation A->B C Cell Seeding & Treatment B->C D Cell Viability Assay (e.g., MTT) C->D Incubate 24-72h E Apoptosis Assay (e.g., Annexin V/PI) C->E Incubate 24-72h F Protein Extraction (Cell Lysis) C->F H Data Analysis D->H E->H G Western Blotting F->G G->H G->H

Caption: General workflow for in vitro analysis of this compound's effects.

Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cells and treating them with this compound.

  • Cell Line Maintenance: Culture the chosen cell line (e.g., A549 non-small cell lung cancer cells) in its recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.[3] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C, protected from light. The vehicle (solvent) itself should be tested as a control in all experiments.[10]

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined optimal density.[11] Allow cells to adhere and grow overnight.

  • Treatment: The following day, remove the old medium and replace it with fresh medium containing various concentrations of this compound. Prepare a dilution series from the stock solution. A typical concentration range for initial experiments could be 10 µM to 200 µM.[4][7] Always include a "vehicle control" group treated with the same volume of solvent used for the highest drug concentration.[10]

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, or 72 hours) before proceeding to specific assays.[12]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

  • Reagent Preparation: Prepare a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution in sterile PBS. Filter sterilize and store at 4°C, protected from light.

  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • MTT Addition: After the incubation period (e.g., 48 hours), add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

  • Incubation: Incubate the plate for 4 hours in a humidified incubator at 37°C to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[13]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Collection: Following treatment in 6-well plates, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.[15]

  • Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) staining solution.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt or Nrf2 pathways.[17][18]

  • Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17][19]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Nrf2) overnight at 4°C.[19]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Visualization: After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Normalize band intensities to a loading control like β-actin or GAPDH.[19]

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM) Mean Absorbance (OD 590nm) ± SD % Cell Viability
0 (Vehicle) 1.25 ± 0.08 100%
10 1.18 ± 0.06 94.4%
25 0.95 ± 0.05 76.0%
50 0.68 ± 0.04 54.4%
100 0.35 ± 0.03 28.0%

| 200 | 0.15 ± 0.02 | 12.0% |

  • Interpretation: A dose-dependent decrease in absorbance and % cell viability indicates that this compound has a cytotoxic or anti-proliferative effect on the cells. The IC50 value can be calculated from this data.

Table 2: Apoptosis Analysis by Annexin V/PI Staining

Treatment (48h) % Viable (AnV-/PI-) % Early Apoptosis (AnV+/PI-) % Late Apoptosis/Necrosis (AnV+/PI+)
Vehicle Control 92.5 ± 2.1 4.1 ± 0.8 3.4 ± 0.5
This compound (50 µM) 65.3 ± 3.5 21.8 ± 2.2 12.9 ± 1.8

| this compound (100 µM) | 38.1 ± 4.0 | 40.2 ± 3.1 | 21.7 ± 2.5 |

  • Interpretation: An increase in the percentage of Annexin V-positive cells (both early and late apoptosis) confirms that this compound induces programmed cell death.

Table 3: Densitometry Analysis of Western Blot Results

Target Protein Treatment (24h) Relative Band Intensity (Normalized to β-actin)
p-Akt (Ser473) Vehicle Control 1.00 ± 0.00
This compound (100 µM) 0.35 ± 0.05
Total Akt Vehicle Control 1.00 ± 0.00
This compound (100 µM) 0.98 ± 0.04
Nrf2 Vehicle Control 1.00 ± 0.00

| | this compound (100 µM) | 2.50 ± 0.21 |

  • Interpretation: A decrease in the ratio of phosphorylated Akt to total Akt suggests inhibition of the PI3K/Akt signaling pathway. An increase in Nrf2 protein levels suggests activation of this antioxidant pathway.

This compound-Modulated Signaling Pathways

This compound has been shown to interfere with multiple signaling cascades critical for cancer cell survival and proliferation.

G Lanso This compound PI3K PI3K Lanso->PI3K Akt Akt Lanso->Akt Inactivates PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif Promotes

Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR pathway.[3][7]

G Lanso This compound p38 p38 MAPK Lanso->p38 Activates Nrf2 Nrf2 p38->Nrf2 Phosphorylates Keap1 Keap1 Keap1->Nrf2 Sequesters & Degrades ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Upregulates

Caption: this compound activates the cytoprotective Nrf2 pathway via p38 MAPK.[8]

References

Application Notes and Protocols for In Vitro Dissolution Testing of Lansoprazole Enteric-Coated Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lansoprazole is a proton pump inhibitor that is highly susceptible to degradation in acidic environments.[1] Consequently, oral dosage forms are typically enteric-coated to protect the active pharmaceutical ingredient (API) from the stomach's acidic milieu and ensure its release in the more neutral pH of the small intestine. In vitro dissolution testing is a critical quality control parameter that mimics the in vivo conditions, ensuring the proper performance of the enteric coating and the subsequent release of the drug. This document provides detailed protocols for the dissolution testing of this compound enteric-coated tablets, in line with pharmacopeial standards and regulatory guidelines.

Experimental Protocols

Two-Stage Dissolution Testing Protocol

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Delayed-Release Capsules and is applicable to enteric-coated tablets.[2][3] The test involves a two-stage process: an initial acid stage to simulate gastric fluid, followed by a buffer stage that mimics the intestinal environment.

1. Dissolution Apparatus and Parameters:

A standard dissolution apparatus is required for this test.

ParameterSetting
Apparatus USP Apparatus 2 (Paddle)
Paddle Speed 75 rpm[1][2][3][4]
Temperature 37°C ± 0.5°C[4][5]
Vessels 1000 mL

2. Reagents and Media:

  • Acid Stage Medium: 0.1 N Hydrochloric (HCl) Acid.[1][2]

  • Buffer Stage Medium: pH 6.8 Phosphate (B84403) Buffer.[1][6] This is typically prepared by adding a buffer concentrate to the acid medium from the first stage.

  • Buffer Concentrate Preparation: Dissolve 65.4 g of monobasic sodium phosphate, 28.2 g of sodium hydroxide, and 12 g of sodium dodecyl sulfate (B86663) in water to make 4 L.[2]

3. Experimental Procedure:

Acid Stage (Gastric Simulation):

  • Place 500 mL of 0.1 N HCl into each dissolution vessel and allow the medium to equilibrate to 37°C ± 0.5°C.[1][2]

  • Place one enteric-coated this compound tablet into each vessel.

  • Begin paddle rotation at 75 rpm.

  • After 60 minutes (or 120 minutes, depending on the specific product monograph), withdraw an aliquot of the dissolution medium for analysis.[1][5] This sample will be used to determine the amount of this compound released in the acidic environment.

Buffer Stage (Intestinal Simulation):

  • After completion of the acid stage, add 425 mL of the pre-warmed buffer concentrate to the remaining 475 mL of the acid stage medium in each vessel.[2] This will result in a total volume of 900 mL and a pH of approximately 6.8.[1]

  • Continue the dissolution test for a specified period, typically 45 or 60 minutes.[5][6]

  • At the designated time points (e.g., 15, 30, 45, and 60 minutes), withdraw aliquots of the dissolution medium for analysis.

  • It is recommended to replace the withdrawn volume with fresh, pre-warmed buffer stage medium to maintain a constant volume.

Sample Analysis: HPLC and UV Spectrophotometry

The concentration of this compound in the collected samples can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. HPLC is often preferred due to its higher specificity, as it can separate the intact drug from any degradation products that may form, especially in the acidic stage.[1]

UV-Vis Spectrophotometry:

  • Wavelength: Measure the absorbance at approximately 285 nm or 304 nm.[1][5]

  • Procedure: Prepare standard solutions of this compound in the respective dissolution media (0.1 N HCl and pH 6.8 phosphate buffer) to create a calibration curve.[5] Dilute the collected samples as necessary to fall within the linear range of the calibration curve.

High-Performance Liquid Chromatography (HPLC):

  • Mobile Phase: A common mobile phase consists of a mixture of triethylamine, acetonitrile, and water with the pH adjusted to 7.[1]

  • Stationary Phase: A C18 column is typically used.

  • Detection: UV detection at 285 nm.[1]

  • Procedure: Prepare standard solutions of this compound. Samples withdrawn from the dissolution vessels may need to be mixed with an internal standard and diluted before injection into the HPLC system.[1]

Data Presentation

The results of the dissolution testing are typically presented as the percentage of the labeled amount of this compound dissolved over time.

Table 1: Dissolution Test Parameters

ParameterAcid StageBuffer Stage
Medium 0.1 N HClpH 6.8 Phosphate Buffer
Volume 500 mL900 mL
Duration 60 minutes60 minutes
Apparatus USP Apparatus 2 (Paddle)USP Apparatus 2 (Paddle)
Rotation Speed 75 rpm75 rpm
Temperature 37°C ± 0.5°C37°C ± 0.5°C

Table 2: Acceptance Criteria for this compound Enteric-Coated Tablets

StageTimeAcceptance Criteria
Acid Stage 60 minutesNot more than 10% of the labeled amount of this compound is dissolved.[3][6]
Buffer Stage 60 minutesNot less than 80% (Q) of the labeled amount of this compound is dissolved.[3][6]

Table 3: Example Dissolution Profile Data

Time (minutes)% Drug Released (Acid Stage)% Drug Released (Buffer Stage)
60 (in Acid)5%-
15 (in Buffer)-45%
30 (in Buffer)-75%
45 (in Buffer)-88%
60 (in Buffer)-95%

Visualizations

Dissolution_Workflow cluster_acid Acid Stage (Simulated Gastric Fluid) cluster_buffer Buffer Stage (Simulated Intestinal Fluid) A Start: Place Tablet in 500 mL 0.1 N HCl B Run for 60 min Apparatus 2 (Paddle) @ 75 rpm 37°C ± 0.5°C A->B C Sample for Acid Resistance B->C D Add 425 mL Buffer Concentrate (Total Volume: 900 mL, pH ~6.8) C->D Proceed to Buffer Stage E Continue for 60 min Apparatus 2 (Paddle) @ 75 rpm 37°C ± 0.5°C D->E F Sample at multiple time points E->F G Calculate % Drug Released F->G Analyze Samples (HPLC or UV-Vis)

Caption: Workflow for two-stage in vitro dissolution testing of this compound.

Logical_Relationship cluster_coating Enteric Coating Integrity cluster_acid_stage Acid Stage (pH 1.2) cluster_buffer_stage Buffer Stage (pH 6.8) cluster_outcome Therapeutic Outcome Coating Intact Enteric Coating Acid_Resistance Resistance to Acid Degradation (<10% Release) Coating->Acid_Resistance Ensures Drug_Release Drug Release in Intestine (>80% Release) Acid_Resistance->Drug_Release Allows for subsequent Bioavailability Optimal Bioavailability Drug_Release->Bioavailability Leads to

Caption: Logical relationship of enteric coating to drug bioavailability.

References

Application Note: Headspace GC Method for Residual Solvent Analysis in Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders. The manufacturing process of active pharmaceutical ingredients (APIs) like this compound often involves the use of various organic solvents. These solvents are not always completely removed during the purification process and may remain as residual impurities in the final product. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) Q3C guidelines, have set strict limits for the presence of these residual solvents to ensure patient safety.[1][2][3]

This application note provides a detailed protocol for the determination of residual solvents in this compound using headspace gas chromatography (HS-GC) with flame ionization detection (FID). This method is widely adopted in the pharmaceutical industry due to its sensitivity, specificity, and robustness for analyzing volatile organic compounds.[4] The protocol described herein is based on established methods for similar APIs and is aligned with the validation requirements outlined by the ICH.[5][6][7][8][9]

Experimental Protocols

Materials and Reagents
  • This compound API: Reference standard and test samples.

  • Residual Solvents Standards: Methanol, Ethanol, Acetone, Isopropyl Alcohol (IPA), Dichloromethane (DCM), and Toluene (analytical grade or higher).

  • Diluent: N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF), headspace grade.[4][5][6]

  • Carrier Gas: Nitrogen or Helium, high purity.

  • Headspace Vials: 20 mL with PTFE/silicone septa and aluminum crimp caps.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Headspace Autosampler: Capable of heating and pressurizing the sample vials.

  • GC Column: A suitable column for residual solvent analysis, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness, is recommended.[5][6][10]

  • Data Acquisition System: Chromatography software for instrument control, data collection, and analysis.

Chromatographic Conditions

The following are typical starting conditions and may require optimization for specific instrumentation:

ParameterCondition
GC Oven Program
Initial Temperature40°C, hold for 12 minutes
Ramp Rate10°C/minute
Final Temperature220°C, hold for 5 minutes
Injector
TypeSplit
Temperature170°C
Split Ratio1:10
Detector (FID)
Temperature250°C
Hydrogen Flow40 mL/min
Air Flow400 mL/min
Makeup Gas (N2/He)25 mL/min
Carrier Gas (Nitrogen)
Flow Rate1.0 mL/min (Constant Flow)
Headspace Autosampler Conditions
ParameterCondition
Vial Equilibration Temperature80°C
Vial Equilibration Time30 minutes
Transfer Line Temperature90°C
Vial Pressurization10 psi
Loop Fill Time0.2 minutes
Loop Equilibration Time0.05 minutes
Injection Time1.0 minute
Standard and Sample Preparation

Standard Stock Solution:

  • Accurately weigh and transfer approximately 100 mg of each residual solvent standard into a 100 mL volumetric flask.

  • Dilute to volume with the diluent (DMAc or DMF) and mix well.

Working Standard Solution:

  • Prepare a series of dilutions from the stock solution to create calibration standards at different concentration levels (e.g., 50%, 80%, 100%, 120%, and 150% of the ICH limit).

  • For a system suitability standard, a solution containing all target solvents at the 100% ICH limit concentration is typically used.

Sample Preparation:

  • Accurately weigh approximately 120 mg of the this compound API into a 20 mL headspace vial.[5]

  • Add 1.0 mL of the diluent (DMAc or DMF).

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Gently swirl the vial to dissolve the sample.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, based on similar studies with proton pump inhibitors.[5][7]

Table 1: Linearity Data for Residual Solvents

SolventRange (µg/mL)Correlation Coefficient (r²)
Methanol1 - 15> 0.99
Ethanol1 - 15> 0.99
Acetone1 - 15> 0.99
Isopropyl Alcohol1 - 15> 0.99
Dichloromethane0.2 - 3> 0.99
Toluene0.3 - 4.5> 0.99

Table 2: Accuracy (Recovery) Data for Residual Solvents

SolventSpiked LevelMean Recovery (%)% RSD
Methanol50%98.5< 5.0
100%101.2< 5.0
150%99.8< 5.0
Acetone50%97.9< 5.0
100%100.5< 5.0
150%102.1< 5.0
Dichloromethane50%96.7< 5.0
100%99.2< 5.0
150%101.5< 5.0
Toluene50%98.1< 5.0
100%100.9< 5.0
150%101.8< 5.0

Table 3: Precision (Repeatability) Data for Residual Solvents

SolventConcentration (µg/mL)Area (% RSD, n=6)
Methanol10< 10.0
Ethanol10< 10.0
Acetone10< 10.0
Isopropyl Alcohol10< 10.0
Dichloromethane2< 10.0
Toluene3< 10.0

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

SolventLOD (µg/mL)LOQ (µg/mL)
Methanol0.31.0
Ethanol0.31.0
Acetone0.31.0
Isopropyl Alcohol0.31.0
Dichloromethane0.060.2
Toluene0.10.3

Mandatory Visualizations

lansoprazole_mechanism cluster_parietal_cell Gastric Parietal Cell This compound This compound Active_Sulfenamide Active_Sulfenamide This compound->Active_Sulfenamide Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion Secretion Gastric_Lumen Gastric_Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Uptake Cytosol Cytosol gc_workflow Start Start Sample_Prep Sample Preparation: Weigh this compound API, add diluent in headspace vial Start->Sample_Prep Headspace_Incubation Headspace Incubation: Heat and equilibrate vial to partition solvents into headspace Sample_Prep->Headspace_Incubation Injection Injection: Transfer headspace gas to GC injector Headspace_Incubation->Injection GC_Separation GC Separation: Separation of solvents on chromatographic column Injection->GC_Separation FID_Detection FID Detection: Detection of eluted solvents GC_Separation->FID_Detection Data_Analysis Data Analysis: Peak integration, quantification, and reporting FID_Detection->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Lansoprazole degradation kinetics in acidic and oxidative conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability of lansoprazole. It provides essential information on its degradation kinetics under acidic and oxidative conditions, along with troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container, protected from light and moisture.[1] The recommended storage temperature is between 15°C and 25°C (59°F and 77°F).[1]

Q2: What are the primary environmental factors that cause this compound degradation?

A2: this compound is particularly susceptible to degradation in acidic and oxidative environments.[1] It is known to be extremely unstable under acidic conditions.[2] It also degrades in basic and neutral hydrolytic conditions.[1]

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: The rate of decomposition of this compound in aqueous solutions increases as the pH decreases.[3] For instance, at room temperature, its half-life is approximately 30 minutes at pH 5, but extends to about 18 hours at pH 7.[3]

Q4: What are the major degradation products of this compound under stress conditions?

A4: Under various stress conditions, this compound degrades into several products. Common degradation products include this compound sulfone and this compound sulfide.[1] Under acidic conditions, specific degradants have been identified.[4][5] Oxidative stress also leads to the formation of distinct degradation products.[6]

Troubleshooting Guide

This guide addresses common issues encountered during forced degradation studies of this compound.

Issue 1: Rapid disappearance of the main peak or appearance of multiple unknown peaks in HPLC analysis.

  • Potential Cause: this compound is extremely labile in acidic media.[1][2] The use of acidic solvents, buffers, or inadequately neutralized glassware can cause rapid degradation.

  • Solution: Ensure that all diluents and solutions are neutral or slightly basic.[1] It is recommended to use a diluent with a pH on the basic side for sample preparation.[1] Verify the pH of your mobile phase and adjust if necessary.

Issue 2: Inconsistent degradation profiles between experimental batches.

  • Potential Cause: The purity of solvents can vary between batches, with some containing trace amounts of acidic impurities or peroxides that can accelerate degradation.

  • Solution: Use high-purity, HPLC-grade solvents from a reputable supplier for all experiments.[1] Preparing fresh solutions for each experiment is also a good practice to ensure consistency.[1]

Issue 3: Slower than expected degradation under oxidative stress.

  • Potential Cause: The concentration of the oxidizing agent may be insufficient, or the reaction time may be too short.

  • Solution: Increase the concentration of the hydrogen peroxide solution or extend the incubation time. It is important to monitor the degradation at different time points to establish the kinetic profile.

Issue 4: Identification of unexpected degradation products.

  • Potential Cause: The degradation pathway of this compound can be complex, leading to various products. Some of these may not be well-documented under your specific experimental conditions.

  • Solution: Utilize advanced analytical techniques such as high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the unknown peaks.[6] This will aid in the structural elucidation of the novel degradation products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these methods based on their specific analytical instrumentation and objectives.

Protocol 1: Acidic Degradation

This protocol outlines the procedure for studying the degradation of this compound under acidic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile (B52724) and water.[4]

  • Stress Conditions: To induce acidic degradation, dilute the stock solution with 0.1 N hydrochloric acid (HCl) to achieve the desired final concentration of the drug.[7][8] The final concentration of the acid should be approximately 0.01 N.[4]

  • Incubation: Reflux the solution at 60°C.[7][8] Collect samples at various time points (e.g., up to 1 hour) to monitor the progress of the degradation.[4]

  • Sample Preparation for Analysis: Before analysis, neutralize the samples and dilute them with the mobile phase to an appropriate concentration for injection into the HPLC system.[7]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

This protocol describes the methodology for investigating the degradation of this compound under oxidative stress.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in the acidic degradation protocol.[4]

  • Stress Conditions: Induce oxidative degradation by diluting the stock solution with a solution of hydrogen peroxide (H₂O₂).[1] A final concentration of 2% H₂O₂ is often used.[4]

  • Incubation: Keep the mixture at room temperature.[1] Collect samples at different intervals (e.g., up to 1 hour) to track the degradation kinetics.[4]

  • Sample Preparation for Analysis: Dilute the collected samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[1]

Data Presentation

The following tables summarize the findings from various studies on the degradation of this compound.

Table 1: Degradation of this compound under Acidic Conditions

Stress ConditionTemperatureDurationDegradation Products IdentifiedReference
0.1 N HCl60°C8 hoursThis compound, Des sulphur impurity, Sulphide impurity[8]
0.01 N HClNot SpecifiedUp to 1 hourDP-1, DP-2, DP-3[4]

Table 2: Degradation of this compound under Oxidative Conditions

Stress ConditionTemperatureDurationDegradation Products Identified (m/z)Reference
m-CPBA (1 mg/mL)Not Specified20 minutesDI-I (386.0781), DI-II (402.0734), DI-III (386.0785)[6]
2% H₂O₂Room TemperatureUp to 1 hourDP-1, DP-6, DP-7, DP-8[5]

Visualizations

The following diagrams illustrate the experimental workflows for the degradation studies.

cluster_prep Sample Preparation cluster_stress Acidic Stress cluster_analysis Analysis start This compound Bulk Drug prep_stock Prepare 1 mg/mL Stock Solution (ACN:H2O, 50:50) start->prep_stock add_acid Dilute with 0.1 N HCl prep_stock->add_acid incubate Reflux at 60°C (Collect samples over time) add_acid->incubate neutralize Neutralize and Dilute Samples incubate->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc interpret Data Interpretation (Degradation Kinetics) hplc->interpret cluster_prep Sample Preparation cluster_stress Oxidative Stress cluster_analysis Analysis start This compound Bulk Drug prep_stock Prepare 1 mg/mL Stock Solution (ACN:H2O, 50:50) start->prep_stock add_oxidant Dilute with 2% H2O2 prep_stock->add_oxidant incubate Incubate at Room Temperature (Collect samples over time) add_oxidant->incubate dilute Dilute Samples incubate->dilute hplc HPLC Analysis (Stability-Indicating Method) dilute->hplc interpret Data Interpretation (Degradation Kinetics) hplc->interpret

References

Troubleshooting lansoprazole precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting issues related to lansoprazole precipitation in aqueous solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound is a weakly basic drug with pH-dependent solubility. It is practically insoluble in water and acidic solutions but shows higher solubility in basic (alkaline) solutions.[1][2][3] Precipitation commonly occurs if the pH of your aqueous solution is not sufficiently high (i.e., it is neutral or acidic). This compound is known to be very unstable in acidic environments, where it degrades rapidly.[1][4][5]

Q2: What is the optimal pH range to maintain this compound solubility in an aqueous solution?

A2: To maintain this compound in solution, a basic pH is required. This compound's solubility significantly increases at a pH above its pKa values.[1][3] Studies have shown that its stability is greater at higher pH levels; for instance, its half-life is approximately 18 hours at pH 7 but only about 30 minutes at pH 5 at room temperature.[6][7] For experimental purposes, maintaining a pH of 7.4 or higher is often recommended to ensure both solubility and stability.[2][8]

Q3: Can temperature affect the solubility of this compound?

A3: While pH is the primary factor, temperature can also influence solubility. However, it is crucial to note that this compound is sensitive to heat, which can lead to degradation.[9][10] Therefore, while slight warming might aid initial dissolution, prolonged exposure to high temperatures should be avoided to prevent chemical degradation, which could also result in the formation of insoluble degradants.

Q4: Are there any excipients that can help prevent the precipitation of this compound?

A4: Yes, several excipients can enhance the solubility and stability of this compound. Alkaline stabilizers or pH modifiers are essential in formulations to maintain a basic microenvironment.[10] For research purposes, creating solid dispersions with water-soluble polymers like polyvinylpyrrolidone (B124986) (PVP K30), polyethylene (B3416737) glycol (PEG 6000), or Poloxamer 407 has been shown to significantly improve solubility and dissolution rates.[11][12]

Q5: How should I prepare a stock solution of this compound to avoid precipitation?

A5: It is advisable to prepare stock solutions in a suitable organic solvent where this compound is freely soluble, such as methanol (B129727) or acetone.[13][14][15] For subsequent dilution into an aqueous buffer, ensure the final pH of the aqueous solution is in the basic range (e.g., pH > 8.0) to prevent precipitation upon addition of the stock solution.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation during experimental work.

Issue: this compound precipitates immediately or over a short period after being added to an aqueous solution.

G start Precipitation Observed check_ph Measure pH of Aqueous Solution start->check_ph ph_low Is pH < 7.0? check_ph->ph_low adjust_ph Adjust pH to > 8.0 with a suitable base (e.g., NaOH, NaHCO₃) ph_low->adjust_ph Yes precip_persists Precipitation Persists? ph_low->precip_persists No reassess Re-dissolve and Observe adjust_ph->reassess reassess->precip_persists consider_solvent Initial Dissolution Issue: Dissolve this compound in a small amount of organic solvent (e.g., Methanol) before adding to the basic aqueous buffer. precip_persists->consider_solvent Yes success Problem Resolved precip_persists->success No consider_solvent->reassess consider_excipients Formulation Issue: Consider using solubility enhancers like solid dispersions (e.g., with PVP K30) or cyclodextrins. consider_solvent->consider_excipients ph_ok pH ≥ 7.0 precip_gone No precip_still Yes

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Media

Solvent/MediumpHSolubility (µg/mL)Reference
0.1 N HCl1.22.1 ± 0.2[2]
Distilled Water~7.07.9 ± 0.4[2]
Phosphate (B84403) Buffer6.838.2 ± 1.1[2]
Phosphate Buffer7.461.7 ± 1.5[2]
Phosphate Buffer8.0Up to 90% dissolution[8]

Table 2: Stability of this compound in Aqueous Solutions at Room Temperature

pHHalf-lifeReference
5.0~30 minutes[6][7]
7.0~18 hours[6][7]

Key Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution for Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 N HCl, phosphate buffers at pH 6.8, 7.4, and 8.0) according to standard laboratory procedures.

  • Sample Preparation: Add an excess amount of this compound powder to separate vials containing a fixed volume (e.g., 10 mL) of each buffer solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, carefully withdraw a sample from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtered solutions as necessary and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[13][14][16][17][18]

Visualizations

The following diagrams illustrate key concepts related to this compound's behavior in aqueous solutions.

G cluster_0 Acidic Conditions (e.g., pH < 4) cluster_1 Neutral to Basic Conditions (e.g., pH > 7) Lanso_H This compound (Protonated) Degradation Rapid Degradation Lanso_H->Degradation Precipitation_Low Very Low Solubility (Precipitation) Lanso_H->Precipitation_Low Lanso_B This compound (Neutral/Ionized) Stability Increased Stability Lanso_B->Stability Solubility_High Higher Solubility (In Solution) Lanso_B->Solubility_High pH_Scale pH Scale cluster_0 cluster_0 cluster_1 cluster_1

Caption: pH-dependent stability and solubility of this compound.

G cluster_0 Solid Dispersion Preparation (Solvent Evaporation Method) cluster_1 Mechanism of Enhanced Solubility step1 Step 1 Dissolve this compound and a water-soluble carrier (e.g., PVP K30) in a common organic solvent. step2 Step 2 Evaporate the solvent under controlled conditions (e.g., rotary evaporator). step1->step2 step3 Step 3 A solid mass containing this compound dispersed in the carrier matrix is formed. step2->step3 step4 Step 4 Pulverize and sieve the solid dispersion to obtain a fine powder. step3->step4 dispersion Solid Dispersion Powder This compound (amorphous/molecularly dispersed) Water-Soluble Carrier Matrix dissolution Upon contact with aqueous media, the carrier dissolves rapidly, releasing this compound as fine particles, leading to increased surface area and enhanced dissolution. dispersion->dissolution Addition to Water

References

Technical Support Center: Optimizing Lansoprazole for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing lansoprazole in cell culture experiments. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the success and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture, beyond its proton pump inhibitor function? A1: In addition to inhibiting the gastric H+/K+-ATPase, this compound's effects in cell culture are largely attributed to its inhibition of Vacuolar-type H+-ATPases (V-ATPases).[1][2] V-ATPases are crucial for acidifying intracellular compartments like lysosomes and endosomes.[1] By inhibiting these pumps, this compound disrupts intracellular pH (pHi) homeostasis, leading to the alkalinization of these organelles.[1] This disruption can trigger a cascade of downstream events, including altered autophagy, generation of reactive oxygen species (ROS), and modulation of various signaling pathways.[1]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments? A2: The optimal concentration of this compound is highly cell-type dependent and varies based on the desired experimental outcome. For initial studies, a broad concentration range is recommended. Based on published data, concentrations ranging from 1 µM to 250 µM are frequently used.[3][4][5] For cytotoxicity and anti-proliferative studies, IC50 values have been reported to be between approximately 47 µM and 110 µM in various cancer cell lines after 48-72 hours of treatment.[2][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and store this compound for in vitro studies? A3: this compound is practically insoluble in water.[7] For cell culture applications, it should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20-75 mg/mL).[7] This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[7] When preparing the working solution, dilute the DMSO stock into your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[7]

Q4: Which cellular signaling pathways are known to be affected by this compound? A4: this compound has been shown to modulate several key intracellular signaling pathways, often as a consequence of its effects on intracellular pH and ROS production.[1] These pathways include:

  • PI3K/Akt/mTOR Pathway: this compound can inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70 S6K, which are critical for cell survival and proliferation.[2][8]

  • Ras/Raf/ERK Pathway: It can suppress the expression of K-Ras and the phosphorylation of c-Raf and ERK, impacting cell proliferation.[2][8]

  • Stat3 Pathway: this compound has been shown to inhibit the phosphorylation of Stat3, a key transcription factor involved in cell survival and growth.[2][8]

  • p38 MAPK/Nrf2/ARE Pathway: It can activate the p38 MAPK pathway and induce the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the antioxidant response.[1][9]

  • NF-κB Pathway: this compound can prevent the degradation of IκB-α, keeping the transcription factor NF-κB in an inactive state in the cytoplasm.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Troubleshooting Steps
No observable effect at expected concentrations. 1. Drug Inactivity: Improper storage or handling of this compound stock. 2. Cell Line Resistance: The specific cell line may be resistant to the effects of this compound. 3. Insufficient Incubation Time: The duration of treatment may be too short to induce a measurable response.1. Prepare a fresh stock solution of this compound from powder. 2. Increase the concentration range in your dose-response experiment. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[2]
High levels of cell death, even at low concentrations. 1. Solvent Cytotoxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 2. Cell Line Sensitivity: The cell line being used is particularly sensitive to this compound. 3. Incorrect Stock Concentration: Error in the calculation or preparation of the stock solution.1. Ensure the final DMSO concentration is ≤ 0.5% and run a vehicle-only control.[7] 2. Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar). 3. Double-check all calculations and remake the stock solution.
Inconsistent or not reproducible results. 1. Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution. 2. Variable Cell Conditions: Inconsistent cell density at the time of plating or treatment. 3. Assay Variability: Inconsistent incubation times or reagent preparation in endpoint assays.1. Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[7] 2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. 3. Strictly adhere to standardized protocols for all assays.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Incubation Time (hours)
A549 Non-small Cell Lung Cancer 110.4 48
A549 Non-small Cell Lung Cancer 69.5 72
SSL-PDOs Sessile Serrated Lesions ~47 Not Specified

| AZ-GR | Gene Reporter Cell Line | ~200 | 24 |

This table summarizes IC50 values from multiple studies.[2][5][6] Actual values can vary based on experimental conditions and the specific assay used.

Table 2: Effective Concentrations of this compound for Specific Cellular Effects

Cell Line(s) Effect Effective Concentration (µM) Incubation Time
RGM1 Reduced indomethacin-induced cytotoxicity 10 - 30 24 hours (pretreatment)
EMT6, MCF7 Increased endosomal pH > 250 Not Specified
EMT6, MCF7 Potentiation of doxorubicin (B1662922) cytotoxicity 100 - 500 Up to 5 hours

| RL34 | Protection against cisplatin-induced cytotoxicity | 100 | 3 hours (pretreatment) |

This table summarizes effective concentrations from multiple studies.[3][4][10] Optimal concentrations should be determined empirically for each experimental system.

Experimental Protocols & Visualizations

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol is adapted from methodologies used in studies investigating this compound's effect on cancer cell proliferation.[2]

Materials:

  • A549 cells (or other cell line of interest)

  • RPMI 1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 150, 200 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

G cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with this compound (various concentrations + vehicle control) B->C D Incubate for desired time (e.g., 24, 48, 72h) C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Remove medium, add DMSO F->G H Measure absorbance at 490 nm G->H I Calculate % Viability vs. Control H->I

Caption: Workflow for assessing cell viability with an MTT assay.

Protocol 2: Measurement of Intracellular pH (pHi)

This protocol outlines the use of a pH-sensitive fluorescent dye to measure changes in cytosolic pH following this compound treatment.[1]

Materials:

  • Cells of interest plated on glass-bottom dishes or black-walled 96-well plates

  • This compound stock solution

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescent pH indicator dye (e.g., 1-5 µM BCECF-AM)

  • High-potassium buffer with nigericin (B1684572) for calibration

Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.[1]

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.[1]

  • Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent pH indicator dye (e.g., 1-5 µM BCECF-AM) in HBSS for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.[1]

  • Fluorescence Measurement: Measure fluorescence using a plate reader or microscope at the appropriate excitation and emission wavelengths. For ratiometric dyes like BCECF, measure the ratio of emission at two different excitation wavelengths.[1]

  • Calibration (Optional): To determine absolute pH values, create a calibration curve by incubating cells in a high-potassium buffer containing nigericin at a range of known pH values (e.g., pH 6.0 to 8.0) and measuring the fluorescence at each pH.[1]

  • Data Analysis: Use the calibration curve to convert the experimental fluorescence readings into intracellular pH values.[1]

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol provides a general method for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.[1][2]

Materials:

  • Cells of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-Stat3, Stat3, β-actin)[2]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with the desired concentrations of this compound.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.[1]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

G cluster_pathway This compound's Key Cellular Mechanisms of Action LPZ This compound VATPase V-ATPase Inhibition LPZ->VATPase PI3K PI3K/Akt/mTOR Pathway Inhibition LPZ->PI3K ERK Ras/Raf/ERK Pathway Inhibition LPZ->ERK STAT3 Stat3 Pathway Inhibition LPZ->STAT3 Lysosome Lysosomal Alkalinization VATPase->Lysosome ROS ROS Production VATPase->ROS Autophagy Autophagy Inhibition Lysosome->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis p38 p38 MAPK Activation ROS->p38 PI3K->Apoptosis CellCycle G0/G1 Cell Cycle Arrest PI3K->CellCycle ERK->CellCycle STAT3->Apoptosis Antioxidant Antioxidant Response p38->Antioxidant

Caption: Key signaling pathways modulated by this compound.

References

Stability of lansoprazole in different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

Lansoprazole Stability Technical Support Center

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of this compound under different pH and temperature conditions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[1][2]

Q2: What are the primary factors that cause this compound degradation?

A2: this compound is highly susceptible to degradation in acidic environments.[1][3] It also degrades under basic, neutral hydrolytic, and oxidative conditions.[1][4] The rate of degradation in aqueous solutions increases as the pH decreases.[5][6]

Q3: Is this compound sensitive to light and heat?

A3: this compound is generally considered stable under photolytic (light) and thermal (heat) stress conditions.[4][7] However, protection from light during storage is still recommended.[1][2]

Q4: What are the common degradation products of this compound?

A4: Under various stress conditions, this compound can degrade into several products, including this compound sulfone and this compound sulfide.[1] In acidic conditions, degradation is rapid and can lead to the formation of various benzimidazole (B57391) derivatives.[1][8] A major degradation pathway involves the scission of the sulfoxide (B87167) bridge.[9]

Q5: How does temperature affect the stability of this compound suspensions?

A5: The stability of extemporaneously prepared this compound suspensions is significantly affected by temperature. For instance, a 3 mg/mL suspension in 8.4% sodium bicarbonate is stable for about 48 hours at room temperature (20°C–22°C) and for up to 7 days when refrigerated (3°C–4°C).[10][11][12] Another study reported stability for eight hours at 22°C and for 14 days at 4°C.[13]

Troubleshooting Guides

Issue 1: Unexpectedly low assay values or the appearance of unknown peaks in HPLC analysis.

  • Potential Cause 1: Acidic Environment. this compound is extremely labile in acidic conditions. The use of acidic solvents, buffers, or glassware that has not been properly neutralized can lead to rapid degradation.[1]

    • Solution: Ensure all solutions and diluents are neutral or slightly basic. Use a diluent with a pH on the basic side for sample preparations.[1] Check the pH of your mobile phase and adjust if necessary.

  • Potential Cause 2: Oxidative Stress. The presence of oxidizing agents, even in trace amounts, can degrade this compound.

    • Solution: Avoid using solvents or reagents that may contain peroxides. If oxidative degradation is suspected, prepare fresh solutions and consider degassing solvents.[1]

  • Potential Cause 3: Improper Storage. Exposure to moisture and light, even for short periods, can contribute to degradation.

    • Solution: Always store this compound in tightly sealed, light-resistant containers at the recommended temperature.[1][2] Prepare solutions fresh for each experiment whenever possible.

Issue 2: Inconsistent results between experimental batches.

  • Potential Cause 1: Variation in Solvent Purity. Different batches of solvents can have varying levels of acidic impurities or peroxides.

    • Solution: Use high-purity, HPLC-grade solvents from a reliable supplier. Note the lot number of the solvents used for each experiment to track potential sources of variability.

  • Potential Cause 2: Differences in Sample Handling. Minor variations in the time samples are left at room temperature or exposed to light can lead to inconsistencies.

    • Solution: Standardize sample preparation procedures. Minimize the time samples are exposed to ambient conditions before analysis.

Data on this compound Stability

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis0.1N HCl at 60°CSignificant degradation[1][3]
Base Hydrolysis0.1N NaOH at 60°CDegradation observed[1][3]
Neutral HydrolysisWater at elevated temperatureDegradation observed[4][7]
Oxidative Degradation3-6% H₂O₂ at room temperatureDegradation observed[1][14]
Thermal DegradationDry heat at 105°CGenerally stable[1][4]
Photolytic DegradationExposure to UV lightGenerally stable[4][7]

Table 2: Stability of Extemporaneously Prepared this compound Suspensions (3 mg/mL in 8.4% Sodium Bicarbonate)

Storage TemperatureStability (Time to reach <90% of initial concentration)Reference
Room Temperature (20°C–22°C)48 hours[10][11][12]
Room Temperature (22°C)8 hours[13][15]
Refrigerated (3°C–4°C)7 days[10][11]
Refrigerated (4°C)14 days[13][15]

Experimental Protocols

1. Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to study its stability profile, as per ICH guidelines.

  • Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture such as acetonitrile (B52724) and water (1:1 v/v).[14]

    • Acid Hydrolysis: Dilute the stock solution with 0.1N hydrochloric acid and incubate at 60°C.[3] Collect samples at different time intervals.

    • Base Hydrolysis: Dilute the stock solution with 0.1N sodium hydroxide (B78521) and incubate at 60°C.[3] Collect samples at different time intervals.

    • Neutral Hydrolysis: Dilute the stock solution with water and reflux at an elevated temperature. Collect samples at various time points.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) and keep it at room temperature.[1] Collect samples at different intervals.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for several hours).[1] Dissolve the stressed sample in the diluent for analysis.

    • Photolytic Degradation: Expose the drug solution to UV light.

    • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

2. Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][7]

    • Flow Rate: Approximately 1.0 mL/min.[1]

    • Detection Wavelength: 285 nm.[1]

    • Column Temperature: 40°C.[1]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard and dilute to the desired concentration (e.g., 40 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a similar concentration as the standard solution. Filter through a 0.22 µm or 0.45 µm syringe filter before injection.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Bulk Drug or Formulation stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) start->stock acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose to Stress Condition base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->base Expose to Stress Condition oxidation Oxidation (e.g., 6% H2O2, RT) stock->oxidation Expose to Stress Condition thermal Thermal Stress (e.g., 105°C, solid) stock->thermal Expose to Stress Condition photo Photolytic Stress (UV light) stock->photo Expose to Stress Condition sampling Collect Samples at Different Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Analysis (Identify Degradants, Assay) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound acid Acidic pH This compound->acid base Basic pH This compound->base oxidizing Oxidizing Agents This compound->oxidizing benzimidazole Benzimidazole Derivatives acid->benzimidazole Rapid degradation base->benzimidazole sulfone This compound Sulfone oxidizing->sulfone sulfide This compound Sulfide oxidizing->sulfide

Caption: Simplified degradation pathways of this compound.

References

Lansoprazole Interference in Biochemical and Cellular Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unexpected assay results can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the proton pump inhibitor lansoprazole in a variety of common biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with absorbance-based assays?

A1: Yes, this compound exhibits significant UV absorbance, which can lead to false-positive results in absorbance-based assays. Its maximum absorbance is in the range of 281-298 nm, depending on the solvent and pH.[1][2][3] When working with assays that have readouts in this range, it is crucial to include appropriate vehicle controls containing this compound to subtract its background absorbance.

Q2: Does this compound have inherent fluorescence that can affect my fluorescence-based assays?

A2: this compound has been reported to exhibit fluorescence, which can interfere with fluorescence-based assays by increasing background signals. While specific excitation and emission spectra are not extensively documented in publicly available literature, its benzimidazole (B57391) structure is known to be fluorescent. It is recommended to perform a spectral scan of this compound in your assay buffer to determine its specific fluorescence profile and select fluorophores with non-overlapping spectra.

Q3: How does this compound affect cell viability assays like MTT or MTS?

A3: this compound can interfere with tetrazolium-based viability assays (e.g., MTT, MTS) in two main ways:

  • Antioxidant and Reducing Properties: this compound possesses antioxidant properties and can directly reduce the tetrazolium salts to formazan, leading to an overestimation of cell viability.[4][5][6]

  • Effects on Cellular Metabolism: As a proton pump inhibitor, this compound can alter cellular metabolism and mitochondrial function, which can indirectly affect the reduction of tetrazolium salts by cellular dehydrogenases.[5]

Q4: Can this compound impact my kinase assay results?

A4: Yes, this compound can affect kinase assays through both direct and indirect mechanisms:

  • Off-Target Inhibition: Studies have shown that this compound can inhibit the activity of several kinases, including CaMKIIδ, FLT3, and TYK2, at micromolar concentrations.[7]

  • Signaling Pathway Modulation: this compound is known to modulate signaling pathways such as PI3K/Akt, ERK, and STAT3, which can indirectly influence the results of assays measuring the activity of kinases within these pathways.[8][9]

Q5: Will this compound interfere with my luciferase reporter gene assay?

A5: this compound is unlikely to directly inhibit the firefly luciferase enzyme. However, it can significantly impact the results of reporter gene assays by modulating upstream signaling pathways that regulate the expression of the reporter gene. For instance, this compound is a known activator of the Nrf2 pathway, which can lead to increased expression of reporter genes driven by an Antioxidant Response Element (ARE) promoter.[10][11]

Q6: How does this compound affect reactive oxygen species (ROS) assays?

A6: this compound has antioxidant properties and can scavenge reactive oxygen species.[4][5][6] This will lead to an underestimation of ROS levels in assays that measure their production. It is important to consider this intrinsic activity when interpreting results from ROS assays in the presence of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (MTT, MTS, etc.)

Possible Cause:

  • Direct reduction of the tetrazolium salt by this compound.

  • Alteration of cellular metabolism by this compound.

Troubleshooting Workflow:

A Inconsistent Viability Results B Run Cell-Free Control: This compound + Assay Reagent (No Cells) A->B C Color Change Observed? B->C D Yes: Direct Reduction by this compound C->D Yes E No: Interference is Cell-Mediated C->E No F Switch to an Orthogonal Assay: - ATP-based (e.g., CellTiter-Glo®) - Protease-based (e.g., CellTiter-Fluor™) - Real-time impedance-based D->F E->F G Consider Biological Effect: This compound may genuinely affect cell viability E->G

Caption: Troubleshooting workflow for this compound interference in cell viability assays.

Issue 2: High Background in Fluorescence-Based Assays

Possible Cause:

  • Intrinsic fluorescence of this compound.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Measure the fluorescence of this compound at the final assay concentration in the assay buffer without any other reagents.

  • Perform a Spectral Scan: If your instrument allows, perform an excitation and emission scan of this compound to identify its peak fluorescence wavelengths.

  • Select Alternative Fluorophores: Choose assay fluorophores with excitation and emission spectra that do not overlap with those of this compound. Red-shifted dyes are often a good choice to avoid interference from autofluorescent compounds.

  • Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays have a time delay between excitation and emission reading, which can minimize interference from short-lived background fluorescence.[12][13]

Issue 3: Unexpected Results in Kinase or Reporter Gene Assays

Possible Cause:

  • Off-target inhibition of the kinase of interest.

  • Modulation of upstream signaling pathways affecting the reporter gene expression.

Troubleshooting Workflow:

A Unexpected Kinase/ Reporter Gene Results B Is it a Kinase Assay? A->B C Yes B->C Yes D No (Reporter Gene) B->D No E Perform an Orthogonal Kinase Assay (e.g., different detection method) C->E I Review Literature for this compound's Effect on the Signaling Pathway Regulating Your Reporter D->I K Use a Constitutive Reporter (e.g., CMV promoter) as a Control for General Effects on Transcription/Translation D->K F Consistent Inhibition? E->F G Yes: Likely genuine off-target inhibition F->G Yes H No: Potential assay-specific interference F->H No J Consider if Observed Effect is a Biological Consequence I->J

Caption: Troubleshooting workflow for kinase and reporter gene assays.

Data Presentation

Table 1: Summary of this compound's Spectroscopic Properties

ParameterWavelength (nm)Solvent/ConditionReference(s)
UV Absorbance Maximum (λmax) 281Acetonitrile[3]
281.6pH 6.8 Buffer[1][2]
2980.01 M Phosphate Buffer (pH 6.8)

Table 2: Known Off-Target Kinase Inhibition by this compound

KinaseInhibitionConcentrationReference(s)
CaMKIIδ >60%Not specified[7]
FLT3 >60%Not specified[7]
TYK2 Not inhibitedNot specified[7]

Experimental Protocols

Protocol 1: Control for this compound Interference in MTS Assay
  • Cell Plating: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with your experimental compounds, including a vehicle control (e.g., DMSO) and a range of this compound concentrations.

  • Cell-Free Controls: In separate wells without cells, add the same concentrations of this compound to the cell culture medium. This will account for the direct reduction of MTS by this compound.

  • Incubation: Incubate the plate for the desired treatment duration.

  • MTS Addition: Add MTS reagent to all wells according to the manufacturer's instructions.

  • Incubation with MTS: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "media-only" blank from all wells.

    • For each this compound concentration, subtract the average absorbance of the corresponding cell-free control from the absorbance of the wells with cells. This corrected value represents the cell-dependent MTS reduction.

Protocol 2: Modified Luciferase Reporter Gene Assay to Mitigate Upstream Signaling Effects
  • Cell Transfection: Co-transfect cells with your experimental reporter plasmid (e.g., ARE-luciferase) and a control plasmid expressing a different luciferase (e.g., Renilla) under the control of a constitutive promoter (e.g., CMV).

  • Compound Treatment: After transfection and recovery, treat the cells with your experimental compounds, including this compound.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.

  • Luciferase Activity Measurement: Measure the activity of both luciferases sequentially in the same lysate.

  • Data Analysis:

    • Calculate the ratio of the experimental luciferase activity to the control (Renilla) luciferase activity for each well.

    • Normalize the ratios of the treated wells to the ratio of the vehicle control. This normalization helps to correct for non-specific effects of this compound on general cell health, transcription, or translation.

Signaling Pathway Diagram

cluster_0 This compound's Effect on Nrf2 Pathway Lanso This compound p38 p38 MAPK Lanso->p38 activates Nrf2_Keap1 Nrf2-Keap1 (inactive complex) p38->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: this compound activates the Nrf2 signaling pathway via p38 MAPK.[10]

References

Technical Support Center: Lansoprazole Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of lansoprazole in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions for in vitro studies.

Question: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. What should I do?

Answer: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2][3] Direct dissolution in aqueous solutions is not a viable method. The recommended procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous experimental medium.[1][2]

Question: I've successfully created a DMSO stock solution, but a precipitate forms when I add it to my cell culture medium. How can I prevent this?

Answer: This indicates that the solubility of this compound in the final aqueous solution has been exceeded. Consider the following solutions:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your working solution is kept low, typically at or below 0.5%, to minimize solvent-induced precipitation and avoid cytotoxicity.[1]

  • Increase Final Volume: Dilute the DMSO stock into a larger volume of the aqueous medium to keep the this compound concentration below its solubility limit in the mixed solvent system. For example, a 1:1 mixture of DMSO:PBS (pH 7.2) has a this compound solubility of only about 0.5 mg/mL.[1][2]

  • Gentle Warming and Mixing: After dilution, gentle warming (e.g., to 37°C) and vortexing may help keep the compound in solution. However, do not store the aqueous solution for more than a day.[2]

Question: I am observing inconsistent or unexpected results between experimental batches. Could this be related to my this compound solution?

Answer: Yes, inconsistency can often be traced back to the preparation and handling of the this compound solution.

  • Solution Stability: this compound is highly unstable in acidic environments.[4][5] Ensure all buffers and media are at a neutral or slightly basic pH.[5] The degradation rate increases as the pH decreases.[6][7][8] Aqueous working solutions should be prepared fresh for each experiment and not stored.[2]

  • Solvent Quality: Use fresh, anhydrous DMSO for preparing stock solutions. DMSO is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1][9]

  • Storage: Store the this compound solid at -20°C in a tightly sealed, light-resistant container.[2][5] DMSO stock solutions should also be stored at -20°C.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., 0.5% DMSO) but without this compound. This helps to distinguish the effects of the drug from the effects of the solvent.[1]

Frequently Asked Questions (FAQs)

What is the best solvent for preparing a concentrated stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for the compound.[1] Dimethylformamide (DMF) is another suitable organic solvent.[2]

Why is this compound so difficult to dissolve in water?

This compound is a poorly water-soluble drug, classified as practically insoluble in water.[3][10][11] This poor aqueous solubility is a primary limiting factor for its dissolution in gastrointestinal fluids and experimental buffers.[4]

What is the solubility of this compound in common laboratory solvents?

The solubility can vary slightly based on the purity of the compound and solvent, as well as temperature. The table below provides approximate solubility data at 25°C.

SolventSolubility (mg/mL)Solubility (mM)Notes
DMSO ~74[1][9]~200.34[1][9]Use fresh, anhydrous DMSO as it is hygroscopic.[1][9]
DMF ~30[1][2]~81.2Purge with an inert gas.[1][2]
Ethanol 9 - 14[1][6]24.36 - 37.9
DMSO:PBS (pH 7.2) (1:1) ~0.5[1][2]~1.35Useful for preparing an intermediate dilution.[1]
Aqueous Buffers Sparingly Soluble[1][2]Sparingly SolubleSolubility increases with increasing pH.[12]
Water Insoluble[1][2]Insoluble
Molecular Weight of this compound: 369.36 g/mol [1]

How should I store my this compound stock solution?

A stock solution of this compound in DMSO should be stored at -20°C.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous dilutions should not be stored and should be prepared fresh for each experiment.[2]

Are there alternative methods to enhance this compound solubility for in vitro work?

Beyond using organic solvents, several advanced formulation techniques can improve solubility, although these are more complex to implement in a standard lab setting:

  • pH Adjustment: The dissolution of this compound is pH-dependent, with solubility increasing significantly in more alkaline conditions (e.g., pH 8.0).[12]

  • Solid Dispersions: Dispersing this compound with a water-soluble carrier like PVP K30 can markedly increase its dissolution rate.[10][11]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can enhance both the dissolution and stability of this compound.[13]

  • Nanocrystallization: Reducing the particle size to the nanoscale can improve the dissolution rate.[14]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution and Working Solution

This protocol describes the two-step process of preparing a concentrated stock solution in DMSO and subsequently diluting it to a final working concentration in an aqueous buffer or cell culture medium.

Part 1: Preparing a High-Concentration Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it into a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 74 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If needed, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure it is fully dissolved and clear.

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Part 2: Preparing a Working Solution in Aqueous Medium

Materials:

  • This compound-DMSO stock solution (from Part 1)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium like DMEM)

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the this compound-DMSO stock solution at room temperature.

  • Determine the final working concentration of this compound required for your experiment.

  • Calculate the volume of the DMSO stock solution needed. Crucially, ensure the final volume of DMSO in the total working solution does not exceed a level toxic to your cells (typically ≤ 0.5%).

  • Add the appropriate volume of the aqueous buffer to a sterile tube.

  • While gently vortexing or swirling the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to prevent immediate precipitation.

  • Use the final working solution immediately. Do not store aqueous solutions of this compound.[2]

Visual Workflow

Lansoprazole_Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Start: this compound Powder stock_sol Dissolve in 100% Anhydrous DMSO to create a concentrated stock solution start->stock_sol store Aliquot and Store Stock at -20°C stock_sol->store dilute Dilute DMSO stock into aqueous buffer/medium (Final DMSO <= 0.5%) store->dilute For Experiment observe Observe Solution dilute->observe clear_sol Solution is Clear: Proceed with Experiment observe->clear_sol Clear precipitate Precipitate Forms observe->precipitate Precipitate ts_options Options: 1. Lower final concentration 2. Use larger dilution volume 3. Warm gently (37°C) & mix precipitate->ts_options ts_result Re-attempt Dilution ts_options->ts_result ts_result->dilute

Caption: Troubleshooting workflow for dissolving this compound for in vitro studies.

References

Technical Support Center: Spray-Drying Lansoprazole Microparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process optimization of spray-drying lansoprazole microparticles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the spray-drying of this compound microparticles, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield / High Deposition on Chamber Wall Improper Drying: The inlet temperature is too low, leading to sticky particles adhering to the drying chamber.[1]Increase the inlet temperature. An optimal temperature of 150°C has been shown to provide satisfactory drying and maximum collection.[1]
High Feed Spray Rate: An excessively high spray rate can lead to insufficient time for solvent evaporation, resulting in wet particles hitting the chamber wall.[1]Reduce the feed solution spray rate. A rate of 3 ml/min has been found to be effective.[1]
Low Drug Entrapment Efficiency Drug Degradation: High inlet temperatures can lead to the degradation of the acid-labile this compound.[1] this compound is known to degrade under acidic and oxidative conditions.[2][3]Optimize the inlet temperature. While a higher temperature aids drying, an excessively high temperature (e.g., 170°C) can decrease entrapment efficiency. 150°C is a recommended starting point.[1]
Formulation Issues: The incorporation of certain additives, like plasticizers, can negatively impact entrapment efficiency.[4][5]Re-evaluate the formulation. While plasticizers can be useful, their impact on drug entrapment needs to be carefully assessed.[4][5]
Poor Gastric Resistance of Microparticles Fine Particle Size: High atomizing air pressure can produce very fine particles with a larger surface area, allowing for increased diffusion of acidic media and lower gastric resistance.[1]Decrease the atomizing air pressure. A pressure of 2 kg/cm ² has been shown to produce particles with higher gastric resistance compared to 3 kg/cm ².[1]
Formulation Composition: The type of enteric polymer used is crucial. Eudragit S 100 has demonstrated superior gastric resistance compared to Eudragit L 100-55 and L 100 due to its higher pH threshold.[4][5] The addition of a plasticizer can also severely diminish gastric resistance.[4][5]Select an appropriate enteric polymer with a suitable pH-dependent solubility profile. Avoid or minimize the use of plasticizers if gastric resistance is a critical quality attribute.
Undesirable Particle Size or Morphology Atomizing Air Pressure: This parameter has a significant impact on particle size. High pressure leads to finer particles, while lower pressure results in larger particles.[1]Adjust the atomizing air pressure to achieve the desired particle size range. For example, 1 kg/cm ² resulted in larger particles (9–12 µm), while 2 kg/cm ² produced particles in the 4–7 µm range.[1]
Feed Solution Concentration: Higher solid content in the feed solution can lead to the formation of a solid crust more quickly, influencing particle size.[1]Optimize the feed solution concentration. Increasing the concentration from 1.5% to 6% w/v has been shown to increase particle size.[1]
Cohesive Powder with Poor Flow Properties Regardless of the atomizing air pressure and resulting particle size, the obtained powder may exhibit cohesive properties.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimized spray-drying process parameters for this compound enteric microparticles?

A1: Based on research, the following process parameters have been optimized to achieve reproducible results with smooth, spherical microparticles:

  • Inlet Temperature: 150°C[1][5]

  • Atomizing Air Pressure: 2 kg/cm ²[1][5]

  • Feed Solution Concentration: 6% w/w[1][5]

  • Feed Solution Spray Rate: 3 ml/min[4][5] (Note: another source suggests 5 ml/min was also part of an optimized process)[1]

  • Aspirator Volume: 90%[1][5]

Q2: How does the inlet temperature affect the characteristics of spray-dried this compound microparticles?

A2: The inlet temperature has a critical impact on drying efficiency, drug stability, and entrapment efficiency.

  • Too Low (e.g., 130°C): Results in improper drying, leading to significant deposition of solids on the chamber wall and a higher loss on drying (LOD).[1]

  • Optimal (e.g., 150°C): Provides satisfactory drying with maximum product collection and the highest entrapment efficiency.[1]

  • Too High (e.g., 170°C): Can lead to drug degradation, resulting in lower entrapment efficiency, although drying is satisfactory.[1]

Q3: What is the role of atomizing air pressure in the spray-drying process of this compound microparticles?

A3: Atomizing air pressure primarily influences the particle size of the microparticles.

  • High Pressure (e.g., 3 kg/cm ²): Produces fine particles (0.5–1.8 µm), which can lead to lower gastric resistance due to a higher surface area.[1]

  • Moderate Pressure (e.g., 2 kg/cm ²): Yields particle sizes around 4–7 µm with higher gastric resistance and is generally easier to maintain during operation.[1]

  • Low Pressure (e.g., 1 kg/cm ²): Results in larger particles (9–12 µm) but can be difficult to maintain from a technical standpoint.[1]

Q4: How can I prevent the degradation of this compound during the spray-drying process?

A4: this compound is an acid-labile drug.[4] To minimize degradation during spray-drying:

  • pH of the Feed Solution: Prepare the feed solution at a higher pH. A pH of 9 has been reported to be the most stable for this compound, where its degradation is minimal.[1]

  • Control Inlet Temperature: Avoid excessively high inlet temperatures that can accelerate degradation. An inlet temperature of 150°C has been found to be a good balance between efficient drying and minimizing degradation.[1]

Q5: Which enteric polymer is most suitable for spray-drying this compound microparticles?

A5: Eudragit S 100 has been identified as a highly effective polymer for providing the best gastric resistance compared to Eudragit L 100-55 and L 100. This is attributed to its higher pH threshold and polymeric backbone.[4][5]

Data Summary

Table 1: Effect of Inlet Temperature on Microparticle Properties
Inlet Temperature (°C)ObservationsLoss on Drying (LOD) (%)Entrapment EfficiencyGastric Resistance
130Improper drying, maximum deposition on chamber wall6.98--
150Satisfactory drying, maximum collection2.12HighestNot significantly affected
170Satisfactory drying1.15Low (possible degradation)Not significantly affected
Data sourced from a study by Vora et al.[1]
Table 2: Effect of Atomizing Air Pressure on Microparticle Properties
Atomizing Air Pressure ( kg/cm ²)Particle Size (µm)Gastric ResistanceObservations
19–12HigherDifficult to maintain low pressure
24–7HigherNo operational problems
30.5–1.8LowerHigher deposition in the scrubber
Data sourced from a study by Vora et al.[1]
Table 3: Effect of Feed Solution Concentration on Microparticle Properties
Feed Solution Concentration (% w/v)Particle Size (µm)Gastric ResistanceEntrapment Efficiency
1.5--Not affected
3-ImprovedNot affected
64–7HigherNot affected
Data sourced from a study by Vora et al.[1]

Experimental Protocols

Preparation of this compound Microparticles by Spray-Drying

This protocol is a synthesis of methodologies described in the literature.[1][6]

1. Preparation of the Feed Solution: a. Disperse the chosen enteric polymer (e.g., Eudragit S 100) in half the required volume of water. b. Neutralize the polymer dispersion by adding sodium hydroxide (B78521) (NaOH) solution until a pH of 9 is achieved. This is crucial for the stability of this compound.[1] c. Slowly add finely ground this compound (e.g., sifted through an ASTM #150 sieve) to the neutralized polymer solution and disperse it thoroughly.[1] d. Add the remaining water to achieve the desired final feed solution concentration (e.g., 6% w/w).[1]

2. Spray-Drying Process: a. Use a laboratory-scale spray dryer. b. Set the process parameters to the optimized values:

  • Inlet Temperature: 150°C
  • Atomizing Air Pressure: 2 kg/cm ²
  • Feed Solution Spray Rate: 3-5 ml/min
  • Aspirator Setting: 90% c. Atomize the feed solution into the drying chamber. d. The hot drying gas (air) evaporates the solvent, forming solid microparticles. e. Collect the dried microparticles from the collection vessel.

3. Characterization of Microparticles: a. Particle Size and Morphology: Analyze using Scanning Electron Microscopy (SEM). b. Drug Entrapment Efficiency: Determine the amount of this compound encapsulated within the microparticles using a validated analytical method such as HPLC. c. Gastric Resistance: Evaluate the drug release in an acidic medium (e.g., 0.1 N HCl) for a specified period (e.g., 2 hours) to simulate gastric conditions. d. Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to determine if the drug is in an amorphous or crystalline state within the polymer matrix.[1]

Visualizations

experimental_workflow cluster_char Characterization Methods prep_solution 1. Prepare Feed Solution (Polymer dispersion, neutralization to pH 9, add this compound) spray_drying 2. Spray-Drying Process (Set optimized parameters) prep_solution->spray_drying Pump feed solution collection 3. Collect Microparticles spray_drying->collection Solid particle formation characterization 4. Characterization collection->characterization sem SEM (Morphology) hplc HPLC (Entrapment) dissolution Dissolution (Gastric Resistance) dsc_pxrd DSC/PXRD (Solid State)

Caption: Experimental workflow for preparing and characterizing this compound microparticles.

logical_relationships cluster_params Process Parameters cluster_effects Intermediate Effects cluster_attributes Product Attributes inlet_temp Inlet Temperature drying_efficiency Drying Efficiency inlet_temp->drying_efficiency ++ drug_degradation Drug Degradation inlet_temp->drug_degradation + atomizer_pressure Atomizer Pressure droplet_size Droplet Size atomizer_pressure->droplet_size -- feed_rate Feed Rate feed_rate->drying_efficiency -- feed_conc Feed Concentration particle_size Particle Size feed_conc->particle_size + gastric_res Gastric Resistance feed_conc->gastric_res + yield Yield / Deposition drying_efficiency->yield ++ droplet_size->particle_size ++ particle_size->gastric_res -- (if too fine) entrapment_eff Entrapment Efficiency drug_degradation->entrapment_eff --

Caption: Relationship between process parameters and microparticle attributes.

References

Technical Support Center: Minimizing Variability in Lansoprazole In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lansoprazole in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on minimizing variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a proton pump inhibitor (PPI). It works by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] This is the final step in the secretion of gastric acid, and its inhibition leads to a significant reduction in the production of stomach acid.[1] this compound is a prodrug, which means it is converted to its active form in the acidic environment of the parietal cells.[1]

Q2: What are the key pharmacokinetic parameters of this compound to consider in experimental design?

A2: this compound is absorbed rapidly after oral administration, with peak plasma concentrations typically reached within 1.5 to 2 hours.[1] It is highly protein-bound and is extensively metabolized in the liver, primarily by the enzymes CYP2C19 and CYP3A4.[1][2][3] The plasma elimination half-life is relatively short, between 1.3 and 2.1 hours in healthy individuals.[1][4] However, its effect of suppressing acid is prolonged due to its irreversible binding to the proton pump.[1]

Q3: Why is there often high variability in this compound pharmacokinetic data?

A3: High inter-individual variation in the bioavailability of this compound is a known issue.[5] This variability can be attributed to several factors, including:

  • Genetic Polymorphism of CYP2C19: The CYP2C19 enzyme is the primary pathway for this compound metabolism.[2][3] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), significantly impacting plasma concentrations of this compound.[6][7]

  • Food Effect: The timing of food intake in relation to drug administration can significantly influence the absorption of this compound.[4] Administering this compound on an empty stomach improves its absorption.[7]

  • Gastric pH: As a weak base, this compound's activation is dependent on the acidic environment of the parietal cells.[7] Concomitant administration of other acid-reducing agents can alter gastric pH and potentially reduce its efficacy.[7]

  • Formulation: this compound is acid-labile and is therefore formulated in enteric-coated granules to protect it from degradation in the stomach.[8]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Parameters (AUC, Cmax)

Question: Our in vivo study is showing significant inter-animal variability in the area under the curve (AUC) and maximum concentration (Cmax) of this compound. What are the potential causes and how can we minimize this?

Answer: High variability in this compound PK parameters is a common challenge. Here are the primary causes and troubleshooting steps:

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Genetic Variation in CYP2C19 - Genotyping: If feasible for your animal model, genotype the subjects for CYP2C19 polymorphisms to stratify the population.[6][7] - Study Design: Utilize a crossover study design where each animal serves as its own control to minimize the impact of inter-individual metabolic differences.[7]
Inconsistent Food Intake - Standardized Fasting: Implement a strict and consistent fasting period (e.g., overnight) before drug administration.[1] - Controlled Feeding: Standardize the timing and composition of meals post-dosing.
Variable Drug Administration - Consistent Dosing Technique: Ensure the oral gavage technique is consistent across all animals to minimize variability in drug delivery to the stomach. - Formulation Integrity: For capsule-based formulations, ensure the enteric coating is not damaged during administration. If mixing with food, use a validated method that does not affect bioavailability.[9]
Inadequate Blood Sampling Times - Optimized Sampling Schedule: Collect blood samples at appropriate time points to accurately capture the absorption, distribution, and elimination phases. Based on its rapid absorption, early time points are crucial.[6]
Bioanalytical Method Variability - Validated Bioanalytical Method: Use a validated and robust bioanalytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[10][11] - Internal Standard: Employ a suitable internal standard to correct for variability during sample processing and analysis.[12]
Issue 2: Unexpected Animal Health Issues (Diarrhea, Weight Loss)

Question: Some animals in our long-term this compound study are exhibiting diarrhea and weight loss. Are these known side effects, and how should we manage them?

Answer: Yes, gastrointestinal side effects have been reported in preclinical studies with this compound.[13] Here’s how to address these issues:

Symptoms, Causes, and Management:

Symptom Possible Causes Troubleshooting and Management Steps
Diarrhea - Direct effect of this compound on gastrointestinal motility and fluid balance.[13] - Alteration of the gut microbiome due to changes in gastric pH.[13]- Severity Assessment: Score diarrhea daily based on stool consistency.[13] - Hydration Monitoring: Monitor for signs of dehydration (e.g., skin turgor) and provide supportive care if necessary.[13] - Dose Adjustment: If diarrhea is severe, consider a dose reduction in consultation with the study director or veterinarian.[13]
Weight Loss - Reduced appetite (inappetence).[13] - Gastrointestinal side effects like diarrhea contributing to reduced nutrient absorption.[13]- Monitor Food and Water Intake: Quantify daily consumption to determine if weight loss is due to reduced intake.[13] - Dose Evaluation: For progressive and severe weight loss (>15-20% of baseline), a dose reduction or temporary cessation of treatment may be necessary.[13]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rodents

This protocol outlines a standardized procedure for the oral administration of this compound to rodents to minimize variability.

Materials:

  • This compound formulation (e.g., suspended in a suitable vehicle like 0.5% carboxymethylcellulose).

  • Oral gavage needles (size appropriate for the animal).

  • Syringes.

  • Animal scale.

Procedure:

  • Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Dose Preparation: Prepare the this compound suspension at the desired concentration. Ensure the suspension is homogenous by vortexing before drawing each dose.

  • Animal Weighing: Weigh each animal immediately before dosing to calculate the precise dose volume.

  • Dosing:

    • Gently restrain the animal.

    • Insert the gavage needle orally, advancing it into the esophagus and down to the stomach.

    • Administer the calculated dose volume slowly and carefully.

    • Observe the animal for any signs of distress or regurgitation.

  • Post-Dosing: Return the animal to its cage. Provide access to food at a standardized time point post-dosing (e.g., 2 hours).

Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis

This protocol describes the collection of blood samples for the analysis of this compound plasma concentrations.

Materials:

  • Anticoagulant tubes (e.g., EDTA-coated).

  • Syringes and needles (size appropriate for the sampling site).

  • Centrifuge.

  • Pipettes and storage tubes.

Procedure:

  • Blood Collection: At predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours), collect blood from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal collection).

  • Sample Processing:

    • Immediately place the blood into anticoagulant tubes and mix gently.

    • Keep the samples on ice.

    • Centrifuge the blood at an appropriate speed and temperature (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Plasma Aspiration and Storage:

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat.

    • Transfer the plasma to labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

Data Presentation

Table 1: Factors Influencing this compound Pharmacokinetic Variability

Factor Effect on Pharmacokinetics Mitigation Strategy
CYP2C19 Genotype Significant impact on metabolism and clearance. Poor metabolizers have higher exposure (AUC) and Cmax.[6]Genotyping, use of crossover study designs.
Food Co-administration with food can delay absorption and reduce bioavailability.[4]Standardized fasting before dosing.
Hepatic Function Severe hepatic failure can decrease clearance and increase AUC and half-life.[4]Use of subjects with normal hepatic function or stratification based on liver function tests.
Renal Function No significant impact on the pharmacokinetics of this compound.[4][14]Dose adjustment is generally not required based on renal function.
Age Elderly volunteers may have a greater AUC and half-life after a single dose.[4]Age-matching of study subjects.

Table 2: Example Pharmacokinetic Parameters of this compound (30 mg Oral Dose) in Healthy Volunteers

Parameter Value Range Reference
Tmax (Time to Peak Concentration) 1.5 - 2.1 hours[4][9]
Cmax (Peak Plasma Concentration) 765 - 1343 ng/mL[15]
AUC (Area Under the Curve) 1350 - 3458 ng.h/mL[15]
t1/2 (Elimination Half-Life) 0.90 - 2.1 hours[4][15]

Note: These values can vary significantly based on the factors listed in Table 1.

Visualizations

This compound Metabolism and Action Pathway

Lansoprazole_Pathway This compound This compound (Oral Administration) Stomach Stomach (Enteric Coating Protects) This compound->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine Plasma Systemic Circulation (Plasma) Intestine->Plasma Liver Liver Metabolism Plasma->Liver ParietalCell Gastric Parietal Cell Plasma->ParietalCell CYP2C19 CYP2C19 Liver->CYP2C19 Major CYP3A4 CYP3A4 Liver->CYP3A4 Minor Metabolites Inactive Metabolites (5-hydroxythis compound, this compound sulphone) CYP2C19->Metabolites CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump Inhibition Acid Gastric Acid (H+) ProtonPump->Acid Blocks

Caption: Metabolic and therapeutic pathway of this compound.

Experimental Workflow for a this compound PK Study

PK_Workflow Start Study Start Acclimatization Animal Acclimatization & Baseline Health Check Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Administration of this compound Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage at -80°C Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis End Study End PK_Analysis->End

Caption: Workflow for a typical preclinical PK study of this compound.

Troubleshooting Logic for High PK Variability

Troubleshooting_Logic Problem High Variability in This compound PK Data CheckDosing Review Dosing Protocol: - Fasting Consistent? - Formulation Homogenous? - Administration Technique? Problem->CheckDosing CheckSampling Review Sampling Protocol: - Timing Appropriate? - Sample Handling Correct? Problem->CheckSampling CheckAnalysis Review Bioanalytical Method: - Method Validated? - Internal Standard Used? Problem->CheckAnalysis ConsiderGenetics Consider Intrinsic Factors: - Genetic Polymorphisms (CYP2C19)? Problem->ConsiderGenetics SolutionDosing Standardize Fasting & Dosing Procedures CheckDosing->SolutionDosing SolutionSampling Optimize Sampling Times & Standardize Handling CheckSampling->SolutionSampling SolutionAnalysis Re-validate or Troubleshoot Analytical Method CheckAnalysis->SolutionAnalysis SolutionGenetics Use Crossover Design or Genotype Animals ConsiderGenetics->SolutionGenetics

Caption: Decision tree for troubleshooting high PK variability.

References

Impact of freeze-thaw cycles on lansoprazole stock solution stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of lansoprazole stock solutions, with a specific focus on the impact of freeze-thaw cycles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage temperature for this compound stock solutions?

A1: For high-concentration stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to approximately 30 mg/mL.[1] For long-term storage, it is advisable to store DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] Always use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce the solubility and stability of this compound.[2]

Q2: How do freeze-thaw cycles affect the stability of this compound DMSO stock solutions?

A2: There is limited direct quantitative data specifically studying the impact of multiple freeze-thaw cycles on the stability of this compound in DMSO. However, it is a general best practice for chemically labile compounds to minimize freeze-thaw cycles. Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO solvent, which may accelerate degradation.[3] For sensitive compounds, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the main stock.[2] One study on a diverse library of compounds in DMSO indicated no significant compound loss after 11 freeze-thaw cycles, but this is not specific to this compound.

Q3: What are the primary degradation pathways for this compound?

A3: this compound is highly susceptible to degradation in acidic environments.[4] It is also prone to degradation under oxidative conditions.[4] Under various stress conditions, this compound can degrade into several products, including this compound sulfone and this compound sulfide.[4]

Q4: Can I prepare aqueous stock solutions of this compound?

A4: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[1][2] To prepare a working solution in an aqueous medium, it is recommended to first dissolve this compound in DMSO and then dilute this stock solution with the aqueous buffer of choice (e.g., PBS).[1] The final concentration of DMSO in the working solution should typically be kept low (e.g., ≤ 0.5%) to avoid solvent-induced effects in biological assays. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For oral suspensions, 8.4% sodium bicarbonate solution is often used as a vehicle to maintain a basic pH and improve stability.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound stock solutions.

Issue Potential Cause Recommended Solution
Unexpectedly low assay values or appearance of unknown peaks in HPLC analysis. Acidic Degradation: this compound is extremely unstable in acidic conditions. Traces of acid in solvents, on glassware, or in the aqueous buffer can cause rapid degradation.[4]Ensure all solvents are high-purity and neutral. Use glassware that has been thoroughly rinsed and neutralized. Prepare all aqueous solutions with buffers at a neutral or slightly basic pH.
Oxidative Degradation: The presence of peroxides or other oxidizing agents in solvents can lead to the degradation of this compound.Use fresh, high-purity solvents. Consider degassing solvents before use to remove dissolved oxygen. Avoid sources of free radicals.
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles may have led to the degradation of the stock solution.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. If degradation is suspected, prepare a fresh stock solution from solid material.
Precipitation of this compound in aqueous working solution. Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. The concentration may be too high for the chosen aqueous buffer.[1]Decrease the final concentration of this compound in the working solution. Ensure the DMSO stock solution is fully dissolved before diluting into the aqueous buffer. The final DMSO concentration may need to be adjusted, but should be kept as low as possible for biological experiments.
Inconsistent results between experimental batches. Stock Solution Instability: The stock solution may have degraded over time due to improper storage.Always store stock solutions in tightly sealed, light-resistant containers at -20°C or -80°C.[2] Prepare fresh stock solutions regularly and compare the performance of new and old stocks.
Solvent Purity Variation: Different lots of DMSO or other solvents may contain varying levels of impurities (e.g., water, peroxides).Use high-purity, anhydrous DMSO from a reliable supplier. Keep the solvent bottle tightly sealed to prevent moisture absorption.

Experimental Protocols

Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC-grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 30 mg/mL).[1]

  • Vortex the solution vigorously until the this compound is completely dissolved. An ultrasonic bath can be used to aid dissolution.[2]

  • Once fully dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Stability Assessment of this compound Stock Solution using HPLC

Objective: To assess the stability of a this compound stock solution after a specific number of freeze-thaw cycles.

Materials:

  • This compound stock solution in DMSO

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (e.g., 70:30 v/v)[7]

  • Diluent: Mobile phase or a similar neutral buffer/solvent mixture

  • 0.45 µm syringe filters

Procedure:

  • Initial Analysis (Time Zero):

    • Thaw one aliquot of the this compound stock solution.

    • Dilute a sample of the stock solution to a suitable concentration (e.g., 40 µg/mL) with the diluent.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system.

    • Record the peak area of the this compound peak at a detection wavelength of 285 nm.[1] This is the initial concentration (100%).

  • Freeze-Thaw Cycles:

    • Subject a separate set of aliquots to a defined number of freeze-thaw cycles. A typical cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature until completely liquid.

  • Post-Cycle Analysis:

    • After the desired number of cycles (e.g., 1, 3, 5, 10), analyze the thawed aliquots using the same HPLC method as in step 1.

    • Record the peak area of the this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining after each set of freeze-thaw cycles compared to the initial (time zero) measurement.

    • % Remaining = (Peak Area after cycles / Initial Peak Area) * 100

    • A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.

Diagrams

experimental_workflow Experimental Workflow for Freeze-Thaw Stability Assessment cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis prep_stock Prepare this compound Stock in DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot t0_analysis Analyze Time Zero (T0) Sample via HPLC aliquot->t0_analysis Control Sample ft_cycles Perform Freeze-Thaw Cycles on Aliquots aliquot->ft_cycles Test Samples compare Compare T_N vs T0 (Calculate % Degradation) t0_analysis->compare tn_analysis Analyze Samples After N Cycles via HPLC ft_cycles->tn_analysis tn_analysis->compare

Caption: Workflow for assessing this compound freeze-thaw stability.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_stock Is the stock solution old or subjected to many F/T cycles? start->check_stock sol_fresh_stock Prepare fresh stock solution and aliquot for single use. check_stock->sol_fresh_stock Yes check_solvent Is the solvent (DMSO) anhydrous and high-purity? check_stock->check_solvent No end_node Re-run Experiment sol_fresh_stock->end_node sol_new_solvent Use fresh, anhydrous, high-purity DMSO. Store properly. check_solvent->sol_new_solvent No check_ph Is the pH of the aqueous buffer neutral or basic? check_solvent->check_ph Yes sol_new_solvent->end_node sol_adjust_ph Adjust buffer pH to >7.0. Verify with pH meter. check_ph->sol_adjust_ph No check_ph->end_node Yes sol_adjust_ph->end_node

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Troubleshooting Inconsistent Results in Lansoprazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with lansoprazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a proton pump inhibitor (PPI).[1][2][3][4] It selectively and irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1][3][5][4][6] this compound is a prodrug, meaning it is converted to its active form in the acidic environment of the parietal cells.[2][4]

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container, protected from light and moisture, at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[7]

Q3: What are the main factors that cause this compound to degrade?

A3: this compound is highly susceptible to degradation in acidic environments.[7][8][9] It also degrades under basic, neutral hydrolytic, and oxidative conditions.[7][10] While generally stable under heat and light, protection from light during storage is still recommended.[7][10]

Q4: Can this compound affect cells through mechanisms other than proton pump inhibition?

A4: Yes, this compound has been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties.[11] This activity is independent of its effect on the proton pump and may contribute to its overall cellular effects.[11]

Q5: How does food intake affect this compound's bioavailability in in vivo studies?

A5: The presence of food can significantly decrease the rate and extent of this compound absorption, reducing its maximum plasma concentration (Cmax) and area under the curve (AUC) by 50-70%.[4][9]

Troubleshooting Guides

Issue 1: Unexpectedly Low or Inconsistent Assay Readings

Potential Cause 1: Compound Degradation due to pH this compound is extremely unstable in acidic solutions and can also degrade in neutral or basic aqueous solutions over time.[7][12][13]

  • Troubleshooting Steps:

    • Verify pH of all solutions: Ensure all solvents, buffers, and media are at the appropriate pH immediately before use. For stock solutions, use a neutral or slightly basic solvent.

    • Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before each experiment.[7]

    • Neutralize glassware: Ensure all glassware is properly neutralized to avoid acidic residues.[7]

    • Consider non-aqueous solvents for stock: For long-term storage of stock solutions, consider using a non-aqueous solvent like DMSO, and store at -20°C or -80°C.

Potential Cause 2: Oxidative Degradation Trace amounts of oxidizing agents or peroxides in solvents can lead to this compound degradation.[7]

  • Troubleshooting Steps:

    • Use high-purity solvents: Utilize HPLC-grade or equivalent high-purity solvents from a reputable supplier.[7]

    • Check for peroxides: If using solvents prone to peroxide formation (e.g., THF, dioxane), test for and remove peroxides before use.

    • Degas solvents: Consider degassing aqueous solutions to remove dissolved oxygen.[7]

Potential Cause 3: Improper Sample Handling Variations in sample preparation and handling can introduce inconsistencies.

  • Troubleshooting Steps:

    • Standardize procedures: Ensure all samples are handled with a consistent and standardized protocol.[7]

    • Minimize exposure to ambient conditions: Reduce the time samples are exposed to light and room temperature before analysis.[7]

Issue 2: High Variability in In Vitro Cell-Based Assays

Potential Cause 1: Inconsistent Activation of Prodrug this compound requires an acidic environment to be converted to its active form, which then inhibits the proton pump.[2] In standard cell culture conditions (pH 7.2-7.4), this activation may be inefficient and variable.

  • Troubleshooting Steps:

    • Use a cell model with acidic compartments: Employ cell lines that have acidic organelles where this compound can be activated, such as gastric parietal cells or cells with acidic endosomes.

    • Pre-activation of the compound: In cell-free assays, consider pre-incubating this compound in an acidic buffer to generate the active sulfonamide derivative, followed by neutralization before adding to the assay.

Potential Cause 2: Off-Target Effects At higher concentrations, this compound may exhibit effects unrelated to proton pump inhibition, such as the induction of HO-1, which can influence cellular redox status and viability.[11]

  • Troubleshooting Steps:

    • Perform dose-response curves: Determine the IC50 for the intended effect and use concentrations within the specific range for your experiments.

    • Include appropriate controls: Use other PPIs as controls to determine if the observed effect is specific to this compound or a class effect. Consider using an HO-1 inhibitor to investigate the contribution of this pathway.

Issue 3: Inconsistent Results in In Vivo Animal Studies

Potential Cause 1: Variable Oral Bioavailability this compound is acid-labile and can be degraded in the stomach before it is absorbed.[9][14] Its absorption is also affected by food.[4][9]

  • Troubleshooting Steps:

    • Use an appropriate formulation: For oral administration, use an enteric-coated formulation to protect the drug from stomach acid.[9]

    • Standardize administration timing: Administer this compound consistently with respect to feeding schedules, ideally on an empty stomach.[4]

Potential Cause 2: Genetic Variation in Metabolism this compound is primarily metabolized by CYP2C19 and CYP3A4 enzymes in the liver.[2][4] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance.[2]

  • Troubleshooting Steps:

    • Use well-characterized animal strains: If significant variability is observed, consider using inbred animal strains with a more uniform genetic background.

    • Monitor plasma concentrations: If feasible, measure plasma levels of this compound to correlate with the observed effects.

Data Presentation

Table 1: Stability of this compound Under Various Stress Conditions

Stress ConditionStabilityDegradation Products
Acidic (e.g., 0.1 N HCl)Highly UnstableThis compound sulfone, this compound sulfide (B99878), and other benzimidazole (B57391) derivatives.[7][10]
Basic (e.g., 0.1 N NaOH)DegradesA novel impurity with a higher molecular weight has been identified.[10][12]
Neutral Hydrolysis (Water)DegradesThis compound sulfide and benzimidazolones.[8][10]
Oxidative (e.g., H₂O₂)DegradesMultiple degradation products.[7][10]
ThermalStable[10]-
PhotolyticStable[10]-

Table 2: Comparative In Vitro Potency of this compound and Omeprazole

Proton Pump InhibitorIC₅₀ (µM) in Isolated Rabbit Gastric Glands
This compound0.17
Omeprazole0.34

This data indicates that under these specific in vitro conditions, this compound is a more potent inhibitor of the proton pump than omeprazole.

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a general framework for a stability-indicating HPLC method to analyze this compound and its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at an appropriate wavelength (e.g., 275 nm or 285 nm).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to the desired concentration (e.g., 40 µg/mL).[7]

    • Stressed Samples: Subject this compound to various stress conditions (acid, base, oxidation, etc.). Neutralize the samples if necessary and dilute with the mobile phase to an appropriate concentration.

  • Analysis:

    • Inject equal volumes of the standard and stressed samples into the chromatograph.

    • Record the chromatograms and analyze the peak areas to determine the extent of degradation and identify degradation products by comparing retention times with known standards or using mass spectrometry for characterization.[10]

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Plate cells (e.g., A549 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO in medium).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[4]

Mandatory Visualizations

G cluster_0 Parietal Cell cluster_1 Stomach Lumen Lansoprazole_inactive This compound (Inactive Prodrug) Lansoprazole_active Sulfenamide (Active Form) Lansoprazole_inactive->Lansoprazole_active H+ (Acidic Environment) ProtonPump H+/K+ ATPase (Proton Pump) Lansoprazole_active->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Pumps H+ into Stomach Lumen H_ion_lumen H+ K_ion K+ K_ion->ProtonPump Pumps K+ into Parietal Cell

Caption: this compound's mechanism of proton pump inhibition.

G start Inconsistent Experimental Results check_stability Verify Compound Stability and Purity start->check_stability check_protocol Review Experimental Protocol start->check_protocol check_reagents Assess Reagent Quality (e.g., Solvents, Media) check_stability->check_reagents Degradation Suspected resolve Consistent Results check_stability->resolve Stable and Pure check_handling Standardize Sample Handling Procedures check_protocol->check_handling check_pH Confirm pH of All Solutions check_protocol->check_pH troubleshoot_in_vitro Troubleshoot In Vitro Assay check_protocol->troubleshoot_in_vitro Cell-based troubleshoot_in_vivo Troubleshoot In Vivo Study check_protocol->troubleshoot_in_vivo Animal model check_reagents->resolve check_handling->resolve check_pH->resolve check_activation Consider Prodrug Activation Conditions check_activation->resolve troubleshoot_in_vitro->check_activation troubleshoot_in_vivo->resolve

Caption: Workflow for troubleshooting inconsistent this compound results.

References

Lansoprazole Formulation Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lansoprazole Formulation Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable?

A1: this compound is a proton pump inhibitor that is highly susceptible to degradation in acidic environments.[1][2] The benzimidazole (B57391) structure of this compound is prone to acid-catalyzed degradation, leading to a loss of therapeutic efficacy.[3] It is also sensitive to heat, moisture, light, and oxidative stress.[4][5]

Q2: What is the primary strategy to protect this compound from degradation in the stomach?

A2: The most common and effective strategy is enteric coating.[1][6][7] This involves applying a polymer barrier that is insoluble in the acidic pH of the stomach but dissolves in the more neutral pH of the small intestine, ensuring the drug is released at its site of absorption.[8]

Q3: What are alkaline stabilizers and why are they used in this compound formulations?

A3: Alkaline stabilizers, such as magnesium carbonate, sodium bicarbonate, and calcium carbonate, are incorporated into the core of tablets or pellets to create a stable, alkaline microenvironment for this compound.[3][9][10][11] This helps to protect the drug from degradation during processing and storage.[3]

Q4: Are there alternatives to enteric coating for improving this compound stability?

A4: Yes, other strategies include:

  • Co-crystallization: Forming co-crystals with a coformer like nicotinamide (B372718) can significantly improve acid stability.[12]

  • Inclusion Complexes: Encapsulating this compound within cyclodextrins (like β-cyclodextrin and hydroxypropyl-β-cyclodextrin) can enhance both its stability and dissolution rate.[5]

  • Nanosuspensions: Reducing the particle size to the nanometer range and using appropriate stabilizers can improve solubility and stability.[13][14]

Q5: What are the advantages of a multiparticulate system (e.g., pellets) for this compound delivery?

A5: Multiparticulate systems offer several advantages over single-unit dosage forms, including more predictable and reproducible gastric emptying, wider distribution in the gastrointestinal tract, and a reduced risk of dose dumping.[1][8][15][16]

Troubleshooting Guides

Issue 1: Low Assay Values and Unexpected Peaks in HPLC Analysis

  • Potential Cause: Degradation of this compound due to an acidic environment during sample preparation or analysis.[17]

  • Troubleshooting Steps:

    • Ensure all diluents and solutions used for sample preparation are neutral or slightly alkaline.[17]

    • Verify the pH of the mobile phase and adjust if necessary.

    • Use glassware that has been properly neutralized.

    • Minimize the exposure of the sample to ambient conditions before analysis.[17]

  • Potential Cause: Oxidative degradation.

  • Troubleshooting Steps:

    • Use high-purity, HPLC-grade solvents to avoid trace amounts of oxidizing impurities.[17]

    • Consider degassing the mobile phase to remove dissolved oxygen.

Issue 2: Inconsistent In-Vitro Dissolution Profiles

  • Potential Cause: Inadequate enteric coat integrity.

  • Troubleshooting Steps:

    • Evaluate the thickness and uniformity of the enteric coating. A weight gain of at least 8% is often required.[18]

    • Optimize the concentration of plasticizers (e.g., triethyl citrate) in the coating formulation to ensure good film formation.[8]

    • Ensure the curing conditions (temperature and time) for the enteric coat are optimal.

  • Potential Cause: Excipient incompatibility.

  • Troubleshooting Steps:

    • Conduct compatibility studies with all excipients. Some acidic excipients can compromise the stability of this compound even with an enteric coat.[3][10]

    • Ensure the presence of a sufficient amount of an alkaline stabilizer in the core formulation.[3]

Issue 3: Discoloration of the Formulation upon Storage

  • Potential Cause: Degradation of this compound due to exposure to heat, light, or humidity.[4][5]

  • Troubleshooting Steps:

    • Store the formulation in tightly sealed, light-resistant containers at the recommended temperature and humidity.[19]

    • Perform stability studies under accelerated conditions (e.g., 40°C / 75% RH) to predict long-term stability.[1][20]

    • Incorporate an appropriate alkaline stabilizer in the formulation, as this has been shown to reduce discoloration.[3]

Data on Stability Improvement Strategies

Formulation StrategyKey FindingsReference
Enteric Coated Pellets Formulations with Eudragit L30 D-55 and HPMC E5 showed good stability and delayed-release properties.[1][1]
Alkaline Stabilizers Magnesium carbonate and calcium carbonate (pH 9) showed stronger stabilizing effects than sodium bicarbonate (pH 8) or sodium carbonate (pH 11).[3][3]
Co-crystallization with Nicotinamide Co-crystals of this compound were found to be up to 75% more stable in 0.1 N HCl compared to pure this compound.[12][12]
Cyclodextrin Inclusion Complexes After 5 days at 60°C, free this compound concentration decreased to ~81%, while in β-CD and HPCD complexes, it remained higher, indicating improved thermal stability.[5][5]
Extemporaneous Suspension with Sodium Bicarbonate At room temperature, the suspension lost >10% of this compound after 48 hours. Under refrigeration, it maintained integrity for up to 7 days.[19][19]

Experimental Protocols

Protocol 1: Preparation of Enteric-Coated this compound Pellets

This protocol describes a general method for preparing enteric-coated this compound pellets using a fluidized bed processor.

1. Drug Layering:

  • Dissolve this compound and a binder (e.g., Hydroxypropyl cellulose) in an appropriate solvent system.
  • Spray the drug solution onto inert sugar spheres in a fluidized bed processor.
  • Dry the drug-loaded pellets.

2. Barrier Coating (Sub-coating):

  • Prepare a suspension of a protective polymer like Hydroxypropyl methylcellulose (B11928114) (HPMC) and other excipients such as talc.[1]
  • Apply the barrier coat onto the drug-loaded pellets in the fluidized bed processor. This separates the acidic enteric coat from the alkaline-stabilized drug core.
  • Dry the sub-coated pellets.

3. Enteric Coating:

  • Prepare a dispersion of an enteric polymer (e.g., Eudragit L30 D-55), a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in purified water.[1]
  • Spray the enteric coating dispersion onto the sub-coated pellets in the fluidized bed processor until the desired weight gain is achieved.
  • Cure the enteric-coated pellets at an appropriate temperature and time to ensure proper film formation.

4. Evaluation:

  • Perform a gastric acid resistance test in 0.1N HCl for 1-2 hours.[1]
  • Conduct in-vitro dissolution testing in a suitable buffer (e.g., phosphate (B84403) buffer pH 6.8 or 7.4).[15]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[21][22]

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: A buffer solution, for example, a pH 7.0 phosphate buffer mixed with methanol (B129727) (e.g., 90:10 v/v).[23]

    • Mobile Phase B: A mixture of organic solvents like methanol and acetonitrile (B52724) (e.g., 50:50 v/v).[23]

  • Flow Rate: 1.0 mL/min.[21][22]

  • Detection Wavelength: 285 nm.[23]

  • Column Temperature: 40°C.[24]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable diluent (e.g., a mixture of buffer and organic solvent).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, subject the this compound sample to stress conditions such as:

    • Acid Hydrolysis: 0.1 N HCl at 60°C.[17]

    • Base Hydrolysis: 0.1 N NaOH at 60°C.[17]

    • Oxidation: 3-6% H₂O₂ at room temperature.[17]

    • Thermal Degradation: Dry heat.

    • Photolytic Degradation: Exposure to UV light.[23]

Visualizations

experimental_workflow cluster_formulation Formulation Process cluster_evaluation Evaluation drug_layering Drug Layering on Sugar Spheres barrier_coating Barrier Coating (Sub-coating) drug_layering->barrier_coating Protection enteric_coating Enteric Coating barrier_coating->enteric_coating Separation acid_resistance Acid Resistance Test (0.1N HCl) enteric_coating->acid_resistance dissolution_test Dissolution Test (pH 6.8/7.4) acid_resistance->dissolution_test stability_studies Stability Studies (Accelerated) dissolution_test->stability_studies

Caption: Workflow for the formulation and evaluation of enteric-coated this compound pellets.

degradation_pathway cluster_stress Stress Conditions This compound This compound acid Acidic pH (e.g., Stomach) light Light Exposure heat_humidity Heat & Humidity oxidation Oxidative Stress degradation_products Degradation Products (Loss of Efficacy) acid->degradation_products Major Pathway light->degradation_products heat_humidity->degradation_products oxidation->degradation_products

Caption: Major degradation pathways for this compound under various stress conditions.

References

Validation & Comparative

In Vitro Showdown: A Comparative Analysis of Lansoprazole and Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides an objective, data-driven comparison of the in vitro performance of two cornerstone proton pump inhibitors (PPIs): lansoprazole and omeprazole (B731). Delving into their biochemical interactions, inhibitory potencies, and cellular effects, this document synthesizes key experimental findings to illuminate the subtle yet significant differences between these widely used therapeutic agents.

Both this compound and omeprazole are substituted benzimidazole (B57391) prodrugs that exert their therapeutic effect by irreversibly inhibiting the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach's parietal cells.[1][2] Their mechanism of action hinges on an acid-catalyzed transformation into a reactive tetracyclic sulfenamide (B3320178) derivative within the acidic environment of the parietal cell canaliculi.[1] This activated form then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+,K+-ATPase, leading to its inactivation.[1]

Quantitative Comparison of Inhibitory Potency

The in vitro efficacy of this compound and omeprazole has been a subject of rigorous scientific investigation. Key metrics for comparing their potency include the half-maximal inhibitory concentration (IC50) for H+,K+-ATPase inhibition and the minimum inhibitory concentration (MIC) against Helicobacter pylori.

H+,K+-ATPase Inhibition

In vitro studies utilizing isolated rabbit gastric glands have demonstrated that this compound is a more potent inhibitor of the proton pump than omeprazole, as indicated by its lower IC50 value.[1] While the rate of activation for both drugs is comparable, this compound's higher potency suggests a more efficient interaction with the target enzyme under these experimental conditions.[3]

ParameterThis compoundOmeprazoleReference
IC50 (H+,K+-ATPase Inhibition) 0.17 µM0.4 µM[1]
Rate of Activation Similar to OmeprazoleSimilar to this compound[3]

Table 1: Comparative in vitro potency of this compound and omeprazole in inhibiting H+,K+-ATPase activity in isolated rabbit gastric glands.

It is noteworthy that while both drugs target the same enzyme, they interact with different cysteine residues on the alpha-subunit of the proton pump. Omeprazole has been shown to react with cysteines 813 and 892, whereas this compound interacts with cysteines 321 and 813.[1] These distinct binding patterns may contribute to the observed differences in their inhibitory potencies.

Activity Against Helicobacter pylori

This compound has demonstrated significantly greater in vitro potency against Helicobacter pylori, a bacterium strongly associated with peptic ulcer disease, than omeprazole. This is evidenced by a lower minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).

ParameterThis compoundOmeprazoleReference
MIC90 (vs. H. pylori) 6.25 µg/ml25 µg/ml[4]

Table 2: Comparative in vitro activity of this compound and omeprazole against Helicobacter pylori.

Inhibition of Cytochrome P450 Enzymes

This compound and omeprazole are metabolized by the cytochrome P450 (CYP) system and can act as inhibitors of various CYP isoforms. Their inhibitory profiles show both similarities and differences. For CYP2C19, the primary metabolizing enzyme for both drugs, studies have reported somewhat conflicting results regarding relative potency, with some suggesting similar Ki values and others indicating this compound is a more potent inhibitor.[5][6] However, a consistent finding is that this compound is a more potent inhibitor of CYP2D6, while omeprazole appears to be a more potent noncompetitive inhibitor of CYP3A.[5]

CYP IsoformThis compound (Ki)Omeprazole (Ki)Type of InhibitionReference
CYP2C19 3.2 µM3.1 µMCompetitive[5]
CYP2C19 0.4 - 1.5 µM2 - 6 µMCompetitive[6]
CYP2C9 52.1 µM40.1 µMCompetitive[5]
CYP2D6 44.7 µM240.7 µMCompetitive[5]
CYP3A 170.4 µM84.4 µMNoncompetitive[5]

Table 3: Comparative in vitro inhibition of major cytochrome P450 isoforms by this compound and omeprazole.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of proton pump inhibition and a typical experimental workflow for assessing the in vitro efficacy of these drugs.

G Mechanism of Proton Pump Inhibition cluster_0 Acidic Lumen of Parietal Cell cluster_1 Parietal Cell Membrane Prodrug This compound / Omeprazole (Inactive Prodrug) Activation Acid-Catalyzed Conversion Prodrug->Activation H+ Active_Metabolite Tetracyclic Sulfenamide (Active Metabolite) Activation->Active_Metabolite Proton_Pump H+,K+-ATPase (Proton Pump) Active_Metabolite->Proton_Pump Binds to Pump Inhibition Covalent Disulfide Bond Formation with Cysteine Residues Proton_Pump->Inhibition Reaction Block Inhibition of H+ Secretion Inhibition->Block

Mechanism of Proton Pump Inhibition

G Experimental Workflow: Aminopyrine (B3395922) Accumulation Assay Start Start: Isolated Rabbit Gastric Glands Stimulation Stimulate Acid Secretion (e.g., with histamine) Start->Stimulation Incubation Incubate with Varying Concentrations of This compound or Omeprazole Stimulation->Incubation Radiolabel Add [14C]-Aminopyrine Incubation->Radiolabel Separation Separate Glands from Medium (Centrifugation) Radiolabel->Separation Measurement Measure Radioactivity in Glands Separation->Measurement Analysis Calculate Percent Inhibition and Determine IC50 Measurement->Analysis End End: Comparative Potency Established Analysis->End

Workflow for Aminopyrine Accumulation Assay

Experimental Protocols

H+,K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

This assay directly measures the enzymatic activity of the H+,K+-ATPase in a cell-free system.

1. Preparation of Gastric Vesicles (Microsomes):

  • Hog or rabbit stomachs are obtained, and the gastric mucosa is scraped.

  • The mucosa is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is subjected to differential centrifugation to isolate the microsomal fraction rich in H+,K+-ATPase. The final pellet is resuspended in a suitable buffer.

2. ATPase Activity Assay:

  • The reaction mixture contains the gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.

  • The reaction is initiated by the addition of ATP.

  • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is measured colorimetrically.

3. Inhibition Studies:

  • Gastric vesicles are pre-incubated with varying concentrations of this compound or omeprazole at an acidic pH (e.g., pH 6.1) to facilitate drug activation.

  • The ATPase activity is then measured as described above.

  • The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.

Aminopyrine Accumulation Assay in Isolated Rabbit Gastric Glands

This cell-based assay assesses the ability of PPIs to inhibit acid secretion in intact gastric glands. The accumulation of the weak base [14C]-aminopyrine is used as an index of acid formation.

1. Isolation of Rabbit Gastric Glands:

  • The gastric mucosa from a rabbit stomach is digested with collagenase to release intact gastric glands.

  • The glands are washed and suspended in a suitable incubation buffer.

2. Stimulation of Acid Secretion:

  • The gastric glands are stimulated with a secretagogue, such as histamine (B1213489) or dibutyryl-cAMP, to induce acid secretion.

3. Incubation with PPIs:

  • The stimulated glands are incubated with a range of concentrations of this compound or omeprazole for a defined period.

4. Measurement of Aminopyrine Accumulation:

  • [14C]-aminopyrine is added to the gland suspension and incubated.

  • The glands are then separated from the incubation medium by centrifugation through a dense sucrose layer.

  • The radioactivity in the gland pellet is measured using a scintillation counter.

5. Data Analysis:

  • The accumulation of aminopyrine is calculated as the ratio of the concentration of radioactivity in the intraglandular water to that in the extracellular medium.

  • The percentage of inhibition of acid secretion is determined for each drug concentration relative to the stimulated control.

  • The IC50 value is calculated from the concentration-response curve.

Conclusion

The in vitro data presented in this guide demonstrate that both this compound and omeprazole are potent inhibitors of the gastric H+,K+-ATPase. However, this compound exhibits a higher potency in inhibiting the proton pump and demonstrates superior activity against Helicobacter pylori in vitro. While their inhibitory profiles against CYP2C19 and CYP2C9 are largely comparable, this compound is a more potent inhibitor of CYP2D6, whereas omeprazole shows stronger noncompetitive inhibition of CYP3A. These in vitro findings provide a valuable foundation for understanding the pharmacological profiles of these two important drugs and can inform further research and development in the field of acid-related disorders.

References

A Head-to-Head Comparison of Intravenous Lansoprazole and Pantoprazole in Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between intravenous proton pump inhibitors (PPIs) is critical for selecting the appropriate agent for clinical and experimental applications. This guide provides a detailed, data-driven comparison of intravenous lansoprazole and pantoprazole (B1678409), focusing on their efficacy in gastric acid suppression, underlying mechanisms, and safety profiles.

Efficacy in Gastric pH Control: A Quantitative Analysis

A direct head-to-head clinical trial provides compelling evidence regarding the comparative efficacy of intravenous this compound and pantoprazole in controlling intragastric pH. The study, a randomized, open-label, two-way crossover trial, evaluated the effects of intravenous this compound (30 mg twice daily) and pantoprazole (40 mg twice daily) in healthy volunteers.[1]

The results, summarized in the table below, demonstrate a statistically significant advantage for this compound in achieving and maintaining higher intragastric pH levels.

ParameterDay 1Day 5
Mean 24-h Intragastric pH
This compound6.41[1]7.09[1]
Pantoprazole5.49[1]6.64[1]
p-value0.0003[1]0.0002[1]
% Time with Intragastric pH > 4
This compound87.12%[1]Not Reported
Pantoprazole62.28%[1]Not Reported
p-value0.0012[1]
% Time with Intragastric pH > 6
This compound62.12%[1]76.79%[1]
Pantoprazole47.25%[1]58.20%[1]
p-value0.0216[1]0.0025[1]

Table 1: Comparative Efficacy of Intravenous this compound and Pantoprazole on Intragastric pH. Data are presented as mean values. P-values indicate the statistical significance of the difference between the two treatments.

These findings indicate that intravenous this compound provides a more potent and sustained inhibitory effect on gastric acid secretion compared to intravenous pantoprazole.[1]

Experimental Protocol: Intragastric pH Monitoring Study

The data presented above was obtained from a rigorously designed clinical trial. Understanding the methodology is crucial for interpreting the results.

G cluster_0 Subject Recruitment & Screening cluster_1 Randomized Crossover Dosing Periods cluster_2 Data Collection & Analysis Recruitment Recruitment of healthy, H. pylori-negative volunteers Screening Screening for eligibility criteria Recruitment->Screening Randomization Randomization to treatment sequence Period1 Period 1: IV this compound (30mg BID) or IV Pantoprazole (40mg BID) for 5 days Randomization->Period1 Washout 14-day washout period Period1->Washout pH_Monitoring Continuous 24-hour intragastric pH monitoring on Day 1 and Day 5 Period1->pH_Monitoring Period2 Period 2: Crossover to the other treatment for 5 days Washout->Period2 Period2->pH_Monitoring Data_Analysis Analysis of mean pH and percentage of time pH > 4 and > 6 pH_Monitoring->Data_Analysis

Experimental workflow for the comparative intragastric pH study.

Mechanism of Action: The Proton Pump Signaling Pathway

Both this compound and pantoprazole are proton pump inhibitors (PPIs) that share a common mechanism of action. They are prodrugs that, once activated in the acidic environment of the parietal cell canaliculi, irreversibly inhibit the H+/K+ ATPase (proton pump).[2][3][4] This enzyme is the final step in the pathway of gastric acid secretion.

G cluster_0 Systemic Circulation cluster_1 Parietal Cell cluster_2 Gastric Lumen PPI_IV Intravenous PPI (this compound or Pantoprazole) [Prodrug] PPI_uptake PPI uptake into parietal cell cytoplasm PPI_IV->PPI_uptake PPI_accumulation Accumulation in acidic secretory canaliculi PPI_uptake->PPI_accumulation PPI_activation Protonation and conversion to active Sulfenamide PPI_accumulation->PPI_activation Proton_Pump H+/K+ ATPase (Proton Pump) PPI_activation->Proton_Pump Irreversible Inhibition (Covalent Disulfide Bond) Acid_Secretion H+ (Acid) Secretion Proton_Pump->Acid_Secretion K+ in

Mechanism of action of proton pump inhibitors.

Safety and Tolerability

In the head-to-head comparative trial, both intravenous this compound and pantoprazole were well tolerated.[1] Adverse events were infrequent and generally mild. One participant receiving pantoprazole experienced a moderate skin rash, while one participant receiving this compound reported mild somnolence.[1] Neither of these events led to discontinuation of the drug.[1] No serious adverse events were reported.[1]

Generally, the side-effect profiles for both pantoprazole and this compound are considered similar, with common side effects including headache, diarrhea, and nausea.[5] While long-term use of oral PPIs has been associated with potential risks, short-term intravenous administration in a controlled setting is generally considered safe.[5][6]

Conclusion

Based on the available experimental data, intravenous this compound demonstrates a more potent and sustained acid-suppressing effect compared to intravenous pantoprazole. This is evidenced by significantly higher mean 24-hour intragastric pH and a greater percentage of time with pH above critical thresholds. Both drugs share the same mechanism of action, irreversibly inhibiting the gastric proton pump, and exhibit favorable and comparable safety profiles in short-term intravenous use. For research and clinical applications where rapid and profound gastric acid suppression is paramount, intravenous this compound may offer a therapeutic advantage.

References

Lansoprazole's Interaction with Cellular ATPases: A Comparative Analysis of Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-reactivity of the proton pump inhibitor lansoprazole with various ATPase enzymes. This report provides a comparative analysis of its inhibitory effects, supported by quantitative data and detailed experimental methodologies.

This compound, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent and specific inhibition of the gastric H+/K+-ATPase, the enzyme responsible for acid secretion in the stomach.[1][2] This targeted action is the cornerstone of its therapeutic efficacy in acid-related gastrointestinal disorders. However, understanding the potential for cross-reactivity with other structurally and functionally similar P-type ATPases, such as the Na+/K+-ATPase and Ca2+-ATPase, is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This guide provides an objective comparison of this compound's inhibitory activity across these key cellular enzymes, presenting available experimental data and detailed protocols to aid in future research and drug development.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against different ATPase enzymes. A lower IC50 value indicates a higher inhibitory potency.

Enzyme TargetCommon NameThis compound IC50Cellular/Tissue ContextReference
H+/K+-ATPaseGastric Proton Pump2.1 µM - 6.3 µMCanine gastric microsomes[3]
0.09 µM (for histamine-induced acid formation)Isolated canine parietal cells[4]
Na+/K+-ATPaseSodium-Potassium Pump29.40 ± 1.79 µMSwine myometrium cell plasma membranes[3]
Ca2+-ATPaseCalcium PumpActivity decreased (specific IC50 not determined)MC3T3-E1 osteoblast precursor cells[5]
Mg2+-ATPase-Insignificant inhibition (18% at 100 µM)Swine myometrium cell plasma membranes[3]

Mechanism of Action and Cross-Reactivity

This compound is a prodrug that, in the acidic environment of the gastric parietal cells, converts to its active sulfonamide form.[6] This active metabolite forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[1][2]

The data presented in the table above suggests that while this compound is most potent against its intended target, the H+/K+-ATPase, it can inhibit Na+/K+-ATPase at higher concentrations. The approximately 5- to 14-fold higher IC50 for Na+/K+-ATPase compared to H+/K+-ATPase indicates a degree of selectivity. The observed decrease in Ca2+-ATPase activity in a cellular context suggests a potential for off-target effects on calcium homeostasis, although the direct inhibitory concentration has not been quantified.[5] It is important to note that P-type ATPases, including H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase, share structural homology, which may be a basis for the observed cross-reactivity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of this compound against H+/K+-ATPase, Na+/K+-ATPase, and Ca2+-ATPase.

H+/K+-ATPase Inhibition Assay

This protocol is based on the use of isolated gastric vesicles (microsomes) rich in H+/K+-ATPase.

Objective: To determine the IC50 value of this compound for H+/K+-ATPase.

Materials:

  • Hog gastric tubulovesicles (prepared from gastric mucosa)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP (Adenosine 5'-triphosphate)

  • This compound stock solution (in DMSO)

  • Reagents for phosphate (B84403) quantification (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Preparation of Gastric Vesicles: Isolate tubulovesicles from fresh hog gastric mucosa using differential centrifugation as previously described.[7]

  • Activation of this compound: this compound is a prodrug and requires an acidic environment for activation. Pre-incubate the gastric vesicles in a slightly acidic buffer (e.g., pH 6.1) to mimic the environment of active parietal cells.

  • Incubation with Inhibitor: Add varying concentrations of this compound to the activated gastric vesicle suspension. Include a vehicle control (DMSO) and a positive control (e.g., omeprazole). Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Initiation of ATPase Reaction: Initiate the ATPase reaction by adding a solution of ATP and MgCl2 to each well.

  • Termination and Phosphate Detection: After a specific incubation time (e.g., 10-20 minutes), stop the reaction by adding a reagent that also allows for the colorimetric quantification of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The amount of Pi produced is proportional to the ATPase activity. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Na+/K+-ATPase Inhibition Assay

This protocol is adapted from studies on myometrium cell plasma membranes.[3]

Objective: To determine the IC50 value of this compound for Na+/K+-ATPase.

Materials:

  • Isolated plasma membranes from swine myometrium (or other suitable tissue)

  • Assay Buffer (containing NaCl, KCl, MgCl2, and a buffer like Tris-HCl, pH 7.4)

  • ATP

  • This compound stock solution (in DMSO)

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Reagents for phosphate quantification

Procedure:

  • Membrane Preparation: Isolate plasma membranes from the tissue of interest using established protocols involving homogenization and centrifugation.

  • Reaction Setup: In separate reaction tubes, combine the membrane preparation with the assay buffer. To determine Na+/K+-ATPase specific activity, set up parallel reactions with and without the specific inhibitor ouabain.

  • Incubation with this compound: Add a range of this compound concentrations to the reaction mixtures. Include a vehicle control.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP. Incubate at 37°C for a predetermined time.

  • Measurement of Activity: Stop the reaction and measure the amount of inorganic phosphate released.

  • Calculation of Na+/K+-ATPase Activity: The ouabain-sensitive ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

  • IC50 Determination: Calculate the percentage inhibition of the ouabain-sensitive ATPase activity at each this compound concentration and determine the IC50 value as described for the H+/K+-ATPase assay.

Cellular Ca2+-ATPase Activity Assay

This protocol describes a method to assess the effect of this compound on Ca2+-ATPase activity within a cellular context.[5]

Objective: To evaluate the effect of this compound on Ca2+-ATPase activity in cultured cells.

Materials:

  • MC3T3-E1 cells (or other relevant cell line)

  • Cell culture medium and reagents

  • This compound

  • Cell lysis buffer

  • Ca2+-ATPase activity assay kit (based on phosphate measurement)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment: Culture MC3T3-E1 cells to a suitable confluency. Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to release cellular proteins, including the Ca2+-ATPase.

  • Protein Quantification: Determine the total protein concentration in each cell lysate to normalize the ATPase activity.

  • Ca2+-ATPase Activity Measurement: Use a commercial Ca2+-ATPase activity assay kit according to the manufacturer's instructions. These kits typically measure the rate of ATP hydrolysis in the presence of calcium.

  • Data Analysis: Normalize the Ca2+-ATPase activity to the total protein concentration for each sample. Compare the activity in this compound-treated cells to that of untreated control cells to determine the percentage of inhibition.

Visualizing this compound's Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

lansoprazole_mechanism cluster_parietal_cell Gastric Parietal Cell This compound (Prodrug) This compound (Prodrug) Acidic Canaliculus Acidic Canaliculus This compound (Prodrug)->Acidic Canaliculus Accumulation Active Sulfonamide Active Sulfonamide Acidic Canaliculus->Active Sulfonamide Acid-catalyzed conversion H+/K+-ATPase H+/K+-ATPase Active Sulfonamide->H+/K+-ATPase Covalent Binding (Irreversible Inhibition) H+ Secretion H+ Secretion H+/K+-ATPase->H+ Secretion Blocks Stomach Lumen Stomach Lumen H+ Secretion->Stomach Lumen

Caption: Mechanism of H+/K+-ATPase Inhibition by this compound.

atpase_inhibition_assay Prepare ATPase Source Prepare ATPase Source Incubate with this compound Incubate with this compound Prepare ATPase Source->Incubate with this compound Initiate Reaction with ATP Initiate Reaction with ATP Incubate with this compound->Initiate Reaction with ATP Measure Inorganic Phosphate (Pi) Measure Inorganic Phosphate (Pi) Initiate Reaction with ATP->Measure Inorganic Phosphate (Pi) Calculate % Inhibition Calculate % Inhibition Measure Inorganic Phosphate (Pi)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General Workflow for ATPase Inhibition Assay.

calcium_homeostasis_effect This compound This compound Ca2+-ATPase (SERCA/PMCA) Ca2+-ATPase (SERCA/PMCA) This compound->Ca2+-ATPase (SERCA/PMCA) Potential Inhibition Ca2+ Efflux Ca2+ Efflux Ca2+-ATPase (SERCA/PMCA)->Ca2+ Efflux Blocks Intracellular Ca2+ Increase Intracellular Ca2+ Increase Ca2+ Efflux->Intracellular Ca2+ Increase Maintains Low Levels Downstream Effects Downstream Effects Intracellular Ca2+ Increase->Downstream Effects e.g., ER Stress, Apoptosis

Caption: Potential Off-Target Effect of this compound on Calcium Homeostasis.

References

A Comparative Guide to the Bioequivalence of Two Lansoprazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioequivalence of two different 30 mg lansoprazole capsule formulations. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is a synthesis of findings from multiple bioequivalence studies.

Pharmacokinetic Data Summary

The bioequivalence of a test and a reference formulation of 30 mg this compound capsules was evaluated based on key pharmacokinetic parameters. The studies concluded that the two formulations are bioequivalent, as the 90% confidence intervals for the primary pharmacokinetic parameters fell within the acceptable range of 80-125%.[1]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
AUC0-t (ng·h/mL) 5.015.7794.3% - 105.1%[2][3]
AUC0-∞ (ng·h/mL) --94.3% - 105.1%[2][3]
Cmax (ng/mL) 1.121.2294.3% - 105.1%[2][3][4]
Tmax (h) ---
t1/2 (h) 4.564.57-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life. SD: Standard Deviation. Note: Specific mean and SD values for all parameters were not available in all reviewed sources; however, the confidence intervals confirm bioequivalence.

Experimental Protocols

The bioequivalence of the two this compound formulations was established through a series of well-defined clinical trials.

Study Design

The studies employed an open-label, randomized, two-period, crossover design.[2][3][5] Healthy adult volunteers were randomly assigned to receive a single 30 mg dose of either the test or the reference this compound formulation.[1][4] After a washout period of at least 7 to 8 days, the subjects received the alternate formulation.[2][3][5][6] The studies were conducted under fasting conditions, with the drug administered with 240 ml of water after an overnight fast.[1]

Blood Sampling and Analysis

Blood samples were collected from the volunteers at predetermined time intervals after drug administration.[1] Plasma was separated from the blood samples and the concentration of this compound was determined using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][5]

Pharmacokinetic and Statistical Analysis

From the plasma concentration-time data, key pharmacokinetic parameters including AUC0-t, AUC0-∞, Cmax, Tmax, and elimination half-life (t1/2) were calculated.[1] Statistical analysis, specifically Analysis of Variance (ANOVA), was performed on the log-transformed pharmacokinetic parameters to determine if there were any significant differences between the two formulations.[1] The 90% confidence intervals for the ratio of the geometric means of the test and reference products for AUC and Cmax were calculated to assess bioequivalence.[1]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for two drug formulations.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1_rand Randomization s3->p1_rand p1_g1 Group A: Test Formulation p1_rand->p1_g1 p1_g2 Group B: Reference Formulation p1_rand->p1_g2 p1_dose Single Dose Administration p1_g1->p1_dose p1_g2->p1_dose p1_sample Blood Sampling p1_dose->p1_sample washout Washout Period p1_sample->washout p2_g1 Group A: Reference Formulation washout->p2_g1 p2_g2 Group B: Test Formulation washout->p2_g2 p2_dose Single Dose Administration p2_g1->p2_dose p2_g2->p2_dose p2_sample Blood Sampling p2_dose->p2_sample a1 Bioanalytical Method Validation p2_sample->a1 a2 Plasma Sample Analysis (HPLC/LC-MS/MS) a1->a2 a3 Pharmacokinetic Parameter Calculation a2->a3 a4 Statistical Analysis (ANOVA) a3->a4 conclusion Bioequivalence Conclusion a4->conclusion

Caption: Workflow of a randomized, crossover bioequivalence study.

References

In vitro comparison of different proton pump inhibitors' efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of various proton pump inhibitors (PPIs). The data presented is compiled from studies assessing their inhibitory effects on the gastric H+/K+-ATPase, the primary target for suppressing gastric acid secretion. Detailed experimental protocols and visual representations of the mechanism of action and experimental workflow are included to support research and development in this area.

Quantitative Comparison of Proton Pump Inhibitor Efficacy

The in vitro potency of proton pump inhibitors is a key indicator of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the IC50 values for several common PPIs, as determined by their ability to inhibit acid secretion in isolated rabbit gastric glands and their direct effect on H+/K+-ATPase activity in gastric membrane vesicles.

Proton Pump InhibitorIC50 (μM) - Inhibition of Acid Secretion (Isolated Rabbit Gastric Glands)IC50 (μM) - H+/K+-ATPase Activity (Porcine Gastric Membrane Vesicles)
Lansoprazole0.007[1]2.1[2]
Omeprazole (B731)0.012[1]0.47 - 36[2][3]
Rabeprazole0.018[1]0.072[2]
Pantoprazole0.050[1]6.8[3]
Esomeprazole (B1671258)Similar potency to omeprazole[4]Not explicitly found

Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme or cells, substrate concentrations, and incubation times. The data presented here is for comparative purposes and is derived from the cited literature.

Mechanism of Action: H+/K+ ATPase Inhibition

Proton pump inhibitors are prodrugs that, in the acidic environment of the parietal cell canaliculus, are converted to their active form, a sulphenamide derivative. This active form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase (proton pump), leading to its irreversible inhibition. This action effectively blocks the final step in gastric acid secretion.

PPI_Mechanism cluster_parietal_cell Parietal Cell PPI_inactive Inactive PPI (Prodrug) in Bloodstream PPI_active Active PPI (Sulphenamide) in Secretory Canaliculus PPI_inactive->PPI_active Acidic Environment HK_ATPase H+/K+ ATPase (Proton Pump) PPI_active->HK_ATPase Covalent Binding Lumen Gastric Lumen HK_ATPase->Lumen H+ Secretion (Blocked) H_ion H+ H_ion->HK_ATPase K_ion K+ K_ion->HK_ATPase

Caption: Mechanism of H+/K+ ATPase inhibition by proton pump inhibitors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the efficacy of proton pump inhibitors.

Inhibition of Acid Secretion in Isolated Rabbit Gastric Glands

This assay measures the ability of PPIs to inhibit secretagogue-stimulated acid production in isolated gastric glands, often by quantifying the accumulation of a weak base like [¹⁴C]-aminopyrine.

  • Gland Isolation:

    • Gastric mucosa from a rabbit stomach is minced and digested with collagenase.

    • The isolated gastric glands are then purified by sequential filtration and centrifugation.

  • Assay Procedure:

    • Aliquots of the isolated gastric glands are pre-incubated with various concentrations of the test PPIs.

    • Acid secretion is stimulated by adding a secretagogue such as histamine (B1213489) or dibutyryl cyclic AMP (dbcAMP).

    • [¹⁴C]-aminopyrine is added to the incubation mixture. In the acidic environment of the glands, the radiolabeled aminopyrine (B3395922) becomes trapped.

    • After a defined incubation period, the reaction is stopped, and the glands are separated from the incubation medium.

    • The amount of trapped [¹⁴C]-aminopyrine is quantified using liquid scintillation counting, which serves as an index of acid secretion.

    • IC50 values are calculated by plotting the percentage inhibition of aminopyrine accumulation against the log concentration of the PPI.[1]

H+/K+-ATPase Activity Assay in Gastric Membrane Vesicles

This assay directly measures the enzymatic activity of the H+/K+-ATPase and its inhibition by PPIs.

  • Vesicle Preparation:

    • Microsomal vesicles rich in H+/K+-ATPase are prepared from the gastric mucosa of an animal model, such as hog or rabbit, through differential centrifugation.

  • Assay Procedure:

    • The gastric membrane vesicles are incubated with varying concentrations of the PPIs in a buffer system.

    • The ATPase reaction is initiated by the addition of ATP.

    • The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric assay.[5]

    • The percentage inhibition of H+/K+-ATPase activity is calculated relative to a control without any inhibitor.

    • IC50 values are determined from the concentration-response curves.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Gland_Isolation Isolation of Rabbit Gastric Glands Incubation Incubation with varying PPI concentrations Gland_Isolation->Incubation Vesicle_Prep Preparation of Gastric H+/K+-ATPase Vesicles Vesicle_Prep->Incubation Stimulation Stimulation of Acid Secretion Incubation->Stimulation ATP_Addition Initiation of ATPase reaction with ATP Incubation->ATP_Addition AP_Addition Addition of [14C]-Aminopyrine Stimulation->AP_Addition AP_Quant Quantification of [14C]-Aminopyrine Accumulation AP_Addition->AP_Quant Pi_Quant Quantification of Inorganic Phosphate (Pi) Released ATP_Addition->Pi_Quant IC50_Calc Calculation of IC50 Values AP_Quant->IC50_Calc Pi_Quant->IC50_Calc

Caption: General experimental workflow for in vitro comparison of PPIs.

References

A Researcher's Guide to Negative Controls in Lansoprazole Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of appropriate negative controls for in vitro studies involving the proton pump inhibitor, lansoprazole, supported by experimental data and detailed protocols.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of essential negative control experiments for studying the effects of this compound in cell lines. Proper negative controls are critical for distinguishing the specific biological effects of this compound from off-target or vehicle-related responses, ensuring the validity and reproducibility of experimental findings. This document outlines common negative controls, presents quantitative data from comparative studies, and offers detailed protocols for key experimental assays.

Comparison of this compound's Effects with Negative Controls

The following table summarizes quantitative data from studies investigating the effects of this compound on various cell lines compared to appropriate negative controls. The data highlights the importance of including vehicle controls and demonstrates the potential for using inactive enantiomers as a more specific negative control.

Cell LineAssayTreatmentConcentrationResultNegative ControlNegative Control ResultReference
A549 (NSCLC)Cell Viability (MTT)This compound110.4 µMIC50 at 48hVehicle (DMSO)No significant effect on viability[1]
A549 (NSCLC)Cell Viability (MTT)This compound69.5 µMIC50 at 72hVehicle (DMSO)No significant effect on viability[1]
Sessile Serrated Lesion Patient-Derived Organoids (SSL-PDOs)Cell ViabilityThis compound47 µMIC50Vehicle aloneNo significant effect on viability[2]
SSL-PDOsKi67 Index (in vivo)This compoundN/ASignificantly lower Ki67 indexVehicle aloneGradual tumor growth[2]
AZ-AHR (HepG2 derived)Cytotoxicity (MTT)S-Lansoprazole>100 µMIncreased cytotoxicityR-LansoprazoleLess cytotoxic[3][4]
AZ-GR (HepG2 derived)Cytotoxicity (MTT)This compound (racemic)~200 µMIC50Vehicle (DMSO)No significant effect on viability at corresponding concentrations[5]

Recommended Negative Controls for this compound Studies

For robust and reliable results in cell-based assays with this compound, the inclusion of appropriate negative controls is non-negotiable. The most common and essential negative controls are:

  • Vehicle Control: Since this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments, a vehicle control group treated with the same concentration of DMSO as the experimental group is crucial. This control accounts for any potential biological effects of the solvent itself.

  • Inactive Enantiomer (S-Lansoprazole): this compound is a racemic mixture of two enantiomers: R-lansoprazole (dexthis compound) and S-lansoprazole.[6] Dexthis compound is the active form responsible for proton pump inhibition.[6] Studies have shown differential effects of the two enantiomers on cellular pathways, with S-lansoprazole demonstrating different and sometimes lower activity.[3][4][7] Therefore, S-lansoprazole can serve as a valuable negative control to distinguish the specific effects of the active R-enantiomer from non-specific or off-target effects of the chemical scaffold.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the effects of this compound in cell lines.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Include wells for vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and untreated control (medium only). Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for flow cytometry analysis.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and negative controls as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, Skp2, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro study.

Caption: Signaling pathways affected by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment with this compound and Negative Controls (Vehicle, S-Lansoprazole) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Protein Extraction & Western Blotting treatment->western data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis pathway_analysis Signaling Pathway Analysis western->pathway_analysis pathway_analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

References

Lansoprazole vs. Other Proton Pump Inhibitors in GERD: A Systematic Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the comparative efficacy, safety, and mechanisms of proton pump inhibitors (PPIs) for the treatment of gastroesophageal reflux disease (GERD), with a focus on lansoprazole in relation to other available PPIs such as omeprazole (B731), esomeprazole (B1671258), pantoprazole (B1678409), and rabeprazole (B1678785).

This guide provides a systematic review for researchers, scientists, and drug development professionals, summarizing quantitative data from numerous studies, detailing experimental protocols, and visualizing key pathways to offer an objective comparison of this compound with other PPIs in the management of GERD.

Comparative Efficacy in GERD

Proton pump inhibitors are the cornerstone of therapy for GERD, effectively healing erosive esophagitis and providing symptom relief by potently suppressing gastric acid secretion.[1] While all PPIs share a common mechanism of action, there are nuances in their pharmacokinetic and pharmacodynamic profiles that may translate to differences in clinical efficacy.

Healing of Erosive Esophagitis

Multiple systematic reviews and meta-analyses have compared the efficacy of this compound with other PPIs in healing erosive esophagitis. The available evidence suggests that while all PPIs are highly effective, there may be some differences, particularly with esomeprazole.

A network meta-analysis of 25 randomized controlled trials (RCTs) found that esomeprazole 40 mg was significantly more effective than this compound 30 mg at both 4 and 8 weeks for healing erosive esophagitis.[2] Specifically, esomeprazole 40 mg was associated with a 30% improvement in efficacy compared to this compound 30 mg at both time points.[2] Another study in elderly patients showed that pantoprazole and rabeprazole were significantly more effective than omeprazole in healing esophagitis.[3]

PPI ComparisonHealing Rate at 4 Weeks (Odds Ratio)Healing Rate at 8 Weeks (Odds Ratio)Reference
Esomeprazole 40 mg vs. This compound 30 mg1.30 (95% CI: 1.10–1.53)1.37 (95% CI: 1.13–1.67)[2]
Esomeprazole 40 mg vs. Omeprazole 20 mg1.46 (95% CI: 1.24–1.71)1.58 (95% CI: 1.29–1.92)[2]

Table 1: Comparative Efficacy of PPIs in Healing Erosive Esophagitis. Odds ratios greater than 1 favor the first-listed PPI. Data from a network meta-analysis.

Symptom Relief

The rapid and sustained relief of GERD symptoms, primarily heartburn and acid regurgitation, is a key treatment goal. Studies comparing this compound to other PPIs have shown mixed but generally comparable results.

One meta-analysis comparing this compound and omeprazole found a significant difference in favor of this compound for overall symptom relief.[4] However, a systematic review of nine studies concluded that there is no significant difference in the clinical effectiveness of omeprazole and this compound in relieving symptoms of heartburn and regurgitation.[5]

In a large multicenter trial, this compound 30 mg was found to provide a statistically significant, albeit small, advantage over omeprazole 20 mg in heartburn relief throughout an 8-week treatment period.[6] Conversely, a study in elderly patients reported that pantoprazole and rabeprazole were more effective than this compound in decreasing heartburn, and also more effective than this compound in reducing acid regurgitation and epigastric pain.[3][7]

PPI ComparisonOutcomeResultReference
This compound vs. OmeprazoleOverall Symptom ReliefThis compound superior (RR=0.93, 95% CI [0.86, 0.999])[4]
This compound 30 mg vs. Omeprazole 20 mgHeartburn-free days (first 3 days)56% vs. 49% (NNT=14)[6]
Pantoprazole/Rabeprazole vs. This compoundDecreasing HeartburnPantoprazole and Rabeprazole superior[3]
Pantoprazole/Rabeprazole vs. This compoundDecreasing Acid RegurgitationPantoprazole and Rabeprazole superior[3]

Table 2: Comparative Efficacy of PPIs in Symptom Relief. RR = Relative Risk, NNT = Number Needed to Treat.

Experimental Protocols

The findings presented in this guide are based on data from numerous randomized controlled trials (RCTs). The methodologies of these trials share common features, which are outlined below.

General Study Design

Most comparative efficacy studies of PPIs in GERD are designed as multicenter, randomized, double-blind, parallel-group trials.[2][6] Patients are typically recruited based on a diagnosis of GERD, often confirmed by endoscopy to assess for erosive esophagitis.

Patient Population

Inclusion criteria for these trials generally include adult patients (over 18 years of age) with a clinical diagnosis of GERD and, for studies on healing, endoscopically confirmed erosive esophagitis (often graded according to the Los Angeles (LA) classification system).[8][9] Common exclusion criteria include a history of gastrointestinal surgery, active peptic ulcer disease, or the use of medications that could interfere with the study outcomes.[10]

Interventions and Dosages

Patients are randomly assigned to receive one of the PPIs being compared at a standard daily dose. For this compound, the standard dose is typically 30 mg once daily.[6] Comparator PPI doses are usually:

  • Omeprazole: 20 mg once daily[6]

  • Esomeprazole: 40 mg once daily[2]

  • Pantoprazole: 40 mg once daily[3]

  • Rabeprazole: 20 mg once daily[3]

Treatment duration is commonly 4 to 8 weeks to assess healing and initial symptom relief.[2][6]

Outcome Measures

The primary efficacy outcomes in these trials are typically:

  • Healing of erosive esophagitis: Assessed by endoscopy at baseline and at the end of the treatment period. Healing is often defined as the complete resolution of all esophageal erosions.[8]

  • Symptom relief: Assessed through patient-reported outcomes, often using daily diaries to record the frequency and severity of symptoms like heartburn and regurgitation on a validated scale.[1][6]

Secondary outcomes may include the proportion of symptom-free days, time to sustained symptom resolution, and safety and tolerability, which are monitored through the recording of adverse events.[2]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs that are activated in the acidic environment of the parietal cells in the stomach.[11] Their mechanism of action involves the irreversible inhibition of the H+/K+ ATPase, the final step in the pathway of gastric acid secretion.[12]

PPI_Mechanism_of_Action cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen PPI_inactive Inactive PPI (e.g., this compound) PPI_inactive_cell Inactive PPI PPI_inactive->PPI_inactive_cell Diffusion PPI_active Active Sulfenamide PPI_inactive_cell->PPI_active Acid-catalyzed activation H_K_ATPase H+/K+ ATPase (Proton Pump) PPI_active->H_K_ATPase Covalent binding (Irreversible Inhibition) K_ion K+ H_ion_lumen H+ H_K_ATPase->H_ion_lumen Pumps H+ out H_ion H+ K_ion_lumen K+ K_ion_lumen->H_K_ATPase Pumps K+ in

Mechanism of action of proton pump inhibitors.

Conclusion

In the management of GERD, this compound is a well-established and effective proton pump inhibitor. Systematic reviews and meta-analyses indicate that while all PPIs are effective for healing erosive esophagitis and providing symptom relief, some evidence suggests that esomeprazole may offer a modest advantage in healing rates. For symptom relief, the differences between this compound and other PPIs are generally small and of debatable clinical significance. The choice of a specific PPI may be guided by factors such as cost, availability, and individual patient response. All PPIs share the same mechanism of action, potently inhibiting gastric acid secretion by irreversibly binding to the H+/K+ ATPase in parietal cells.

References

A Comparative Guide to Validated Analytical Methods for the Simultaneous Estimation of Lansoprazole and Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of lansoprazole, a proton pump inhibitor, and naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID). The primary focus is on a validated Reverse Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method, with comparative data provided for alternative techniques, including UV-Visible Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific applications, based on performance, efficiency, and experimental requirements.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development and quality control. The following tables summarize the key performance parameters of a validated RP-UPLC method and compare it with alternative UV/Vis Spectrophotometry and RP-HPLC methods for the simultaneous estimation of this compound and naproxen.

Table 1: Performance Characteristics of the Validated RP-UPLC Method [1]

ParameterThis compoundNaproxen
Retention Time (min) 3.9052.650
Linearity Range (µg/mL) 5-3010-35
Correlation Coefficient (r²) 0.9980.999
Limit of Detection (LOD) (µg/mL) 0.83970.4678
Limit of Quantification (LOQ) (µg/mL) 2.9791.5593
Accuracy (% Recovery) 98-102%98-102%

Table 2: Comparative Performance with Alternative Methods

MethodParameterThis compoundNaproxen
UV/Vis Spectrophotometry [2][3]Linearity Range (µg/mL) 5-3010-35
Correlation Coefficient (r²) 0.9980.999
LOD (µg/mL) 0.50.04
LOQ (µg/mL) 1.70.15
RP-HPLC [4][5]Retention Time (min) VariesVaries
Linearity Range (µg/mL) 2-2010-250
Correlation Coefficient (r²) >0.99>0.99

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable analytical results. The following sections provide the methodologies for the validated RP-UPLC method and the alternative UV/Vis spectrophotometry and RP-HPLC methods.

Validated RP-UPLC Method Protocol

This method provides a simple, accurate, and cost-efficient approach for the simultaneous estimation of this compound and naproxen in bulk and tablet dosage forms.[1]

1. Materials and Reagents:

  • This compound and Naproxen reference standards

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Commercially available tablets containing this compound and Naproxen

2. Chromatographic Conditions:

  • Instrument: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: C18 column.

  • Mobile Phase: A mixture of water and methanol in a ratio of 20:80 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 284 nm.[1]

  • Run Time: Approximately 10 minutes.[1]

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound and 50 mg of naproxen reference standards separately and dissolve in 50 mL of methanol in individual volumetric flasks.

  • Working Standard Solutions: From the stock solutions, prepare a series of dilutions to cover the linearity range (5-30 µg/mL for this compound and 10-35 µg/mL for naproxen) using the mobile phase as the diluent.

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a volumetric flask.

  • Add a suitable amount of methanol, sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients, and then dilute to volume with methanol.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

5. Analysis:

  • Inject equal volumes of the standard and sample solutions into the UPLC system.

  • Record the chromatograms and measure the peak areas for this compound and naproxen.

  • Calculate the concentration of each drug in the sample by comparing the peak areas with those of the standard solutions.

Alternative Method 1: UV/Vis Spectrophotometry

This method is based on the principle of simultaneous equations and is suitable for the routine analysis of both drugs in a combined tablet dosage form.[2][3]

1. Materials and Reagents:

  • This compound and Naproxen reference standards

  • Methanol (AR grade)

  • Commercially available tablets

2. Instrumentation:

  • UV-Visible Spectrophotometer (e.g., LAB INDIA 3200) with 1 cm quartz cells.[2]

3. Method:

  • Determination of λmax: Prepare standard solutions of this compound and naproxen in methanol. Scan the solutions in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax) for each drug. The λmax for this compound is 284 nm and for naproxen is 271 nm.[2]

  • Preparation of Standard Solutions: Prepare standard stock solutions of this compound and naproxen (1000 µg/mL) in methanol. From these, prepare working standard solutions within the linearity range (5-30 µg/mL for this compound and 10-35 µg/mL for naproxen).[2]

  • Preparation of Sample Solution: Prepare the sample solution from tablets as described in the RP-UPLC protocol, using methanol as the solvent.

  • Analysis: Measure the absorbance of the sample solution at both 284 nm and 271 nm. The concentration of each drug can be calculated using the simultaneous equation (Vierordt's method) based on the absorptivity values of the pure drugs at these two wavelengths.[2]

Alternative Method 2: RP-HPLC

A validated RP-HPLC method can also be employed for the simultaneous determination of this compound and naproxen.

1. Materials and Reagents:

  • This compound and Naproxen reference standards

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer to adjust pH

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted to 5 with phosphoric acid.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection Wavelength: 230 nm.[5]

3. Sample Preparation and Analysis:

  • The preparation of standard and sample solutions is similar to the RP-UPLC method, using the mobile phase as the diluent.

  • The analysis is performed by injecting the solutions into the HPLC system and quantifying the drugs based on the peak areas from the resulting chromatograms.

Workflow and Process Visualization

To provide a clear understanding of the analytical process, the following diagram illustrates the experimental workflow for the validated RP-UPLC method.

RP_UPLC_Workflow RP-UPLC Workflow for this compound and Naproxen Analysis cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Results prep_start Start weigh_std Weigh Standards (this compound & Naproxen) prep_start->weigh_std weigh_sample Weigh Tablet Powder prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock Solutions) weigh_std->dissolve_std dilute_std Prepare Working Standard Dilutions dissolve_std->dilute_std inject Inject Samples & Standards into UPLC dilute_std->inject dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample dilute_sample Dilute Sample to Working Concentration filter_sample->dilute_sample dilute_sample->inject chromatography Chromatographic Separation (C18, Water:Methanol 20:80) inject->chromatography detection UV Detection (284 nm) chromatography->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Area Measurement data_acq->peak_integration quantification Quantification (Comparison with Standards) peak_integration->quantification results Final Results (% Assay) quantification->results

Caption: Experimental workflow for the validated RP-UPLC method.

References

Lansoprazole's Diabetic Dilemma: A Comparative Analysis of Type 2 Diabetes Risk Among Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current evidence presents a conflicting narrative on lansoprazole's role in the development of type 2 diabetes (T2D) compared to its counterparts in the proton pump inhibitor (PPI) class. While the majority of large-scale observational studies suggest that long-term use of PPIs as a group is associated with an elevated risk of new-onset T2D, a notable pharmacoepidemiological cohort study posits that this compound may, in fact, confer a reduced risk relative to other PPIs. This divergence in findings underscores the complexity of PPI pharmacology and its metabolic implications, demanding a nuanced interpretation of the available data for researchers and drug development professionals.

The prevailing hypothesis linking PPI use to an increased risk of T2D centers on significant alterations to the gut microbiome.[1][2] Conversely, the argument for a potentially protective effect of this compound stems from its unique anti-inflammatory and antioxidant properties, alongside the class effect of hypergastrinemia, which has been investigated for its potential to promote β-cell regeneration.[3][4][5] This comparison guide will dissect the evidence from key studies, present the quantitative data, detail the experimental methodologies, and visualize the proposed biological pathways to provide a comprehensive overview of the current understanding.

Comparative Analysis of T2D Risk: this compound vs. Other PPIs

The evidence regarding the risk of developing T2D with this compound use compared to other PPIs is contradictory. Below is a summary of findings from key observational studies.

Study (Year)ComparisonKey Findings
Lin et al. (2023)[1][6][7]This compound vs. Other PPIs (Omeprazole, Pantoprazole, Rabeprazole, Esomeprazole)This compound was associated with a reduced risk of T2D.
Yang et al. (2022)[8][9]Individual PPIs vs. ControlPantoprazole, this compound, and omeprazole (B731) were associated with a significantly higher risk of T2D. No significant increased risk was found for esomeprazole (B1671258) or rabeprazole.
Yuan et al. (2021)[10][11]Regular PPI users vs. Non-usersRegular use of PPIs as a class was associated with a 24% higher risk of T2D.

Quantitative Data Summary

The following tables present the hazard ratios (HR) and odds ratios (OR) from pivotal studies, quantifying the association between PPI use and T2D risk.

Table 1: this compound vs. Other PPIs and Risk of Type 2 Diabetes

StudyDrug CohortComparison CohortNAdjusted Hazard Ratio (aHR)95% Confidence Interval (CI)
Lin et al. (2023)[1][6][7]This compoundOther PPIs1,668 (this compound) 3,336 (Other PPIs)0.650.56 - 0.76

Table 2: Individual PPIs and Risk of Type 2 Diabetes

StudyDrugOdds Ratio (OR)95% Confidence Interval (CI)
Yang et al. (2022)[8][9]Pantoprazole1.141.07 - 1.21
This compound1.081.03 - 1.12
Omeprazole1.111.06 - 1.16

Experimental Protocols

Understanding the methodologies of these observational studies is crucial for interpreting their divergent findings.

Lin et al. (2023): Retrospective Cohort Study [1][6][12]

  • Study Design: A population-based retrospective cohort study using Taiwan's National Health Insurance Research Database.

  • Population: The study included an "exposed cohort" of 1,668 patients who received this compound for more than 90 days between January 1, 2000, and December 31, 2005, with no record of other PPI use. The "unexposed cohort" consisted of 3,336 patients who received other PPIs (omeprazole, pantoprazole, rabeprazole, or esomeprazole) for more than 90 days during the same period, without any this compound use.

  • Outcome: The primary outcome was the new-onset of T2D.

  • Analysis: Multivariable Cox proportional hazards models were used to determine the association between this compound use and T2D risk, adjusting for potential confounders.

Yang et al. (2022): Nationwide Nested Case-Control Study [8][9][13]

  • Study Design: A nested case-control study conducted using Taiwan's National Health Insurance Research Database from 1998 to 2013.

  • Population: The study identified 20,940 patients with a new diagnosis of T2D and matched them with 20,940 controls. The study population included individuals exposed to any PPI (pantoprazole, this compound, omeprazole, esomeprazole, and rabeprazole).

  • Exposure: The dose of PPIs was categorized based on the cumulative defined daily dose (cDDD).

  • Analysis: Conditional logistic regression analysis was used to assess the risk of T2D, with subgroup analyses for individual PPIs.

Yuan et al. (2021): Prospective Cohort Study [10][11]

  • Study Design: A prospective analysis of 204,689 participants from the Nurses' Health Study (NHS), NHS II, and Health Professionals Follow-up Study (HPFS).

  • Population: Participants were free of diabetes at baseline and were followed for a median of 8 to 10 years.

  • Exposure: Regular PPI use was self-reported.

  • Outcome: Incident cases of T2D were documented.

  • Analysis: Hazard ratios were calculated, adjusting for a wide range of demographic, lifestyle, and clinical factors.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the experimental workflow of a key comparative study and the proposed biological pathways through which PPIs may influence T2D risk.

G cluster_0 Lin et al. (2023) Experimental Workflow cluster_1 Cohort Definition db Taiwan National Health Insurance Research Database pop Identify Patients on PPIs > 90 days (2000-2005) db->pop lans_cohort This compound Only Cohort (n=1,668) pop->lans_cohort other_ppi_cohort Other PPIs Only Cohort (n=3,336) pop->other_ppi_cohort outcome Follow-up for New-Onset Type 2 Diabetes lans_cohort->outcome other_ppi_cohort->outcome analysis Multivariable Cox Proportional Hazards Models outcome->analysis result Adjusted Hazard Ratio (aHR) for T2D Risk analysis->result G cluster_0 Proposed Mechanisms for PPI-Associated Increased T2D Risk cluster_1 Gut Microbiome Alteration ppi Proton Pump Inhibitors gastric_ph Increased Gastric pH ppi->gastric_ph dysbiosis Gut Dysbiosis (e.g., altered Firmicutes/Bacteroidetes ratio) gastric_ph->dysbiosis inflammation Increased Systemic Inflammation dysbiosis->inflammation ir Insulin Resistance inflammation->ir t2d Type 2 Diabetes ir->t2d Increased Risk G cluster_0 Proposed Mechanisms for this compound's Potential Reduced T2D Risk cluster_1 Anti-Inflammatory & Antioxidant Effects cluster_2 Hypergastrinemia lans This compound inflammation_ox Reduced Oxidative Stress & Inflammation lans->inflammation_ox gastrin Increased Gastrin Levels lans->gastrin is Improved Insulin Sensitivity inflammation_ox->is t2d_dec Type 2 Diabetes is->t2d_dec Reduced Risk beta_cell Potential β-cell Regeneration/Function gastrin->beta_cell beta_cell->t2d_dec Reduced Risk

References

A Comparative Guide to Analytical Method Validation for Lansoprazole Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of lansoprazole in pharmaceutical dosage forms, adhering to the International Council for Harmonisation (ICH) guidelines. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply robust analytical procedures. The guide outlines the essential validation parameters, presents comparative data from various studies, and provides detailed experimental protocols.

Understanding Analytical Method Validation under ICH Q2(R1) Guidelines

Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that an analytical procedure is suitable for its intended purpose.[1][2][3] The ICH Q2(R1) guideline outlines the necessary validation characteristics, which include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][5] These parameters collectively demonstrate the reliability, reproducibility, and accuracy of an analytical method.[6]

Caption: Workflow for Analytical Method Validation as per ICH Guidelines.
Comparison of Validated Analytical Methods for this compound

Several analytical methods have been developed and validated for the estimation of this compound. The most common techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry. The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Comparison of Validated HPLC/UPLC Methods for this compound

ParameterMethod 1: RP-HPLCMethod 2: RP-HPLC[5][7]Method 3: UPLC[8]
Chromatographic Column Phenomenex Luna C8 (250mm x 4.6mm, 5µ)Inspire Grace C18 (250mm x 4.5mm, 5µ)Waters Acquity BEH C18
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (30:70)Methanol : Water (80:20)Gradient: A) pH 7.0 Buffer:Methanol (90:10), B) Methanol:Acetonitrile (50:50)
Flow Rate 1.0 mL/min0.8 mL/min0.3 mL/min
Detection (λmax) 285 nm285 nm285 nm
Retention Time 8.82 min5.4 min< 11.0 min (total run time)
Linearity Range 40 - 60 µg/mL10 - 50 µg/mL50 - 150% of test conc.
Correlation Coefficient (r²) 0.99920.999> 0.999
Accuracy (% Recovery) 98.74%99.94%Not specified
Precision (% RSD Intra-day) 0.16%0.13%< 0.6% (for assay)
Precision (% RSD Inter-day) 0.27%0.11%< 0.8% (for assay)
LOD Not specified0.12 µg/mLNot specified
LOQ Not specified0.36 µg/mLNot specified

Table 2: Validated UV Spectrophotometric Method for this compound

ParameterMethod 4: UV Spectrophotometry[9]
Solvent Methyl Alcohol
Detection (λmax) 275 nm
Linearity Range 30 - 150 µg/mL
Accuracy (% Recovery) 98.6 - 101.4% (from recovery studies)
Precision (% RSD) < 2%

Experimental Protocols for Validation Parameters

The following sections detail the typical methodologies used to validate an analytical method for this compound according to ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or excipients.[6]

  • Protocol:

    • Forced Degradation: Subject the this compound sample to stress conditions (acid, base, oxidative, thermal, and photolytic degradation).[8]

    • Analysis: Analyze the stressed samples along with a non-degraded sample and a placebo (containing all excipients without the active pharmaceutical ingredient).

    • Evaluation: The method is considered specific if the this compound peak is well-resolved from any degradation products or excipient peaks. Peak purity analysis using a PDA detector can be used to confirm that the analyte peak is spectrally homogeneous.[8]

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[4]

  • Protocol:

    • Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected range. For an assay, this is typically 80-120% of the test concentration.

    • Measurement: Analyze each solution in triplicate to obtain the average response (e.g., peak area).

    • Evaluation: Plot the mean response versus concentration and perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.[7]

Accuracy

Accuracy refers to the closeness of the test results to the true value. It is often determined by recovery studies.[6]

  • Protocol:

    • Spiking: Add known amounts of pure this compound standard to a placebo mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[9]

    • Analysis: Prepare samples at each level in triplicate and analyze them using the developed method.

    • Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[5]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the test concentration) during the same day, under the same experimental conditions.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or using different equipment.[5]

    • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the series of measurements. A common acceptance criterion for both levels is an RSD of ≤ 2%.[6][8]

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Variation: Introduce small, deliberate changes to critical method parameters. For an HPLC method, this could include:

      • Flow rate (e.g., ±0.1 mL/min).[8]

      • Mobile phase pH (e.g., ±0.2 units).[8]

      • Mobile phase composition (e.g., ±2% organic component).

      • Column temperature (e.g., ±5°C).[8]

    • Analysis: Analyze samples under each modified condition.

    • Evaluation: Assess the effect of these changes on system suitability parameters (e.g., peak tailing, resolution) and the final assay results. The method is robust if the results remain within the acceptance criteria.[8]

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ Linearity->Range Accuracy->Precision

References

Lansoprazole: A Comparative Guide to In Vitro Properties and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro properties and in vivo performance of various lansoprazole formulations. This compound, a proton pump inhibitor, is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1] Consequently, its oral bioavailability is highly dependent on the formulation's ability to protect the acid-labile drug from the gastric environment and enhance its dissolution in the small intestine.[2][3] This guide presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways to aid in the understanding and development of this compound drug products.

In Vitro and In Vivo Performance Data

The following tables summarize the quantitative data from various studies comparing different formulations of this compound.

Table 1: In Vitro Dissolution of this compound Formulations

FormulationDissolution MediumTime (minutes)% Drug ReleasedCitation
Enteric-Coated Tablets0.1 M HCl (Acid Stage)120No disintegration[4]
pH 6.8 Phosphate Buffer (Buffer Stage)30> 80%[5]
Enteric-Coated Pellets0.1 N HCl (Acid Stage)60< 10%[6]
pH 6.8 Phosphate Buffer (Buffer Stage)60> 80%[6]
Fast Dissolving TabletspH 6.8 Phosphate Buffer299%[7]
This compound Nanosponges (Enteric Coated)0.1 N HCl (Acid Stage)120No release[8]
pH 6.8 Phosphate Buffer (Buffer Stage)1440 (24h)94.24%[8]

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Citation
Delayed-Release Capsule (Intact)30 mg810~2.52229[9]
Simplified Suspension (in Sodium Bicarbonate)30 mg879< 2.51825[9]
Delayed-Release Capsule (Contents in Applesauce)30 mgRatio to Intact: 0.889< 2Ratio to Intact: 0.944[10]
Immediate-Release Formulation30 mg1510~0.5Not significantly different from delayed-release[11]
Enteric-Coated Tablets (Test)30 mg948.3 ± 384.22.5 ± 0.62154.6 ± 843.5[5]
Enteric-Coated Capsules (Reference)30 mg1005.7 ± 421.32.6 ± 0.72235.8 ± 912.7[5]
Pediatric Patients (12-17 years) - 15 mg15 mg448 ± 2132.0 ± 0.91269 ± 710[12]
Pediatric Patients (12-17 years) - 30 mg30 mg884 ± 4042.1 ± 1.02661 ± 1362[12]

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Beagle Dogs

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Citation
Compound this compound Capsule1---[13]
Enteric-Coated Capsule1---[13]
Dexthis compound (Generic)----
Dexthis compound (Reference)----
Racemic this compound30 mg (total)(+)-enantiomer: 4-5x > (-)-enantiomer-(+)-enantiomer: 4-5x > (-)-enantiomer[14]

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is a generalized procedure based on United States Pharmacopeia (USP) guidelines and common practices found in the literature.[6][15][16]

  • Apparatus: USP Apparatus II (Paddle Apparatus).[7]

  • Acid Stage (Gastric Simulation):

    • Medium: 500 mL of 0.1 N Hydrochloric (HCl) acid.[6]

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 75-100 RPM.[15][16]

    • Procedure: Place one tablet or capsule in each vessel and operate for 2 hours (for tablets) or 1 hour (for capsules).[4]

    • Sampling: At the end of the specified time, withdraw a sample to analyze for premature drug release. The formulation should show minimal release in this stage.

  • Buffer Stage (Intestinal Simulation):

    • Medium: Add a concentrated buffer solution to the acid stage medium to achieve a final volume of 900 mL with a pH of 6.8.[6][7]

    • Temperature: 37 ± 0.5°C.

    • Rotation Speed: 75-100 RPM.

    • Procedure: Continue the dissolution test for a specified period (e.g., 60-90 minutes).

    • Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).

  • Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis Spectrophotometry at approximately 285 nm or High-Performance Liquid Chromatography (HPLC).[16]

In Vivo Bioavailability Study in Healthy Human Volunteers

This protocol outlines a typical single-dose, open-label, randomized, two-period crossover study design.[9][10]

  • Subjects: Healthy adult male and/or female volunteers.

  • Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least one week between phases.

  • Procedure:

    • Subjects fast overnight for at least 10 hours before drug administration.

    • Administer a single oral dose of the test or reference this compound formulation with a standardized volume of water.

    • Collect blood samples into heparinized tubes at predose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).[9]

  • Plasma Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

    • Determine the plasma concentration of this compound using a validated bioanalytical method, typically HPLC with UV detection or LC-MS/MS for higher sensitivity.[17][18]

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters from the plasma concentration-time data:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

Visualizations

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation IVIVC invitro_start Formulation (e.g., Enteric-Coated Tablet) dissolution_acid Acid Stage Dissolution (0.1 N HCl, 2h) invitro_start->dissolution_acid dissolution_buffer Buffer Stage Dissolution (pH 6.8 Phosphate Buffer) dissolution_acid->dissolution_buffer analysis_uv_hplc UV/HPLC Analysis (% Drug Released vs. Time) dissolution_buffer->analysis_uv_hplc correlation In Vitro-In Vivo Correlation (Level A, B, or C) analysis_uv_hplc->correlation Dissolution Profile invivo_start Oral Administration to Subjects (Fasting Conditions) blood_sampling Serial Blood Sampling invivo_start->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation analysis_lcms LC-MS/MS Analysis (Plasma Concentration vs. Time) plasma_separation->analysis_lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis_lcms->pk_analysis pk_analysis->correlation Absorption Profile

Caption: Experimental workflow for IVIVC of this compound.

lansoprazole_moa This compound This compound (Inactive Prodrug) parietal_cell Gastric Parietal Cell This compound->parietal_cell Absorption acidic_canaliculus Acidic Canaliculus This compound->acidic_canaliculus parietal_cell->acidic_canaliculus active_metabolite Active Sulfenamide Metabolite acidic_canaliculus->active_metabolite Acid-catalyzed conversion proton_pump H+/K+ ATPase (Proton Pump) active_metabolite->proton_pump h_ion H+ proton_pump->h_ion Pumps into lumen inhibition Inhibition proton_pump->inhibition lumen Gastric Lumen h_ion->lumen k_ion K+ k_ion->proton_pump Pumps into cell inhibition->proton_pump Covalent Bonding (Disulfide Bridge)

Caption: Mechanism of action of this compound.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Lansoprazole is paramount. Adherence to proper personal protective equipment (PPE) protocols and disposal procedures minimizes the risk of exposure and environmental contamination. This compound, particularly in powdered form, can cause skin, eye, and respiratory irritation.[1][2] This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical and depends on the specific handling scenario. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE ItemCompounding/Weighing (Powder)Laboratory Research (Solutions)
Gloves Double-gloving with chemotherapy-rated nitrile or neoprene gloves is recommended.[3]Single pair of nitrile gloves.
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1]Standard safety glasses with side shields.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used when handling the powder outside of a containment system.[1]Generally not required when working with solutions in a well-ventilated area.
Lab Coat/Gown A disposable, polyethylene-coated polypropylene (B1209903) gown that closes in the back is recommended.[3]A clean lab coat.[4]
Shoe Covers Recommended when handling large quantities of powder or in case of a spill.Not typically required.

Procedural Guidance: Donning and Doffing of PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning PPE Workflow

The following diagram illustrates the correct sequence for donning PPE before handling this compound powder.

G Figure 1: PPE Donning Sequence A 1. Shoe Covers B 2. Gown/Lab Coat A->B C 3. Hair Cover/Bouffant Cap B->C D 4. Respirator/Mask C->D E 5. Goggles/Face Shield D->E F 6. Gloves (Outer Pair over Cuff) E->F

Figure 1: PPE Donning Sequence
Doffing PPE Workflow

To minimize exposure to contaminants when removing PPE, the following sequence should be followed.

G Figure 2: PPE Doffing Sequence A 1. Shoe Covers B 2. Outer Gloves A->B C 3. Gown/Lab Coat B->C D 4. Goggles/Face Shield C->D E 5. Respirator/Mask D->E F 6. Inner Gloves E->F G 7. Wash Hands Thoroughly F->G

Figure 2: PPE Doffing Sequence

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound and contaminated materials is essential for laboratory safety and environmental protection.

Engineering Controls

Whenever possible, engineering controls should be the primary method of exposure control. When handling this compound powder, use of a chemical fume hood or a powder containment hood is highly recommended to minimize inhalation exposure.[5]

Spill Management

In the event of a spill of this compound powder, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Don appropriate PPE, including respiratory protection.

  • Cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Carefully sweep or vacuum the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust.

  • Clean the spill area with a suitable detergent and water.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All this compound waste and materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.

The following diagram outlines the general disposal workflow for this compound waste.

G Figure 3: this compound Waste Disposal cluster_0 Waste Generation A Contaminated PPE (Gloves, Gown, etc.) D Segregate into Labeled Hazardous Waste Containers A->D B Unused this compound Powder/Solution B->D C Contaminated Labware (Beakers, Vials, etc.) C->D E Store in a Designated Secure Waste Accumulation Area D->E F Arrange for Pickup by Certified Hazardous Waste Vendor E->F G Incineration at a Permitted Facility F->G

Figure 3: this compound Waste Disposal

Contaminated sharps, such as needles and syringes, must be placed in a designated sharps container that is puncture-resistant and leak-proof. All waste containers must be clearly labeled as "Hazardous Drug Waste" or as required by local regulations.[3] Empty containers of this compound should also be disposed of as hazardous waste, as they may retain product residue.[6] It is the responsibility of the user to determine if the waste meets the criteria for hazardous waste at the time of disposal.[6]

References

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